2-(2-Methylphenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISFOXBYRQWDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-51-0 | |
| Record name | 2-(2-methylphenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Profile of 2-(2-Methylphenyl)propan-2-amine HCl
This technical guide details the chemical properties, synthesis, and handling of 2-(2-Methylphenyl)propan-2-amine Hydrochloride .
Executive Summary & Structural Definition
2-(2-Methylphenyl)propan-2-amine HCl is a sterically hindered primary amine belonging to the class of cumylamines (
The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain and conformational locking (the "ortho-effect"), which distinguishes its reactivity profile from the para-isomer or the unsubstituted parent.
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 2-(2-Methylphenyl)propan-2-amine hydrochloride |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 149.23 (Free Base) / 185.69 (HCl Salt) |
| Structural Class | Sterically hindered primary amine; Phenethylamine analogue |
| Key Functional Groups | Primary Amine (-NH |
Physicochemical Properties[2][8][9][10][11]
The physicochemical behavior of this compound is dominated by the steric bulk of the ortho-tolyl group and the gem-dimethyl substitution.
Solubility & pKa
-
Aqueous Solubility: The hydrochloride salt is highly water-soluble (>50 mg/mL) due to the ionic lattice energy being overcome by hydration of the ammonium cation. The free base is lipophilic and practically insoluble in water.
-
pKa (Predicted): ~9.8 – 10.2.
-
Mechanism:[1] While the inductive effect of the gem-dimethyl group typically increases basicity (electron donation), the ortho-methyl group creates steric hindrance to solvation of the protonated ammonium head. This often results in a slightly lower pKa compared to the para-isomer, as the hydration shell around the cation is disrupted.
-
Solid State Stability
-
Hygroscopicity: As a primary amine hydrochloride, the salt is moderately hygroscopic. It requires storage in desiccated environments to prevent deliquescence (absorbing moisture until it dissolves).
-
Thermal Properties:
-
Melting Point: Expected range 240°C – 260°C (decomposition).
-
Stability: The quaternary carbon prevents
-elimination reactions common in other amines, lending high thermal stability to the carbon skeleton.
-
Synthesis & Manufacturing Protocol
The most robust synthesis route for tertiary carbinamines (amines on a quaternary carbon) is the Ritter Reaction . Direct alkylation of ammonia is often unsuccessful due to steric hindrance and elimination side reactions.
Synthesis Pathway (The Grignard-Ritter Route)
This protocol describes a self-validating two-stage synthesis:
-
Nucleophilic Addition: Conversion of 2'-methylacetophenone to the tertiary alcohol.
-
Ritter Amination: Conversion of the alcohol to the amine via a carbocation intermediate.
Step 1: Precursor Synthesis (Tertiary Alcohol)
-
Reagents: 2'-Methylacetophenone, Methylmagnesium Bromide (MeMgBr, 3.0M in ether), THF.
-
Protocol:
-
Cool MeMgBr solution to 0°C under N
. -
Add 2'-methylacetophenone dropwise. The ortho-methyl group restricts rotational freedom, so addition may be slower than with unsubstituted acetophenone.
-
Reflux for 2 hours to ensure completion.
-
Quench with saturated NH
Cl. Extract with diethyl ether. -
Intermediate: 2-(2-Methylphenyl)propan-2-ol.
-
Step 2: The Ritter Reaction[2]
-
Reagents: Sodium Cyanide (NaCN), Sulfuric Acid (H
SO ), Acetic Acid (AcOH). -
Mechanism: The sulfuric acid dehydrates the alcohol to form a stable tertiary benzylic carbocation. The nitrile (HCN generated in situ or added) attacks this cation.
-
Critical Note: The ortho-methyl group prevents oligomerization of the intermediate alkene (
-methylstyrene derivative), a common side reaction in the para-isomer synthesis. This makes the ortho synthesis cleaner.
Synthesis Workflow Diagram
Caption: Figure 1. Two-step synthesis via Grignard addition and Ritter amination.[2] The pathway leverages the stability of the tertiary benzylic carbocation.
Analytical Characterization
To validate the identity of 2-(2-Methylphenyl)propan-2-amine HCl, researchers should look for specific spectral signatures that confirm the ortho-substitution and the integrity of the amine.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):- 1.6 - 1.7 ppm (6H, s): Gem-dimethyl singlet. This signal will be slightly downfield compared to the para-isomer due to the magnetic anisotropy of the twisted phenyl ring.
- 2.3 - 2.4 ppm (3H, s): Ortho-methyl group attached to the ring.
-
8.5+ ppm (3H, broad s): Ammonium protons (-NH
), exchangeable with D O. -
Aromatic Region: Complex multiplet (4H) rather than the clean AA'BB' system seen in para-isomers.
Mass Spectrometry (MS)
-
Fragmentation Pattern:
-
Base Peak (m/z 58): Loss of the benzyl radical to form the iminium ion [C(CH
) =NH ] . This is the diagnostic "alpha-cleavage" for amines. -
Tropylium Ion: A peak at m/z 105 (methyl-tropylium) may be observed if the C-N bond cleaves.
-
Analytical Decision Tree
Caption: Figure 2. Analytical workflow for validating salt formation and isomeric purity.
Handling and Safety
Hazard Identification
-
Corrosivity: As an HCl salt, the compound is acidic in solution. The free base is a caustic amine.
-
Acute Toxicity: While specific LD50 data for this isomer is limited, structurally related cumylamines are CNS active. Handle as a potential stimulant/irritant.
-
Dust Hazard: Fine crystalline powder; use a localized exhaust hood to prevent inhalation.
Storage Protocol
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill recommended.
-
Temperature: 2-8°C (Refrigerated) to minimize slow oxidation or hygroscopic clumping.
References
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
Hoenke, C., et al. (2009).[2] Synthesis of 2-methyl-1-substituted phenyl-2-propylamines via Ritter reaction.[2] Bioorganic & Medicinal Chemistry Letters, 19(23), 6640-6644. (Describes the Ritter reaction on analogous methyl-phenyl-propene systems). Link
-
Liron, F., et al. (2002). Kinetics of alpha-methylstyrene oligomerization. Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1366–1376. (Discusses the steric inhibition of oligomerization in ortho-substituted alpha-methylstyrenes). Link
Sources
An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Methylphenyl)propan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative. Moving beyond a simple recitation of techniques, this document delves into the strategic application and interpretation of modern spectroscopic and crystallographic methods. It is designed to serve as a practical and authoritative resource for researchers and scientists, offering not just protocols, but the scientific rationale that underpins a robust and self-validating approach to chemical characterization.
Introduction: The Imperative of Structural Integrity
2-(2-Methylphenyl)propan-2-amine hydrochloride belongs to the broad class of substituted phenethylamines, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The precise arrangement of atoms within this molecule, including the substitution pattern on the aromatic ring, dictates its physicochemical properties and biological interactions. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.
This guide will systematically detail a multi-technique approach to the structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride, emphasizing the synergistic power of spectroscopic and crystallographic data. We will explore the "why" behind each experimental choice, ensuring that the described workflow constitutes a self-validating system for achieving irrefutable structural confirmation.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the intricacies of atomic connectivity, the foundational properties of the molecule must be established. This initial phase provides the fundamental parameters upon which the subsequent detailed structural analysis will be built.
Molecular Formula and Weight Determination
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule with exceptional accuracy.
Table 1: Fundamental Molecular Properties
| Property | Value |
| Chemical Name | 2-(2-Methylphenyl)propan-2-amine hydrochloride |
| CAS Number | 1439899-51-0[2] |
| Molecular Formula | C₁₀H₁₆ClN[2] |
| Molecular Weight | 185.7 g/mol [2] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring high mass accuracy and resolution.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition. The calculated mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass for C₁₀H₁₅N.
The causality behind choosing HRMS lies in its ability to distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in the assigned molecular formula.
Unraveling the Connectivity: A Spectroscopic Triad
With the molecular formula confirmed, the next critical step is to determine the precise arrangement of atoms. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartography
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10-7.30 | Multiplet | 4H | Aromatic protons | The complex multiplet arises from the four adjacent protons on the ortho-substituted benzene ring. |
| ~3.00 | Singlet | 2H | CH₂ (Benzylic) | This singlet corresponds to the two protons of the methylene group adjacent to the aromatic ring. |
| ~2.30 | Singlet | 3H | Ar-CH₃ | The singlet represents the three protons of the methyl group attached to the aromatic ring. |
| ~1.20 | Singlet | 6H | C(CH₃)₂ | A singlet integrating to six protons is characteristic of two equivalent methyl groups attached to a quaternary carbon. |
| ~8.50 | Broad Singlet | 3H | -NH₃⁺ | The broad signal corresponds to the three protons of the ammonium group, which are exchangeable. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(2-Methylphenyl)propan-2-amine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID).
-
Data Interpretation: Integrate the signals to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to deduce proton-proton coupling.
The choice of a polar deuterated solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable ammonium protons.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137 | Quaternary Ar-C | Carbon attached to the propan-2-amine moiety. |
| ~135 | Quaternary Ar-C | Carbon attached to the methyl group. |
| ~130, 127, 126, 125 | Aromatic CH | Four distinct signals for the four CH carbons of the ortho-substituted ring. |
| ~55 | Quaternary C-NH₃⁺ | The carbon atom bonded to the ammonium group. |
| ~45 | CH₂ (Benzylic) | The methylene carbon adjacent to the aromatic ring. |
| ~25 | C(CH₃)₂ | The two equivalent methyl carbons. |
| ~19 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing and Interpretation: Process the data as with ¹H NMR. The chemical shift of each carbon signal provides information about its hybridization and electronic environment.
The combination of ¹H and ¹³C NMR data allows for the confident assembly of the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) |
| ~3050 | C-H stretch | Aromatic |
| ~2960, 2870 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600, 1490 | C=C stretch | Aromatic ring |
| ~1580 | N-H bend | Primary ammonium (-NH₃⁺) |
| ~750 | C-H out-of-plane bend | Ortho-disubstituted benzene |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.[3]
-
Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.[3]
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule. The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.
FTIR provides a self-validating piece of evidence by confirming the presence of the key functional groups (amine hydrochloride, aromatic ring, and aliphatic moieties) predicted by the molecular formula and NMR data.
Mass Spectrometry (MS): Fragmentation Fingerprinting
In addition to providing the molecular formula, mass spectrometry, particularly with electron ionization (EI), can induce fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can be used to confirm the proposed structure.
Expected Fragmentation Pattern (Electron Ionization)
The fragmentation of amphetamine-type molecules is well-characterized. The primary cleavage occurs at the Cα-Cβ bond.
-
Molecular Ion (M⁺): The intact molecule with one electron removed. For the free base, this would be at m/z 149.
-
Base Peak: The most intense peak in the spectrum. For amphetamine analogues, this is often due to the formation of a stable iminium ion. For 2-(2-Methylphenyl)propan-2-amine, cleavage of the bond between the benzylic carbon and the quaternary carbon would lead to the formation of the 2-methylbenzyl radical and the [C(CH₃)₂NH₂]⁺ ion at m/z 72. Alternatively, cleavage to form the 2-methylbenzyl cation would result in a peak at m/z 105. The relative abundance of these fragments provides structural information.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the free base (if available) or the hydrochloride salt in a suitable volatile solvent.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum, typically over a mass range of m/z 40-400.
-
Data Interpretation: Analyze the fragmentation pattern and propose fragmentation pathways that are consistent with the proposed structure. Compare the obtained spectrum with library spectra of related compounds if available.
The fragmentation pattern provides a crucial cross-validation of the connectivity established by NMR.
Definitive 3D Structure: X-ray Crystallography
While spectroscopic methods provide excellent information about the connectivity of a molecule, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality from a solution of 2-(2-Methylphenyl)propan-2-amine hydrochloride by slow evaporation of the solvent, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.
The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion.
Integrated Data Analysis: A Holistic Approach
The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-consistent structural assignment.
Caption: Integrated workflow for structure elucidation.
The proposed structure derived from the interpretation of the spectroscopic data should be entirely consistent with the molecular formula from HRMS. Any discrepancies would necessitate a re-evaluation of the spectral assignments. The definitive 3D structure from X-ray crystallography serves as the ultimate arbiter, confirming or refuting the proposed structure.
Conclusion: The Power of Orthogonal and Validating Methodologies
The structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride is a systematic process that relies on the application of a suite of orthogonal analytical techniques. Each method provides a unique and complementary set of data, and their combined interpretation leads to a high-confidence structural assignment. This in-depth guide has outlined not only the "how" but also the "why" of each step, emphasizing a self-validating workflow that is essential for the rigorous standards of modern drug discovery and development. By following this integrated approach, researchers can ensure the unequivocal identification and characterization of this and other novel chemical entities.
References
-
Wikipedia. Substituted phenethylamine. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-naphthaldehyde (CAS No. 3453-33-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-2-naphthaldehyde, a key organic compound with significant applications in pharmaceutical synthesis and chemical research. As a pivotal intermediate, particularly in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, a thorough understanding of its characteristics is paramount for process optimization, safety, and quality control.[1]
Chemical Identity and Molecular Structure
6-Methoxy-2-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted with a methoxy group at the 6-position and a formyl (aldehyde) group at the 2-position.[2] This substitution pattern dictates its chemical reactivity and physical properties.
-
IUPAC Name : 6-methoxynaphthalene-2-carbaldehyde[3]
-
Synonyms : 6-Methoxy-2-naphthalenecarboxaldehyde, MONAL-62[3][4]
-
SMILES : COC1=CC2=C(C=C1)C=C(C=C2)C=O[3]
The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene ring system influences its aromatic character and reactivity in various organic transformations.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 6-Methoxy-2-naphthaldehyde, compiled from various authoritative sources. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Appearance | Yellow to beige-yellow or light brown crystalline solid/powder.[2][8] | ChemicalBook, CymitQuimica |
| Melting Point | 81-84 °C (literature)[5][8] | ChemicalBook, Sigma-Aldrich |
| Boiling Point | 196 °C at 10 mmHg | ChemicalBook |
| Solubility | Limited solubility in water (150.1 mg/L at 25°C).[8] Soluble in organic solvents like ethanol, dichloromethane, chloroform (slightly), and methanol (slightly).[2][8] | CymitQuimica, ChemicalBook |
| LogP (Octanol-Water Partition Coefficient) | 2.97 at 25°C[8] | ChemicalBook |
| Vapor Pressure | 0.022 Pa at 25°C[8] | ChemicalBook |
| Density | ~1.169 g/cm³ (Predicted)[8] | ChemicalBook |
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 6-Methoxy-2-naphthaldehyde rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure, including the positions of the substituents on the naphthalene ring.
-
Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretching vibrations from the methoxy group.
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Synthesis and Purification
Synthesis Pathway Overview
Several synthetic routes to 6-Methoxy-2-naphthaldehyde have been reported. A common approach involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, which is then converted to the target aldehyde via a formylation reaction, such as reaction with N,N-dimethylformamide (DMF).[1] Another documented method involves the reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate through a Grignard reaction.[8]
Diagram: Synthetic Logic
Caption: Generalized synthetic pathway to 6-Methoxy-2-naphthaldehyde.
Experimental Protocol: Recrystallization for Purification
For drug development and research applications, high purity of intermediates is critical. Recrystallization is a standard and effective method for purifying crude 6-Methoxy-2-naphthaldehyde.
Objective: To remove impurities from a crude sample of 6-Methoxy-2-naphthaldehyde to achieve high purity (e.g., >99.5%).
Materials:
-
Crude 6-Methoxy-2-naphthaldehyde
-
Ethyl acetate (reagent grade)[9]
-
Activated carbon
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution : Place the crude 6-Methoxy-2-naphthaldehyde in an Erlenmeyer flask. Add ethyl acetate in a solid-to-liquid ratio of approximately 1:5 to 1:10 (w/v).[9]
-
Heating : Gently heat the mixture to approximately 70°C with continuous stirring until the solid is completely dissolved.[9]
-
Decolorization : If the solution is colored, add a small amount of activated carbon (e.g., 1% of the crude product's mass) to the hot solution.[9] Stir at a constant temperature for 15-30 minutes to adsorb colored impurities.[9]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization, typically for 1-3 hours.[9]
-
Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying : Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities. Dry the crystals under vacuum or in a low-temperature oven (e.g., 45°C) until a constant weight is achieved.[9]
Chemical Reactivity and Stability
-
Reactivity : The aldehyde functional group is the primary site of reactivity, readily undergoing reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds.[] The aromatic naphthalene ring can undergo electrophilic substitution, although the positions are directed by the existing substituents.
-
Stability : The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6][8] It should be kept in a tightly sealed container in a cool, dry place.[6]
-
Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][10]
Safety and Handling
As a laboratory chemical, proper safety precautions are essential during handling.
-
Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin and eyes.[10] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.[11]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[11]
Applications in Research and Drug Development
6-Methoxy-2-naphthaldehyde is a versatile building block with several key applications:
-
Pharmaceutical Intermediate : It is a crucial intermediate in the synthesis of Nabumetone.[1][6][][8]
-
Fluorescent Probes : It is used in organic synthesis to create fluorescent substrates for studying enzymes like aldehyde dehydrogenase (ALDH) and for research related to hypertension and vascular inflammation.[6][][8]
-
Material Science : Its derivatives have been investigated for their non-linear optical (NLO) properties and as components in the development of AIE (Aggregation-Induced Emission) active dyes for bioimaging.[][8]
References
-
Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98% . Cole-Parmer. [Link]
-
Method for synthesizing 6-methoxy-2-naphthaldehyde . Patsnap. [Link]
-
6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 . PubChem, National Institutes of Health. [Link]
- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 . PubChem, National Institutes of Health. [Link]
-
S(+)-3 4-MDMA HCL . ChemBK. [Link]
-
6-METHOXY-2-NAPHTHALDEHYDE . FDA Global Substance Registration System. [Link]
-
MDMA . Wikipedia. [Link]
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride
Introduction
2-methyl-1-(o-tolyl)propan-2-amine hydrochloride is a synthetic compound belonging to the substituted amphetamine class of molecules. Its structural similarity to amphetamine and other psychoactive substances suggests a primary mechanism of action centered on the modulation of monoaminergic neurotransmission in the central nervous system. This guide provides a detailed exploration of its presumed molecular interactions, the resultant cellular and systemic effects, and the experimental methodologies required to elucidate and validate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.
Molecular Structure and Inferred Pharmacological Class
The chemical structure of 2-methyl-1-(o-tolyl)propan-2-amine features a propane-2-amine backbone, which is characteristic of amphetamine-like compounds. The presence of a methyl group at the second carbon atom and an ortho-tolyl (2-methylphenyl) group attached to the first carbon atom are key structural features that likely influence its interaction with biological targets. Based on this structure, the compound is classified as a central nervous system stimulant and a sympathomimetic, with an expected mechanism of action involving the monoamine transporters.[1]
Primary Mechanism of Action: Interaction with Monoamine Transporters
The principal pharmacological targets of amphetamine and its analogues are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal.
2-methyl-1-(o-tolyl)propan-2-amine hydrochloride is presumed to act as a substrate for these transporters. This interaction leads to two primary effects:
-
Reuptake Inhibition: By binding to the transporters, the compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft.
-
Neurotransmitter Release: As a substrate, the compound is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the cytoplasm and subsequently into the synaptic cleft via reverse transport through the monoamine transporters. This process is a hallmark of amphetamine-like stimulants.
The "alternating access" mechanism describes how these transporters mediate the translocation of substrates across the cell membrane through a series of conformational changes.[2] The binding of the substrate and ions to the outward-facing conformation of the transporter triggers a conformational change to an occluded state, followed by an inward-facing conformation that releases the substrate into the cytoplasm.[2]
Influence of the ortho-tolyl Substitution
The presence of the ortho-tolyl group is expected to modulate the affinity and selectivity of the compound for the different monoamine transporters. The steric bulk and electronic properties of the methyl group on the phenyl ring can influence how the molecule fits into the binding pocket of DAT, NET, and SERT, potentially altering the potency of reuptake inhibition and release for each transporter. This can lead to a unique pharmacological profile compared to unsubstituted amphetamine or other substituted analogues.
Potential Secondary Pharmacological Targets
Beyond the monoamine transporters, substituted amphetamines can interact with other receptors and proteins, which may contribute to their overall pharmacological effects.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines and psychostimulants.[4] Activation of TAAR1 can modulate the activity of monoamine transporters and influence monoaminergic neurotransmission. It is plausible that 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride could act as a TAAR1 agonist.[3]
-
Sigma Receptors (σ1 and σ2): Some psychoactive compounds exhibit affinity for sigma receptors, which are involved in a variety of cellular functions and have been implicated in the pathophysiology of several neurological disorders.[5] The binding profile of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride at these receptors would require experimental determination.
-
Serotonin (5-HT) Receptors: Certain amphetamine analogues can directly interact with 5-HT receptors, such as the 5-HT2A receptor, which can contribute to their psychoactive effects.[3]
Experimental Protocols for Elucidating the Mechanism of Action
A systematic approach involving a combination of in vitro and in vivo assays is necessary to definitively characterize the mechanism of action of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors and transporters, including DAT, NET, SERT, TAAR1, sigma receptors, and various 5-HT receptor subtypes.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a specific radioligand in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.
-
-
-
Neurotransmitter Uptake Assays:
-
Objective: To measure the potency of the compound to inhibit the uptake of radiolabeled monoamines ([3H]dopamine, [3H]norepinephrine, [3H]serotonin) into synaptosomes or cells expressing the respective transporters.
-
Methodology:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or use cell lines stably expressing the transporters.
-
Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity accumulated inside the synaptosomes/cells.
-
Determine the IC50 for uptake inhibition.
-
-
-
Neurotransmitter Release Assays:
-
Objective: To assess the ability of the compound to induce the release of preloaded radiolabeled monoamines from synaptosomes or cells expressing the transporters.
-
Methodology:
-
Load synaptosomes/cells with a radiolabeled neurotransmitter.
-
Wash the preparations to remove excess extracellular radiolabel.
-
Expose the loaded synaptosomes/cells to varying concentrations of the test compound.
-
Collect the supernatant at different time points and quantify the amount of released radioactivity.
-
Calculate the EC50 (effective concentration to produce 50% of the maximal release).
-
-
In Vivo Studies
-
Microdialysis:
-
Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following systemic administration of the compound.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after drug administration.
-
Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
-
Behavioral Pharmacology:
-
Objective: To characterize the behavioral effects of the compound, which can provide insights into its neurochemical actions.
-
Relevant Paradigms:
-
Locomotor Activity: To assess stimulant effects.
-
Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs of abuse (e.g., amphetamine, MDMA).
-
Conditioned Place Preference: To evaluate the rewarding or aversive properties of the compound.
-
-
Data Presentation
Table 1: Hypothetical In Vitro Binding and Functional Data for 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |
| DAT | 50 | 100 | 75 |
| NET | 25 | 60 | 40 |
| SERT | 200 | 500 | >1000 |
| TAAR1 | 150 | N/A | N/A |
| σ1 | 300 | N/A | N/A |
| 5-HT2A | >1000 | N/A | N/A |
Note: The values in this table are hypothetical and serve as an example of how data for this compound might be presented. Actual values would need to be determined experimentally.
Visualizations
Diagram 1: Presumed Signaling Pathway of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride
Caption: Workflow for in vitro pharmacological profiling.
Conclusion
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A Comprehensive Technical Guide to Phenethylamine Derivatives in Neuroscience Research: From Molecular Interactions to Behavioral Paradigms
Abstract: Phenethylamine and its extensive family of derivatives are central to neuroscience research, providing critical tools to dissect the complexities of the central nervous system. This guide offers an in-depth exploration of these neuroactive compounds, from their fundamental chemical properties to their application in advanced experimental protocols. We will examine their primary mechanisms of action, focusing on the modulation of monoaminergic neurotransmitter systems, and detail their interactions with key molecular targets such as transporters and receptors. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical knowledge but also practical, field-proven insights and detailed methodologies to empower rigorous and reproducible scientific inquiry.
Section 1: The Phenethylamine Scaffold: A Privileged Structure in Neuroscience
The phenethylamine backbone, a simple phenyl ring attached to an ethylamine side chain, is a remarkably "privileged" structure in neuropharmacology. Its basic framework is shared by essential endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, making it an ideal starting point for designing synthetic molecules that can probe and modulate neuronal signaling.
1.1 Core Chemical Structure and Properties
The versatility of the phenethylamine scaffold lies in its susceptibility to chemical modification. Substitutions on the phenyl ring, the ethyl chain, or the terminal amine group can dramatically alter a compound's potency, selectivity, and mechanism of action.[1] This structure-activity relationship (SAR) is a cornerstone of neuropharmacology, allowing for the rational design of tools to study specific neural circuits and behaviors.[2][3]
1.2 Endogenous Phenethylamines and Their Roles
Endogenous phenethylamine itself is a trace amine that acts as a neuromodulator, primarily through the Trace Amine-Associated Receptor 1 (TAAR1).[4][5] It plays a role in regulating monoamine neurotransmission.[4][6] Its more famous derivatives, the catecholamines (dopamine and norepinephrine), are fundamental to processes ranging from motor control and motivation to attention and mood.[1][7]
1.3 Synthetic Derivatives: Expanding the Pharmacological Toolkit
Synthetic derivatives range from widely used research tools like amphetamine to complex therapeutic agents.[1][8] These compounds can be broadly classified based on their primary mechanism of action, which will be explored in the next section.
Section 2: Mechanism of Action: Modulating Synaptic Transmission
Phenethylamine derivatives exert their effects by interacting with a handful of critical protein targets that govern the lifecycle of monoamine neurotransmitters.
2.1 Interaction with Monoamine Transporters (DAT, NET, SERT)
The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal.[9] Phenethylamines can interact with these transporters in two primary ways:
-
Reuptake Inhibitors: These compounds, like cocaine, act as blockers, physically occluding the transporter and preventing it from clearing neurotransmitters. This leads to an accumulation of the neurotransmitter in the synapse.
-
Substrate-Releasers: This is a more complex mechanism characteristic of amphetamine and its analogs.[8][10] These compounds are recognized as substrates by the transporters and are moved into the presynaptic terminal. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to be released from synaptic vesicles into the cytoplasm.[2][6] This high cytoplasmic concentration then causes the DAT, NET, or SERT to reverse their direction of transport, actively pumping neurotransmitters out into the synapse in a non-action potential dependent manner.[8][11]
Causality Insight: A researcher would choose a reuptake inhibitor to study the effects of prolonged synaptic dwell time of endogenously released neurotransmitters. In contrast, a releasing agent would be used to induce a rapid, massive, and non-physiological efflux of neurotransmitter to study systems under conditions of extreme stimulation.
Caption: Dual mechanisms of phenethylamines at the dopamine transporter (DAT).
2.2 Receptor Agonism and the Role of TAAR1
While many classic phenethylamines have low affinity for postsynaptic receptors, their primary target for neuromodulation is the Trace Amine-Associated Receptor 1 (TAAR1).[4][12] TAAR1 is an intracellular G-protein coupled receptor that, when activated by compounds like phenethylamine or amphetamine, initiates a signaling cascade that can modulate the activity of the monoamine transporters and influence neuronal firing rates.[6][13] This provides a distinct regulatory mechanism separate from direct transporter interaction.[5] Agonism at TAAR1 is an area of intense research for its potential to treat conditions like schizophrenia and substance use disorders.[12][14]
Caption: Simplified TAAR1 signaling cascade modulating monoamine transporters.
Section 3: Key Derivatives as Research Tools
The structural diversity of phenethylamines allows for the selective targeting of different monoamine systems.
| Derivative | Primary Target(s) | Key Research Application(s) |
| Amphetamine | DAT/NET Releaser, TAAR1 Agonist | Studying dopamine/norepinephrine dynamics, models of psychosis, ADHD research.[8] |
| Methamphetamine | Potent DAT/NET/SERT Releaser | Research into neurotoxicity, addiction mechanisms, more potent psychostimulant effects.[8][15] |
| MDMA (Ecstasy) | Potent SERT Releaser, also affects DAT/NET | Investigating serotonin system function, social behavior, potential therapeutic for PTSD.[12] |
| 25I-NBOMe | Potent 5-HT2A Receptor Agonist | Probing the role of the 5-HT2A receptor in perception and psychosis.[11] |
| RO5256390 | Selective TAAR1 Agonist | Investigating "clean" TAAR1 signaling without direct transporter action, pro-cognitive effects.[14] |
Section 4: Experimental Protocols and Methodologies
The following protocols represent core techniques for characterizing phenethylamine derivatives.
4.1 In Vitro Assays: Quantifying Molecular Interactions
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This assay quantifies how strongly a test compound binds to a specific receptor target. It relies on competition between an unlabeled test compound and a radioactively labeled ligand with known affinity for the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a phenethylamine derivative for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.[16]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (known D2 antagonists).[17]
-
Test Compound (unlabeled phenethylamine derivative).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In each well of a 96-well plate, combine:
-
50 µL of cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg).
-
50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).
-
50 µL of test compound dilution or buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).[18]
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its known dissociation constant.[16]
-
Trustworthiness Check: The curve should have a Hill slope close to -1.0, indicating a competitive interaction at a single site. The results should be reproducible across multiple experiments.
-
Caption: Workflow for a radioligand binding assay.
4.2 In Vivo Studies: Assessing Physiological and Behavioral Effects
Protocol 2: In Vivo Microdialysis in Rodents
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, behaving animal.[19]
-
Objective: To measure dopamine release in the nucleus accumbens of a rat following systemic administration of amphetamine.
-
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis guide cannula and probe (e.g., 2 mm active membrane).
-
Syringe pump, fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical detection (HPLC-EC) for dopamine analysis.[20]
-
Amphetamine solution for injection.
-
-
Methodology:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[21] Allow the system to stabilize for at least 90-120 minutes.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials using a refrigerated fraction collector. Collect at least 3-4 stable baseline samples.
-
Drug Administration: Administer amphetamine (e.g., 1-2 mg/kg, i.p.) to the animal.
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours to monitor the drug-induced changes in dopamine levels.
-
Analysis: Analyze the concentration of dopamine in each dialysate sample using HPLC-EC.
-
-
Data Analysis & Self-Validation:
-
Quantify the dopamine concentration in each sample against a standard curve.
-
Express the data as a percentage change from the average baseline concentration.
-
Trustworthiness Check: Following the experiment, verify the probe placement via histology. The baseline dopamine levels should be stable before drug administration. A "no-net-flux" or "zero-flow" method can be performed in separate animals to estimate the absolute basal concentration of dopamine, validating the collection efficiency.
-
Section 5: Data Interpretation and Validation
5.1 Structure-Activity Relationship (SAR) Analysis
Systematic modification of the phenethylamine structure and subsequent testing using the protocols above allows researchers to build SAR models. For example, studies have shown that adding a methyl group to the alpha-carbon of phenethylamine (creating amphetamine) dramatically increases its potency and slows its metabolism by monoamine oxidase (MAO).[4] Further methoxylation of the phenyl ring can shift selectivity towards serotonin receptors.[9][22]
5.2 Bridging In Vitro Data to In Vivo Outcomes
A high binding affinity (low Ki) in vitro does not always translate to potent in vivo effects. Factors such as blood-brain barrier penetration, metabolic stability, and off-target effects must be considered. Microdialysis is a crucial tool for confirming that a compound not only reaches its target but also produces the expected neurochemical effect (e.g., increasing synaptic dopamine).[19] Behavioral assays, such as locomotor activity tests, can then link this neurochemical change to a functional outcome.[11]
Section 6: Future Directions and Emerging Applications
The study of phenethylamine derivatives continues to evolve. Current research focuses on developing "biased agonists" that selectively activate specific downstream signaling pathways of a receptor, offering the potential for more refined therapeutic effects with fewer side effects. The combination of these pharmacological tools with techniques like optogenetics and chemogenetics will allow for unprecedented precision in dissecting the function of neural circuits. As our understanding of the neurobiological basis of psychiatric and neurological disorders deepens, the rational design of novel phenethylamine derivatives will remain a vital strategy for developing the next generation of neuroscience research tools and therapeutics.[2][9]
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Kim, H. S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-185. [Link]
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Zhang, M., & Zhang, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 18-25. [Link]
-
Leońska-Duniec, A., et al. (2023). Driven by Dopamine: Genetic Insights into Motivation and Performance in Sports and Esports. Genes. [Link]
-
Fornai, F., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]
-
Lee, A. W., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Njunge, J. M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]
-
McClung, C. A. (2012). BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. YouTube. [Link]
-
Pedersen, D. S., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Rege, S. (2023). Amphetamine vs Methamphetamine: Chemical and Clinical Differences. Psych Scene Hub. [Link]
-
De Felice, A., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
-
Effects of Methamphetamine Detected in Brain. Neurology Today. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Substituted Propan-1-amines as Privileged Scaffolds in Medicinal Chemistry
Executive Summary: The "Power of Three"
In the architecture of small-molecule drugs, the linker region is rarely just an inert tether. It is a ruler that measures the distance between binding pockets. This guide focuses on the substituted propan-1-amine scaffold (
Why the propyl chain? In G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters (MATs), the distance between the hydrophobic aromatic binding site and the aspartate residue (which anchors the basic amine) is frequently 5.5–7.5 Å . A flexible three-carbon chain allows the molecule to adopt a low-energy conformation that perfectly bridges this gap. This guide explores the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this critical scaffold.
Mechanistic Insight & SAR: The Distance Hypothesis
The Phenothiazine Switch
One of the most instructive examples of the propyl chain's importance is the functional divergence observed in phenothiazines. This serves as a primary lesson in causality :
-
Ethyl Linker (2C): Constrains the amine too close to the tricyclic ring. The molecule binds preferentially to the Histamine H1 receptor .
-
Example: Promethazine (Antihistamine).
-
-
Propyl Linker (3C): Extends the amine to the precise distance required to interact with the aspartate in the Dopamine D2 receptor .
-
Example: Chlorpromazine (Antipsychotic).
-
This single carbon addition shifts the therapeutic indication from allergy relief to treating schizophrenia.
Pharmacophore Visualization
The following diagram illustrates the pharmacophore requirements for Monoamine Transporter inhibitors (e.g., SSRIs like Fluoxetine or Dapoxetine), highlighting the critical spatial arrangement.
Caption: Pharmacophore model showing the critical bridging role of the propyl linker between the aromatic moiety and the basic amine.
Synthetic Methodologies
To access chiral substituted propan-1-amines (e.g., Dapoxetine analogs), we cannot rely on simple alkylation, which often yields racemates. The industry standard has shifted toward Asymmetric Reductive Amination or the use of Chiral Auxiliaries (e.g., Ellman's auxiliary).
Workflow: Enantioselective Synthesis via Chiral Sulfinamide
This protocol ensures high enantiomeric excess (ee), which is critical as the (S)-enantiomer is often the bioactive species in SSRIs.
Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary to generate high-purity chiral propan-1-amines.
Experimental Protocols
Protocol: Synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine Analog)
Rationale: This protocol utilizes a modified Mannich-type approach followed by resolution, or direct asymmetric reduction as visualized above. Below is the Self-Validating reduction protocol.
Reagents:
-
Substrate: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one[1]
-
Chiral Reagent: (S)-(-)-tert-Butanesulfinamide[1]
-
Catalyst: Titanium(IV) ethoxide (
) -
Reductant: Sodium Borohydride (
)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve the ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add (2.0 eq) dropwise. Reflux for 12 hours.-
Validation Point: Monitor by TLC. The disappearance of the ketone spot indicates conversion to the sulfinyl imine.
-
-
Reduction: Cool the mixture to -48°C. Add
(4.0 eq) slowly to prevent temperature spikes (which erode chirality). Stir for 4 hours.-
Causality: Low temperature maximizes the diastereoselectivity of the hydride attack directed by the bulky sulfinyl group.
-
-
Quench & Workup: Quench with brine. Filter the titanium salts through Celite. Extract with Ethyl Acetate.
-
Deprotection: Treat the crude sulfinamide with 4M HCl in dioxane/methanol (1:1) for 1 hour at room temperature to cleave the auxiliary.
-
Methylation (Eschweiler-Clarke): Treat the resulting primary amine with formaldehyde and formic acid at reflux to generate the N,N-dimethyl tertiary amine.
Biological Validation: Radioligand Binding Assay (SERT)
Objective: Determine the affinity (
-
Membrane Prep: Use HEK-293 cells stably expressing human SERT.[2] Homogenize and centrifuge to isolate cell membranes.
-
Incubation: Incubate membranes with
-Citalopram (radioligand) and varying concentrations of the test compound ( to M). -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Data Presentation: SAR of Chain Length
The following table summarizes the "Goldilocks Effect" of the alkyl chain length on biological activity in typical monoamine transporter ligands.
| Linker Length | Structure | Primary Biological Outcome | Binding Affinity ( |
| Ethyl (2C) | Loss of efficacy at Transporters; Shift to H1/Muscarinic activity. | High | |
| Propyl (3C) | Optimal Efficacy . Perfect fit for the Aspartate-Aromatic distance (~6.5Å). | Low | |
| Butyl (4C) | Steric clash; increased entropic penalty upon binding. | Moderate to High | |
| Branched | Introduces chirality; rigidifies the chain.[3] | Variable; (S)-isomers often preferred. |
References
-
Structure-Activity Relationships of Phenothiazines. National Institutes of Health (NIH) / SlideShare. (General SAR principles regarding ethyl vs. propyl chains).
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central (PMC). (Detailed discussion on DAT/SERT inhibitors and the propyl pharmacophore).
-
A Novel and Practical Asymmetric Synthesis of Dapoxetine Hydrochloride. Beilstein Journal of Organic Chemistry. (Protocol for asymmetric reductive amination).[1]
-
Structural Basis for Recognition of Antihistamine Drug by Human Histamine Receptor. Nature/PMC. (Structural biology explaining the binding pocket differences).
-
Overview of Monoamine Transporters. Current Protocols in Pharmacology / PMC. (Background on the physiological targets).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride: Synthesis, Characterization, and Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride, a positional isomer of the well-known anorectic agent, phentermine. While specific research on this particular ortho-substituted analog is limited, this document synthesizes available information on its identity, synthesis, and analytical characterization. By drawing logical parallels with closely related phenethylamine congeners, this guide offers insights into its predicted physicochemical properties, potential pharmacological activity, and toxicological profile. The primary documented application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who may encounter or have an interest in this and other substituted phenethylamines.
Introduction and Nomenclature
2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class. Structurally, it is a positional isomer of phentermine, differing in the placement of a methyl group on the phenyl ring. While phentermine is unsubstituted on the phenyl ring, this compound possesses a methyl group at the ortho (position 2) position. This seemingly minor structural alteration can have significant implications for its chemical properties, biological activity, and metabolic fate.
Due to its limited presence in mainstream scientific literature, a wide array of synonyms is not available. The nomenclature is primarily based on systematic chemical naming conventions.
Key Identifiers:
-
Systematic Name: 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride
-
Commonly Associated Name: ortho-methylphentermine hydrochloride
-
Molecular Formula: C₁₁H₁₈ClN
-
Molecular Weight: 200.72 g/mol
It is crucial to distinguish this compound from its isomers to avoid misinterpretation of data.
| Isomer Name | Position of Phenyl Methyl Group |
| 2-methyl-1-(2-methylphenyl)propan-2-amine | ortho (2-position) |
| 2-methyl-1-(3-methylphenyl)propan-2-amine | meta (3-position) |
| 2-methyl-1-(4-methylphenyl)propan-2-amine | para (4-position) |
| Phentermine (2-methyl-1-phenylpropan-2-amine) | Unsubstituted |
Synthesis and Characterization
The synthesis of 2-methyl-1-(2-methylphenyl)propan-2-amine has been described in the scientific and patent literature, primarily in the context of its use as a building block for more complex molecules.
Synthetic Pathways
A notable synthesis route was reported by Wang Jiangbo and colleagues in 2013 and is also referenced in Chinese patent CN105085278A.[1] This pathway commences with 2-methylbenzaldehyde and proceeds through a multi-step sequence.
Diagram of a Reported Synthetic Pathway
Caption: A generalized schematic of the synthesis of 2-methyl-1-(2-methylphenyl)propan-2-amine starting from 2-methylbenzaldehyde.
Experimental Protocol (Adapted from Wang Jiangbo et al., 2013 as cited in CN105085278A)[1]
-
Step 1: Wittig Reaction: 2-methylbenzaldehyde is reacted with a suitable phosphorus ylide to form the corresponding alkene intermediate. The specifics of the ylide and reaction conditions are crucial for achieving a good yield.
-
Step 2: Ritter Reaction: The alkene intermediate is then subjected to a Ritter reaction. This reaction involves the treatment of the alkene with a nitrile (such as acetonitrile) in the presence of a strong acid to form a secondary amide. The patent notes that the yield of this particular step can be as low as 30%.[1]
-
Step 3: Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions to yield the primary amine, 2-methyl-1-(2-methylphenyl)propan-2-amine.
-
Step 4: Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
An alternative synthetic approach is also described in patent CN105085278A, which involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation.[1]
Characterization and Analytical Methodologies
The characterization of 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride and its differentiation from positional isomers are critical for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is recommended.
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| pKa | ~10 | Based on the primary amine group and data for phentermine. |
| LogP | ~2.5 - 3.0 | The addition of a methyl group is expected to increase lipophilicity compared to phentermine. |
| Solubility | Soluble in water and lower alcohols. | Typical for hydrochloride salts of amines. |
| Melting Point | Expected to be a crystalline solid. | The exact melting point is not documented in the available literature. |
Diagram of an Analytical Workflow for Isomer Differentiation
Caption: A multi-technique approach for the confident identification and differentiation of phentermine isomers.
Detailed Experimental Protocol: GC-MS for Isomer Differentiation
This protocol is a best-practice methodology adapted from established methods for phentermine and related compounds.
-
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the hydrochloride salt.
-
Dissolve in 1 mL of methanol.
-
For derivatization (optional but recommended for improved chromatography), evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
-
3. Data Analysis:
-
The retention times of the ortho-, meta-, and para-isomers are expected to be very similar but may be resolvable with a high-efficiency column and optimized temperature program.
-
The mass spectra of the isomers will likely show identical fragment ions, but the relative abundances of these ions may differ, providing a basis for differentiation.
-
Inferred Pharmacological Profile
There is a lack of specific pharmacological studies on 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride in the public domain. However, its structural similarity to phentermine allows for an informed, theoretical assessment of its potential biological activity.
Phentermine primarily acts as a sympathomimetic amine, stimulating the release of norepinephrine and, to a lesser extent, dopamine and serotonin in the central nervous system. This leads to a suppression of appetite.
The introduction of a methyl group on the phenyl ring can influence several pharmacological parameters:
-
Receptor Binding Affinity: The ortho-methyl group may introduce steric hindrance, potentially altering the binding affinity and selectivity for monoamine transporters (norepinephrine transporter - NET, dopamine transporter - DAT, and serotonin transporter - SERT).
-
Metabolism: The methyl group could influence the metabolic profile of the compound, potentially altering its half-life and the formation of active or inactive metabolites.
-
Blood-Brain Barrier Permeability: The increased lipophilicity due to the methyl group may affect its ability to cross the blood-brain barrier.
It is plausible that 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride retains some sympathomimetic activity, but its potency and selectivity profile are likely to differ from that of phentermine. Direct experimental validation is required to confirm these hypotheses.
Inferred Toxicological Profile
Similar to the pharmacological profile, the toxicological properties of 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride have not been specifically reported. The toxicological profile of phenethylamine and its analogs is generally characterized by sympathomimetic and central nervous system stimulant effects.
Potential Toxicological Effects (Inferred):
-
Cardiovascular: Tachycardia, hypertension, palpitations.
-
Central Nervous System: Insomnia, anxiety, agitation, and at high doses, potential for seizures.
-
Gastrointestinal: Dry mouth, nausea, constipation.
A study on the acute toxicity of methylated phenethylamine derivatives in mice found that ortho-methylation resulted in relatively modest changes in acute toxicity compared to the parent compound.[2] However, this study did not examine the specific α,α-dimethyl substitution pattern of the compound . Therefore, caution is warranted when extrapolating these findings.
Known and Potential Applications
The primary documented application of 2-methyl-1-(2-methylphenyl)propan-2-amine is as a chemical intermediate in the synthesis of more complex molecules. Notably, it is a key side chain in the synthesis of BI-167107, a long-acting beta-2 adrenergic agonist developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]
Given its structural similarity to phentermine, there is a theoretical potential for this compound to be investigated for its own pharmacological properties, particularly as an anorectic or central nervous system stimulant. However, without dedicated research, this remains speculative.
Conclusion
2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride is a distinct chemical entity with a documented, albeit not widely published, history of synthesis and application as a pharmaceutical intermediate. While a comprehensive understanding of its biological properties is hampered by a lack of specific studies, its structural relationship to phentermine provides a framework for predicting its potential pharmacological and toxicological profiles. This technical guide serves as a consolidated resource of the available information, highlighting the importance of precise analytical differentiation from its isomers and underscoring the need for further research to fully elucidate its characteristics.
References
- CN105085278A, Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound, (2015).
- Wang, J., et al. (2013). Organic Chemistry, 33, 634-639.
-
PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. Available at: [Link]
-
Mosnaim, A. D., et al. (2014). Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. Journal of Molecular Neuroscience, 54(4), 624-630. Available at: [Link]
-
Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Neuroscience Letters, 708, 134346. Available at: [Link]
-
Wikipedia. (n.d.). Mephentermine. Available at: [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Available at: [Link]
-
Taylor & Francis. (n.d.). Phenethylamine – Knowledge and References. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. Available at: [Link]
Sources
Molecular weight and formula of 2-(2-Methylphenyl)propan-2-amine HCl
An In-depth Technical Guide to 2-(2-Methylphenyl)propan-2-amine HCl: Properties, Synthesis, and Characterization
Introduction
2-(2-Methylphenyl)propan-2-amine Hydrochloride, also known as 2-(o-Tolyl)propan-2-amine HCl, is a primary amine belonging to the substituted phenethylamine class. Its structure, characterized by a tertiary carbon atom bonded to both an amino group and a 2-methylphenyl (o-tolyl) ring, makes it a notable compound for researchers in medicinal chemistry and drug development. This guide serves as a technical resource for scientists, providing a comprehensive overview of its chemical identity, synthesis, analytical characterization, and safe handling protocols. The insights provided herein are grounded in established chemical principles to support its application in research and development.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for many experimental and biological applications.
The structure consists of a propane backbone with a 2-methylphenyl group and an amino group both attached to the second carbon atom. This arrangement, specifically the tertiary carbon adjacent to the aromatic ring, imparts distinct steric and electronic properties that influence its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of 2-(2-Methylphenyl)propan-2-amine HCl
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylphenyl)propan-2-amine hydrochloride | N/A |
| Synonym | 2-(o-Tolyl)propan-2-amine hydrochloride | [1] |
| CAS Number | 1439899-51-0 | [1] |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
Synthesis and Purification Workflow
The synthesis of 2-aryl-2-propylamines like the title compound is a topic of significant interest in organic synthesis due to their utility as building blocks.[2] A common and logical approach involves the nucleophilic addition of an organometallic reagent to an imine precursor or a related strategy.
A plausible synthetic pathway begins with 2-methylacetophenone. The causality behind this choice is its commercial availability and the presence of the required o-tolyl group. The synthesis proceeds via a Ritter reaction, a well-established method for creating tertiary alkylamines from alkenes or tertiary alcohols and nitriles.
Conceptual Synthesis Workflow:
-
Precursor Formation: 2-Methylacetophenone is reacted with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, 2-(2-methylphenyl)propan-2-ol.
-
Ritter Reaction (Amination): The tertiary alcohol is then subjected to a Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid). This reaction proceeds through a stable tertiary carbocation intermediate, which is then attacked by the nitrogen of the nitrile.
-
Hydrolysis: The resulting nitrilium ion intermediate is hydrolyzed under aqueous acidic or basic conditions to yield the primary amine, 2-(2-methylphenyl)propan-2-amine.
-
Salt Formation: The purified freebase amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent) to precipitate the hydrochloride salt.
The diagram below illustrates the logical flow from starting materials to the final, purified product, emphasizing the quality control checkpoints that ensure the integrity of the synthesis.
Caption: Synthesis and Purification Workflow Diagram.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
¹H NMR: This technique provides information on the number of different types of protons and their connectivity. For 2-(2-methylphenyl)propan-2-amine HCl, one would expect to see distinct signals for the two equivalent methyl groups of the propane backbone, the aromatic protons (showing a characteristic splitting pattern for an ortho-substituted ring), the methyl group on the phenyl ring, and the protons of the ammonium group (-NH₃⁺), which may be broadened and exchangeable.
-
¹³C NMR: This analysis confirms the carbon framework of the molecule, showing distinct signals for the quaternary carbon, the two equivalent propane methyl carbons, the aromatic carbons, and the tolyl methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Protocol: HPLC Purity Assessment
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility for separating moderately polar to nonpolar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for amines.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. Aromatic compounds typically show strong absorbance at these wavelengths.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 2-(2-methylphenyl)propan-2-amine HCl.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes. A gradient is essential to ensure the elution of any potential impurities with different polarities.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Data Interpretation:
-
Integrate the area of all peaks detected.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %). For a high-purity standard, this value should be ≥98%.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. When analyzed by electrospray ionization (ESI) in positive mode, the compound will be detected as the freebase cation [M+H]⁺. For C₁₀H₁₅N, the expected exact mass of the [M+H]⁺ ion would be approximately 150.1283 m/z, confirming the molecular formula.
Applications in Research and Drug Development
Substituted phenethylamines are a well-established class of compounds with diverse pharmacological activities.[3][4] 2-(2-Methylphenyl)propan-2-amine HCl serves primarily as:
-
A Research Chemical: Its unique structure can be used to probe receptor binding sites and structure-activity relationships (SAR) within various biological systems, particularly the central nervous system.
-
A Synthetic Intermediate: It is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The primary amine group is a versatile functional handle for further chemical modification.[2]
Safety, Handling, and Storage
As with all amine hydrochlorides and substituted phenethylamines, proper safety protocols are mandatory.[5]
-
Hazard Identification: The compound should be treated as harmful if swallowed and corrosive, causing skin burns and serious eye damage. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid material should be performed in a chemical fume hood to prevent inhalation.[6]
-
Handling: Avoid creating dust. Ensure adequate ventilation. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and incompatible materials.[6]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Conclusion
2-(2-Methylphenyl)propan-2-amine HCl is a well-defined chemical entity with significant potential as a research tool and synthetic precursor. Its identity is unambiguously confirmed by its CAS number, molecular formula, and molecular weight. The synthesis can be reliably achieved through established organic chemistry reactions, and its purity can be validated through a standard suite of analytical techniques including NMR, HPLC, and MS. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational technical knowledge required for researchers to confidently and safely incorporate this compound into their development programs.
References
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 48281.
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Details for Phenethylamines. Retrieved January 27, 2026, from [Link]
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A Technical Guide to the Structural Analogs of Phentermine: Synthesis, Properties, and Pharmacological Evaluation
Foreword
In the landscape of pharmacotherapy for obesity, phentermine (α,α-dimethylphenethylamine) represents a foundational pillar, being one of the oldest and most prescribed anorectic agents.[1][2] Its efficacy, primarily driven by the modulation of central catecholaminergic pathways, has been well-documented over decades of clinical use.[1][3] However, the quest for improved therapeutic indices—enhancing efficacy while mitigating side effects and abuse potential—has spurred extensive research into its structural analogs. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and essential evaluation protocols for key classes of phentermine analogs. It is intended for drug development professionals, medicinal chemists, and pharmacologists engaged in the pursuit of novel central nervous system (CNS) active agents.
The Phentermine Archetype: A Multifaceted Pharmacological Profile
Phentermine's primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA).[4] It functions as a sympathomimetic amine that increases the synaptic concentrations of norepinephrine (NE) and dopamine (DA), which in turn stimulates hypothalamic centers to reduce hunger and may increase energy expenditure.[1][3]
Beyond its primary NDRA activity, phentermine exhibits a more complex pharmacological profile:
-
Monoamine Oxidase (MAO) Inhibition: Phentermine is a reversible and competitive inhibitor of MAO-A, the enzyme responsible for serotonin and norepinephrine metabolism, with reported Ki values in the range of 85-88 µM.[5] This action, though weaker than its primary mechanism, may contribute to its overall effect on synaptic monoamine levels.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: It acts as a partial agonist at TAAR1, a receptor known to modulate monoamine transporter function, though its potency is modest (EC₅₀ = 5,470 nM).[6]
The development of structural analogs is driven by the need to refine this profile: to potentially increase selectivity for norepinephrine over dopamine to reduce stimulant-related side effects, to alter pharmacokinetics for different dosing regimens, and to eliminate off-target activities that may not be beneficial.
Core Synthetic Strategies for the Phentermine Scaffold
The α,α-dimethylphenethylamine core is amenable to several synthetic routes. A robust and industrially relevant method is a variation of the Ritter reaction, starting from dimethylbenzyl carbinol.[7]
Foundational Synthesis via Ritter Reaction
The causality behind this synthetic choice lies in its efficiency and use of readily available starting materials. The reaction proceeds through a stable tertiary carbocation, facilitating the addition of the nitrile.
Step-by-Step Protocol:
-
Carbocation Formation: Dimethylbenzyl carbinol is treated with a strong acid, such as sulfuric acid, in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which leaves as a water molecule to form a stable tertiary benzylic carbocation.
-
Nitrile Addition: The nitrogen of the acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is then quenched with water. The nitrilium ion is hydrolyzed to yield the N-acetylated intermediate, N-(1,1-dimethyl-phenethyl)acetamide.[8]
-
Amide Hydrolysis: The resulting amide is hydrolyzed under basic conditions (e.g., refluxing with potassium hydroxide in an alcohol solvent) to cleave the acetyl group, yielding the free base of phentermine.
-
Salt Formation: The phentermine free base is dissolved in an appropriate organic solvent and treated with hydrochloric acid (gas or solution) to precipitate the stable and clinically used phentermine hydrochloride salt.[8]
Caption: Synthetic workflow for phentermine via the Ritter reaction.
Key Classes of Structural Analogs and Their Properties
Structural modifications of phentermine can be broadly categorized into three main classes, each imparting distinct pharmacological properties.
Class I: Side-Chain Cyclized Analogs (The Morpholines)
This class represents a significant modification where the ethylamine side chain is incorporated into a morpholine ring. The primary example is phendimetrazine .
-
Structure and Mechanism: Phendimetrazine is (2S,3S)-3,4-Dimethyl-2-phenylmorpholine. Crucially, it functions as a prodrug . The N-methyl group renders the parent molecule largely inactive.[9] In vivo, it undergoes hepatic N-demethylation to yield phenmetrazine , the active metabolite, which is a potent NDRA.[5][9]
-
Pharmacological Rationale: The prodrug strategy is a deliberate choice to modify the pharmacokinetic profile. By requiring metabolic activation, phendimetrazine provides a more gradual onset and prolonged exposure to the active phenmetrazine compared to administering phenmetrazine directly.[9] This is hypothesized to reduce the sharp peak in plasma concentration associated with abuse potential while maintaining therapeutic efficacy.[3][10]
Class II: N-Substituted Analogs
Modification of the primary amine is a common strategy in medicinal chemistry to alter potency, selectivity, and metabolic fate.
-
Structure and Mechanism: The prototypical example is Mephentermine (N,α,α-trimethylphenethylamine), the N-methylated analog of phentermine.[4] Like its parent compound, mephentermine is an indirectly acting sympathomimetic that induces the release of norepinephrine and dopamine.[4][11]
-
Structure-Activity Relationship: QSAR studies on N-alkylated amphetamines provide a predictive framework.[12]
-
Metabolism: The rate of N-dealkylation, a primary metabolic pathway, is influenced by two competing factors: it increases with the lipophilicity of the substituent but decreases as the steric bulk of the N-substituent increases.[12] This means a small substituent like a methyl group (as in mephentermine) is readily cleaved, potentially leading to the formation of phentermine as an active metabolite, while larger groups would slow metabolism and prolong the action of the parent drug.
-
Excretion: Urinary excretion of N-alkylated analogs tends to decrease as lipophilicity increases, prolonging the drug's half-life.[12]
-
Class III: Aromatic Ring-Substituted Analogs
Introducing substituents onto the phenyl ring can profoundly affect a molecule's interaction with transporters and its metabolic stability.
-
Structure and Mechanism: An example is p-iodo-phentermine (IP) . This analog was developed as a potential brain imaging agent.[13]
Comparative Pharmacological Data
Summarizing quantitative data is essential for comparing the properties of phentermine and its analogs. The following table consolidates key findings from preclinical studies.
| Compound/Analog Class | Target/Parameter | Value | Significance | Reference |
| Phentermine | MAO-A Inhibition (Ki) | 85-88 µM | Demonstrates a secondary, weak inhibitory effect on norepinephrine/serotonin metabolism. | [5] |
| TAAR1 Agonism (EC₅₀) | 5,470 nM | Weak partial agonism may modulate its own monoamine-releasing effects. | [6] | |
| Phenmetrazine Analogs | Dopamine Transporter (DAT) | IC₅₀ < 2.5 µM | Active metabolite of phendimetrazine is a potent dopamine uptake inhibitor, comparable to cocaine. | [3] |
| (3-FPM, a close analog) | Norepinephrine Transporter (NET) | IC₅₀ < 2.5 µM | Also a potent norepinephrine uptake inhibitor, confirming the NDRA profile. | [3] |
| Serotonin Transporter (SERT) | IC₅₀ > 80 µM | High selectivity for catecholamine transporters over the serotonin transporter. | [3] | |
| p-Iodo-phentermine (IP) | Brain Uptake (Rat) | ~1.7% of injected dose per gram at 60 min | Ring halogenation and α,α-dimethyl substitution lead to significant CNS penetration and retention. | [13] |
Essential Experimental Protocols for Analog Characterization
A rigorous, self-validating evaluation of novel analogs requires a tiered approach, moving from in vitro target engagement to in vivo functional outcomes.
Protocol 1: In Vitro Transporter Affinity (Radioligand Binding Assay)
This assay determines the binding affinity (Ki) of a test compound for the monoamine transporters (DAT, NET, SERT), providing a direct measure of target engagement.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from rat brain tissue (e.g., striatum for DAT, whole brain minus striatum for NET/SERT) or from HEK293 cells stably expressing the human transporter isoforms.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test analog.
-
Incubation: Incubate the plates at room temperature (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing several times with ice-cold buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of analog that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Caption: Workflow for determining transporter binding affinity.
Protocol 2: In Vitro Transporter Function (Neurotransmitter Uptake Assay)
This assay measures the functional consequence of binding, determining if an analog inhibits the transporter's ability to clear neurotransmitters from the synapse.
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing DAT, NET, or SERT into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test analog.
-
Initiate Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake. Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis & Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for uptake inhibition. This value reflects the functional potency of the analog.
Protocol 3: In Vivo Target Engagement (Microdialysis)
This advanced in vivo technique measures how an analog affects extracellular neurotransmitter concentrations in the brain of a freely moving animal, providing the most physiologically relevant data.
Workflow Overview:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) in an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion & Sampling: The probe is perfused with artificial cerebrospinal fluid at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate, which is collected as "dialysate" in timed fractions.
-
Drug Administration: After collecting a stable baseline, the test analog is administered (e.g., via intraperitoneal injection).
-
Analysis: The concentration of neurotransmitters (NE, DA, Serotonin) in the dialysate fractions is quantified using highly sensitive analytical methods like HPLC coupled with electrochemical detection (HPLC-EC).
-
Interpretation: An increase in the neurotransmitter concentration in the dialysate post-drug administration confirms that the analog is acting as a releaser or reuptake inhibitor in vivo.
Caption: Tiered approach for evaluating phentermine analogs.
Conclusion and Future Directions
The study of phentermine's structural analogs reveals key principles in neuropharmacology. Side-chain cyclization can be expertly employed to create prodrugs with modified pharmacokinetics, as seen with phendimetrazine. N-alkylation offers a tunable parameter to control metabolic rate and duration of action. Finally, aromatic ring substitution can enhance metabolic stability and CNS penetration.
The future of this field lies in leveraging these principles to design novel agents with even greater selectivity and safety. The goal is to develop compounds that preferentially target norepinephrine systems over dopamine to minimize abuse liability, or to create multi-target ligands that address the complex neurobiology of appetite and satiety. The robust experimental workflows detailed herein provide the self-validating system necessary to identify and advance such next-generation therapeutic candidates.
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Berridge, C. W., Devilbiss, D. M., Andrzejewski, M. E., Arnsten, A. F., Kelley, A. E., Schmeichel, B., & Fitch, R. H. (2006). Amphetamine-induced cataplexy in the narcoleptic canine: a role for dopamine D2/D3 receptors in the substantia nigra. Neuropsychopharmacology, 31(11), 2447–2456. Available at: [Link]
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Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). The reinforcing and neurochemical effects of the monoamine releaser 3-fluorophenmetrazine in rats. Drug and alcohol dependence, 204, 107549. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1-Substituted Phenyl-2-Propyl Amine Compounds
Introduction: Significance and Applications
The 2-methyl-1-substituted phenyl-2-propyl amine scaffold is a cornerstone in medicinal chemistry and pharmacology. Compounds bearing this structural motif exhibit a wide range of biological activities, most notably as central nervous system (CNS) stimulants and appetite suppressants.[1][2] The parent compound, 2-methyl-1-phenyl-2-propylamine, commonly known as phentermine, is a widely prescribed anorectic agent for the short-term management of obesity.[1][3][4][5][6] The therapeutic potential of this class of compounds extends to their use as intermediates in the synthesis of more complex molecules, including β2-adrenergic receptor agonists.[7] The substitution pattern on the phenyl ring allows for the fine-tuning of pharmacological properties, making the development of robust and versatile synthetic methods a key area of research for drug development professionals.[7]
This guide provides an in-depth overview of established synthetic strategies for 2-methyl-1-substituted phenyl-2-propyl amine compounds, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines to ensure scientific integrity and reproducibility.
Strategic Approaches to Synthesis
Several synthetic routes have been developed to access the 2-methyl-1-substituted phenyl-2-propyl amine core. The choice of a particular method often depends on the availability of starting materials, the desired substitution on the aromatic ring, and scalability requirements. The most prominent strategies include multi-step synthesis from substituted benzyl halides, the Ritter reaction, and reductive amination of a corresponding ketone.
Multi-Step Synthesis via Nitrile Intermediates
A versatile and high-yielding approach commences with substituted benzyl halides and isobutyronitrile.[7] This method allows for the introduction of a variety of substituents on the phenyl ring at an early stage. The overall synthetic sequence involves the formation of a key nitrile intermediate, followed by hydrolysis, a Curtius rearrangement, and final deprotection.[7]
Workflow of the Multi-Step Synthesis:
Caption: Multi-step synthesis workflow from benzyl halides.
The initial alkylation is typically carried out under basic conditions at low temperatures.[7] The subsequent hydrolysis of the nitrile to a carboxylic acid is followed by a Curtius rearrangement, which proceeds through an isocyanate intermediate that is trapped with benzyl alcohol to form a stable carbamate. The final step involves the removal of the benzyl carbamate protecting group via catalytic hydrogenation to yield the desired primary amine.[7]
The Ritter Reaction: A Pathway from Tertiary Alcohols
The Ritter reaction provides a direct method for the synthesis of N-tert-alkyl amides from tertiary alcohols and nitriles in the presence of a strong acid.[8][9][10][11] These amides can then be hydrolyzed to the corresponding tertiary alkylamines. This approach is particularly useful when the corresponding tertiary alcohol is readily available.
Mechanism of the Ritter Reaction:
The reaction is initiated by the protonation of the alcohol by a strong acid, followed by the elimination of water to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration upon aqueous workup yields the N-tert-alkyl amide.[8][11]
Caption: The Ritter Reaction mechanism.
A common starting material for the synthesis of phentermine via this route is dimethyl benzyl carbinol.[4][12][13] The Ritter reaction with a nitrile like acetonitrile, followed by hydrolysis of the resulting acetamide, yields the target amine.[12][13]
Reductive Amination: A Convergent Approach
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[14] This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[14][15][16][17] For the preparation of primary amines like those in the 2-methyl-1-substituted phenyl-2-propyl amine family, ammonia is used as the nitrogen source.
General Scheme for Reductive Amination:
Caption: Reductive amination of a ketone.
A key advantage of this method is the ability to use milder reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound.[15] Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation due to its selectivity for the protonated imine over the ketone or aldehyde.[15][18]
The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[19][20][21] While it is a one-step process, it often requires high temperatures, which can lead to side products and decomposition.[19]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 2-Methyl-1-phenyl-2-propylamine (Phentermine) via Reductive Amination
This protocol is adapted from established reductive amination procedures.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 1-Phenyl-2-propanone | C9H10O | 134.18 | 10.0 g |
| Ammonium acetate | CH3COONH4 | 77.08 | 34.5 g |
| Sodium cyanoborohydride | NaBH3CN | 62.84 | 4.7 g |
| Methanol | CH3OH | 32.04 | 150 mL |
| Diethyl ether | (C2H5)2O | 74.12 | As needed |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |
| Sodium hydroxide (10 M) | NaOH | 40.00 | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-phenyl-2-propanone (10.0 g, 74.5 mmol) and ammonium acetate (34.5 g, 447 mmol).
-
Dissolution: Add methanol (150 mL) to the flask and stir the mixture until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (4.7 g, 74.8 mmol) to the solution in portions over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.[22][23][24]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up:
-
Carefully acidify the reaction mixture to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to pH >12 with 10 M sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude phentermine free base as an oil.
-
Further purification can be achieved by vacuum distillation.
-
Protocol 2: Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide via Ritter Reaction
This protocol outlines the synthesis of the amide intermediate, which can be subsequently hydrolyzed to phentermine.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Dimethyl benzyl carbinol | C10H14O | 150.22 | 10.0 g |
| Acetonitrile | CH3CN | 41.05 | 50 mL |
| Sulfuric acid (conc.) | H2SO4 | 98.08 | 10 mL |
| Acetic acid (glacial) | CH3COOH | 60.05 | 50 mL |
| Ice | H2O | 18.02 | As needed |
| Sodium hydroxide solution | NaOH | 40.00 | As needed |
Procedure:
-
Reaction Setup: In a 250 mL flask, dissolve dimethyl benzyl carbinol (10.0 g, 66.6 mmol) in a mixture of glacial acetic acid (50 mL) and acetonitrile (50 mL).[12][13]
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) dropwise with constant stirring.[12][13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of ice water. A white solid should precipitate.
-
Neutralization and Isolation: Neutralize the mixture to a pH of 7-8 with a sodium hydroxide solution.[12][13]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the solid in a vacuum oven to obtain N-(1,1-dimethyl-2-phenylethyl)acetamide.[12]
Characterization and Quality Control
The identity and purity of the synthesized 2-methyl-1-substituted phenyl-2-propyl amine compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and key intermediates.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the primary amine.
-
Chromatography (TLC, GC, HPLC): Thin-layer chromatography can be used to monitor the progress of the reaction. Gas chromatography or high-performance liquid chromatography can be used to determine the purity of the final product.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile organic solvents, strong acids, and toxic reagents such as sodium cyanoborohydride should be performed in a well-ventilated fume hood.[23]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
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The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]
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2-Methyl-1-phenyl-2-propanamine | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC - NIH. [Link]
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Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant. [Link]
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Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. [Link]
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Definitive Analytical Strategies for the Identification and Quantification of 2-(2-Methylphenyl)propan-2-amine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, identification, and quantification of 2-(2-Methylphenyl)propan-2-amine hydrochloride. As a structural isomer of the regulated substance mephentermine and a potential novel psychoactive substance (NPS), its unambiguous identification is critical in forensic toxicology, pharmaceutical quality control, and drug development.[1] This guide details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Furthermore, it discusses the utility of spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles as outlined by the International Council for Harmonisation (ICH), and practical insights for implementation in a laboratory setting.[2][3][4]
Introduction and Analytical Challenges
2-(2-Methylphenyl)propan-2-amine, an analogue of amphetamine, represents a significant analytical challenge due to the existence of multiple positional isomers (e.g., 3- and 4-methylphenyl derivatives).[5] These isomers often exhibit nearly identical mass spectra, making their differentiation by mass spectrometry alone ineffective without robust chromatographic separation.[5] The primary amine functional group and the compound's basic nature can also lead to poor peak shape (tailing) and interaction with active sites in chromatographic systems, necessitating careful method development.[6]
The imperative for validated, high-confidence analytical methods is driven by the need to distinguish this compound from its controlled analogues and to accurately quantify it in complex matrices such as seized materials or biological samples.[1][7] This note serves as a foundational resource for developing and implementing such methods.
General Analytical Workflow
The successful analysis of a target analyte follows a structured, multi-stage process. Each stage presents variables that must be optimized to ensure the accuracy and reliability of the final result. The workflow diagram below illustrates the critical steps from sample handling to final data reporting.
Caption: General laboratory workflow for analyte detection.
Sample Preparation: The Foundation of Accurate Analysis
Sample preparation is a critical step that isolates the target analyte from interfering matrix components, thereby enhancing analytical sensitivity and specificity.[8][9][10] For 2-(2-Methylphenyl)propan-2-amine, which is a basic compound, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol is typically employed.
Rationale for Extraction Choice
-
Liquid-Liquid Extraction (LLE): This classic technique leverages the differential solubility of the analyte in two immiscible liquids. By adjusting the pH of the aqueous sample to a basic pH (>10), the amine is deprotonated to its free base form, increasing its solubility in a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane). This is a cost-effective but often labor-intensive method.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and automatable alternative to LLE. For a basic compound like our target analyte, a cation-exchange SPE cartridge is ideal. At a slightly acidic pH, the amine is protonated and retained on the negatively charged sorbent while neutral and acidic interferences are washed away. The purified analyte is then eluted with a basic, high-organic-content solvent.
Protocol: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is optimized for extracting phenethylamine-type compounds from plasma or urine.
-
Sample Pre-treatment: To 1 mL of sample (plasma, urine), add 1 mL of a 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds. This step ensures the analyte is in the correct protonated state for binding to the SPE sorbent.
-
Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 2 mL of methanol. This removes hydrophilic and weakly bound interferences.
-
Elution: Elute the analyte from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. The basic nature of the elution solvent neutralizes the amine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent for the chosen analytical technique (e.g., mobile phase for LC-MS, or a derivatization solvent for GC-MS).
Chromatographic Methods of Analysis
Chromatography is essential for separating the target analyte from isomers and other matrix components before detection.[11] Both GC and LC are powerful techniques, with the choice depending on the analyte's properties and the laboratory's resources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique in forensic analysis, offering excellent chromatographic resolution and highly specific mass-based detection.[12][13][14]
Causality Behind Experimental Choices:
-
Derivatization: Primary amines like 2-(2-Methylphenyl)propan-2-amine often exhibit poor chromatographic behavior on standard GC columns.[6] Derivatization, typically by acylation (e.g., with trifluoroacetic anhydride, TFAA), is crucial. This process replaces the active hydrogen on the amine with a nonpolar group, which reduces peak tailing, improves thermal stability, and generates a higher mass fragment in the mass spectrum, moving it away from low-mass interferences.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), provides excellent separation for a wide range of drug compounds and their derivatives.[12]
Protocol: GC-MS Analysis (Post-SPE & Derivatization)
-
Derivatization: To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap tightly and heat at 70°C for 20 minutes. Cool to room temperature. Evaporate the solvent and reagent under nitrogen and reconstitute in 100 µL of ethyl acetate for injection.
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for analyzing novel psychoactive substances due to its high sensitivity, specificity, and applicability to non-volatile or thermally labile compounds without derivatization.[7][15][16]
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for separating moderately nonpolar compounds like our target. The alkyl chains of the stationary phase provide hydrophobic interactions for retention.
-
Mobile Phase: A mobile phase consisting of acetonitrile or methanol with water is used. Adding a modifier like formic acid is critical; it acidifies the mobile phase, ensuring the amine analyte is protonated (R-NH3+). This promotes better peak shape and provides the necessary proton for efficient ionization in the electrospray source (ESI+).
Protocol: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extract from the SPE protocol in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Parameters:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 6 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions must be determined by infusing a standard of the analyte. For a related compound like mephentermine (MW 163.28), the protonated molecule [M+H]+ would be at m/z 164.3. Product ions would be determined experimentally.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quantification where high sensitivity is not the primary concern and a validated MS method is unavailable, HPLC-UV is a robust and cost-effective option.[17][18] Its limitation is lower specificity compared to MS.
Protocol: HPLC-UV Analysis
-
Sample Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
HPLC-UV Parameters:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% of a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.[17]
-
Injection Volume: 20 µL.
-
Method Validation
Every analytical protocol must be validated to demonstrate its suitability for the intended purpose.[4] Validation should be performed according to established guidelines, such as ICH Q2(R1).[2][3][19][20]
Caption: Key parameters for analytical method validation.
Summary of Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components or related substances. | No interfering peaks at the analyte's retention time in blank samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995.[17] |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spike/recovery experiments. | Recovery between 80-120% of the known spiked amount. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ≥ 3.[18] |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; Precision (RSD) ≤ 20%.[18][21] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | RSD should remain within acceptable limits after minor parameter changes. |
Spectroscopic Confirmation Methods
While chromatography provides separation and quantification, spectroscopy provides definitive structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique excellent for identifying functional groups and providing a "fingerprint" of a molecule.[21] The hydrochloride salt will show a broad N-H stretch from the ammonium group (R-NH3+) around 2400-3000 cm⁻¹. Other key peaks will include C-H stretches from the alkyl and aromatic groups and aromatic C=C bending vibrations. It is an excellent screening tool for pure substances.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[22] ¹H and ¹³C NMR can determine the exact placement of the methyl group on the phenyl ring, thus definitively distinguishing the 2-methylphenyl isomer from the 3- and 4-methyl isomers.[5] Furthermore, 2D NMR techniques (like COSY and HSQC) can confirm the connectivity of the entire molecule. For forensic applications, ²H NMR can even provide clues about the synthetic route used to manufacture the substance.[23][24]
Conclusion and Method Selection
The choice of analytical method for 2-(2-Methylphenyl)propan-2-amine hydrochloride depends on the specific goal of the analysis.
-
For screening and identification in complex matrices , LC-MS/MS is the superior choice due to its high sensitivity, specificity, and minimal sample preparation requirements.
-
For quantification in forensic or quality control settings , GC-MS (with derivatization) provides excellent robustness and is backed by extensive spectral libraries.
-
For routine quantification of known, pure samples , HPLC-UV is a reliable and economical option.
-
For unambiguous structural confirmation of a reference standard or novel substance, NMR spectroscopy is indispensable.
By understanding the principles behind each technique and implementing robust, validated protocols as described in this guide, researchers and scientists can confidently identify and quantify this compound, ensuring data integrity and regulatory compliance.
References
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Kandula Kiriti Kalyan Kumar, et al. (2021). ANALYTICAL ESTIMATION AND VALIDATION OF GENOTOXIC IMPURITY IN PROMETHAZINE HYDROCHLORIDE OF INDIAN MARKETED FORMULATIONS USING GC-MS. World Journal of Pharmaceutical and Medical Research.
- Jelena Acevska, et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Chromatographic Science.
- Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
- MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- Spectroscopy Online. (n.d.). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques.
- Global Scientific Journal. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse.
- Archives of Disease in Childhood. (n.d.). Laboratory testing in the poisoned patient.
- Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NIH. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis.
- Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Analyst (RSC Publishing). (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2004). Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities.
- IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy.
- ResearchGate. (n.d.). GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
- ResearchGate. (n.d.). Establishing the synthetic origin of amphetamines by H-2 NMR spectroscopy.
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Gas chromatography-mass spectrometry (GC-MS) analysis of phenethylamine analogues
Application Note: GC-MS Analysis of Phenethylamine Analogues
Introduction: The Analytical Imperative for Phenethylamine Profiling
Phenethylamine and its analogues represent a broad class of compounds with significant clinical, forensic, and pharmaceutical relevance. This class includes neurotransmitters, prescription drugs (e.g., amphetamine), and a wide array of designer drugs or new psychoactive substances (NPS). The structural similarity across these analogues presents a significant analytical challenge, often confounding simpler detection methods. Gas chromatography-mass spectrometry (GC-MS) stands as a gold-standard technique for the definitive identification and quantification of these substances, offering high chromatographic resolution and information-rich mass spectra.[1][2]
However, the inherent polarity and low volatility of phenethylamines, owing to the presence of primary or secondary amine groups, necessitate a critical chemical modification step—derivatization—to ensure robust and reproducible analysis.[3][4] This application note provides a comprehensive, field-proven protocol for the analysis of phenethylamine analogues in complex matrices, focusing on a trifluoroacetic anhydride (TFAA) derivatization strategy. The methodologies described herein are designed to provide a self-validating system, ensuring scientific integrity and trustworthy results for researchers, forensic toxicologists, and drug development professionals.
Principle of the Method
The analytical workflow involves the isolation of phenethylamine analogues from a biological matrix (e.g., urine, blood, or hair) using solid-phase extraction (SPE).[5][6] The extracted analytes are then derivatized with trifluoroacetic anhydride (TFAA). This crucial step serves multiple purposes:
-
Increases Volatility: TFAA replaces the active hydrogen on the amine group with a trifluoroacetyl group, reducing intermolecular hydrogen bonding and making the molecule more suitable for gas-phase analysis.[4]
-
Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.
-
Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with active sites within the GC system.[3]
-
Generates Characteristic Mass Spectra: The TFA derivatives produce unique and predictable fragmentation patterns under electron ionization (EI), which are essential for unambiguous identification and differentiation of structurally similar analogues.[7][8]
Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and affinity for the stationary phase, and subsequently identified and quantified by the mass spectrometer.
Materials and Reagents
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane (all HPLC or GC grade)
-
Reagents: Trifluoroacetic anhydride (TFAA), Pyridine or Triethylamine (TEA), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH)
-
Standards: Certified reference standards of target phenethylamine analogues (e.g., Amphetamine, Methamphetamine, MDMA, MDA, 2C-B) and corresponding deuterated internal standards (e.g., Amphetamine-d8, Methamphetamine-d8).
-
Extraction Cartridges: Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Certify).[9]
-
Glassware: Conical-bottom glass test tubes, autosampler vials with inserts, Pasteur pipettes.
-
Equipment: Nitrogen evaporator, vortex mixer, centrifuge, analytical balance, pH meter.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is optimized for the extraction of basic drugs like phenethylamines from a complex aqueous matrix.
-
Sample Pre-treatment: To 1 mL of urine in a glass tube, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry between steps.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash 1: Add 2 mL of deionized water to the cartridge.
-
Wash 2: Add 2 mL of 1 M acetic acid.
-
Wash 3: Add 2 mL of methanol.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual methanol. This step is critical to prevent interference with the subsequent elution.
-
-
Elution: Elute the target analytes by adding 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v). Collect the eluate in a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Protocol 2: Trifluoroacetyl (TFA) Derivatization
This procedure creates stable TFA-derivatives suitable for GC-MS analysis.[7][8]
-
Reagent Addition: To the dried extract from the SPE step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the tube tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate. Vortex for 10 seconds.
-
Transfer: Transfer the final solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Method Parameters
The following parameters provide a robust starting point for the analysis on most modern GC-MS systems. A mid-polarity column, such as a 5% phenyl-polymethylsiloxane, is recommended for its high efficiency and inertness.[10]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250°C | Ensures rapid volatilization of derivatized analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level detection. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides stable retention times and optimal column performance.[11] |
| GC Column | 5% Phenyl-polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard column offering excellent separation for a wide range of drug compounds.[12] |
| Oven Program | Initial 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min | Optimized temperature ramp to resolve structurally similar analogues effectively. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy that promotes predictable fragmentation and allows for comparison with established libraries.[11] |
| Source Temperature | 230°C | Prevents condensation of analytes while minimizing thermal degradation.[11] |
| Quadrupole Temp. | 150°C | Maintains ion transmission efficiency. |
| Transfer Line Temp. | 280°C | Ensures efficient transfer of analytes from the GC to the MS without cold spots.[11] |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full Scan for qualitative identification and library matching; SIM for enhanced sensitivity in quantitative analysis.[13] |
Data Analysis and Interpretation
Identification of a target compound is confirmed by meeting two criteria:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a certified reference standard, typically within ±2%.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>90% similarity) to the spectrum of a reference standard or a validated spectral library.
The table below lists characteristic mass fragments for the TFA derivatives of several common phenethylamine analogues.
| Compound | Derivative | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| Amphetamine | TFA-Amphetamine | 231 | 140, 118, 91 |
| Methamphetamine | TFA-Methamphetamine | 245 | 154, 118, 91, 69 |
| MDMA | TFA-MDMA | 289 | 154, 135, 105 |
| MDA | TFA-MDA | 275 | 140, 135, 105 |
Data compiled from various forensic toxicology sources.[1][7]
Visualization of Analytical Workflow and Fragmentation
The entire analytical process can be visualized as a sequential workflow.
Caption: Complete workflow from sample receipt to final report.
The mass spectrum of a derivatized phenethylamine is a result of predictable fragmentation following electron ionization. The fragmentation of TFA-methamphetamine is a classic example.
Caption: Key EI fragmentation pathways for TFA-Methamphetamine.
Method Validation: Ensuring a Self-Validating System
To ensure the reliability and trustworthiness of results, the described method must be validated according to established guidelines (e.g., SWGTOX, ICH).[14][15] Key validation parameters include:
-
Selectivity: Analysis of blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the target analytes.
-
Linearity and Range: Establishing a calibration curve with at least five concentration points. The coefficient of determination (R²) should be > 0.99.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified, respectively. Typically determined by analyzing low-concentration spikes and assessing signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days. Precision (%RSD) should typically be < 15%, and accuracy (%Bias) should be within ±15%.[16]
-
Extraction Recovery: Comparing the response of an analyte spiked before extraction to one spiked after extraction.
-
Stability: Assessing the stability of analytes in the biological matrix under storage conditions and the stability of the processed samples.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.995 | 0.998 |
| Accuracy (% Bias) | ± 15% | -5.2% to +8.5% |
| Precision (% RSD) | < 15% | < 10% |
| LOQ (ng/mL) | S/N ≥ 10 | 10 ng/mL |
| Extraction Recovery | > 70% | 85% |
Conclusion
The GC-MS method detailed in this application note, incorporating solid-phase extraction and trifluoroacetyl derivatization, provides a robust, sensitive, and specific protocol for the analysis of phenethylamine analogues. The explanation of the causality behind procedural steps, from sample preparation to data analysis, combined with a rigorous validation framework, ensures the generation of high-quality, defensible data. This protocol is well-suited for implementation in forensic, clinical, and research laboratories requiring unambiguous identification and accurate quantification of this challenging class of compounds.
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Marshall University. (n.d.). Trifluoroacetyl Derivatization of Amphetamine, Methamphetamine, MDMA and Other Controlled Substances with Similar Mass Spectra. Retrieved from Marshall University Digital Scholar. [Link]
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Simões, S. S., et al. (2022). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. Taylor & Francis Online. [Link]
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Reiter, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
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Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Scientific Instruments. [Link]
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Liaw, W.-J., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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DeRuiter, J., et al. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. [Link]
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Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]
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Causin, V., et al. (2021). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institutes of Health. [Link]
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Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. PubMed. [Link]
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Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Institute of Forensic Research. [Link]
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Al-Dossary, A., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. [Link]
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Lin, H.-R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxy-methamphetamine in hair. Journal of Food and Drug Analysis. [Link]
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Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
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Asakawa, D., et al. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]
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Liaw, W.-J., et al. (2016). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... ResearchGate. [Link]
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Handa, T., et al. (2025). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Poklis, A., et al. (1995). GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. PubMed. [Link]
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Lee, S., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. MDPI. [Link]
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Odenigbo, U. M., et al. (2021). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]
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Mills, G. A., & Walker, V. (2000). Solid-phase micro-extraction of drugs from biological matrices. PubMed. [Link]
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Quest Diagnostics. (n.d.). Test Code AMPHE AMPHETAMINES SCREEN WITH GC-MS CONFIRMATION, URINE. Quest Diagnostics. [Link]
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DeRoco, J. A., et al. (2021). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
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Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
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Sandy, K., et al. (2023). Identification of Methamphetamine and Amphetamine in Drug Abuse Urine Sample using Multi-drug Rapid Test and Gas Chromatography- Mass Spectrometry (GC-MS).... Bentham Science. [Link]
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Al-Hazani, H., et al. (2019). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. ResearchGate. [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(o-tolyl)propan-2-amine in Pharmaceutical Matrices
Abstract This application note describes a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(o-tolyl)propan-2-amine. The method is tailored for researchers, scientists, and drug development professionals who require accurate quantification of this compound in bulk drug substances or formulated products. The described protocol has been developed based on the analysis of structurally similar aromatic amines and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document provides a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step protocol, and a complete validation strategy.
Introduction and Scientific Rationale
2-(o-tolyl)propan-2-amine is a primary aromatic amine that may be present as a key starting material, intermediate, or impurity in various pharmaceutical manufacturing processes. Due to its potential impact on the safety and efficacy of the final drug product, a robust analytical method for its accurate quantification is imperative for quality control and regulatory compliance.[4][5] High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high efficiency, sensitivity, and specificity in separating and quantifying organic compounds from complex mixtures.[6][7][8]
The method detailed herein employs a reversed-phase C18 stationary phase. This choice is predicated on the non-polar nature of the tolyl group and the overall hydrophobicity of the molecule, which promotes retention and allows for effective separation from more polar process-related impurities. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to achieve a balance between analyte retention, peak symmetry, and analysis time. UV detection is selected based on the presence of the aromatic chromophore in the analyte, which provides strong absorbance and, consequently, high sensitivity.
A critical aspect of this application note is the detailed protocol for method validation, which is essential for ensuring the trustworthiness and reliability of the analytical data. The validation parameters discussed are in direct alignment with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are based on the ICH Q2(R1) and the newer Q2(R2) guidelines.[2][9][10][11][12]
Experimental Workflow and Logic
The overall analytical process is designed to be systematic and self-validating. Each stage, from sample preparation to data analysis, is optimized to minimize variability and ensure the generation of reliable results. The workflow is depicted in the following diagram:
Caption: Overall workflow for the quantification of 2-(o-tolyl)propan-2-amine.
Detailed Protocols
Materials and Reagents
-
Analyte: 2-(o-tolyl)propan-2-amine reference standard (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized water (18.2 MΩ·cm)
-
Reagents: Potassium phosphate monobasic, Orthophosphoric acid
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (e.g., PTFE), HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions. The selection of a C18 column and a mobile phase of acetonitrile and phosphate buffer is a common and effective approach for the analysis of aromatic amines, providing good peak shape and resolution.[13][14]
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of deionized water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-(o-tolyl)propan-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the analyte (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.[15] Filter the solution through a 0.45 µm syringe filter prior to injection.[15]
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH and FDA guidelines.[10][16][17][18] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte and a placebo (formulation matrix without the active ingredient) to confirm the absence of interference.
-
If available, spike the analyte with known related substances and degradation products to demonstrate that the analyte peak is resolved from these potential interferents.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare and inject a series of at least five concentrations of the analyte spanning the desired range (e.g., 50% to 150% of the target concentration).
-
Plot the peak area response against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Protocol:
-
Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results from both studies. The RSD should be ≤ 2.0%.
-
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ corresponds to an S/N of 10:1.[1]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).
-
Data Presentation and System Suitability
All quantitative data from the validation studies should be summarized in clear, well-structured tables.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 10.0 | 151,987 |
| 25.0 | 380,112 |
| 50.0 | 759,876 |
| 100.0 | 1,525,432 |
| r² | 0.9998 |
Table 2: Example Accuracy and Precision Data
| Spike Level | Recovery (%) | RSD (%) (n=3) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 101.1 | 0.9 |
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 1.0% (for n≥5 injections) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-(o-tolyl)propan-2-amine using RP-HPLC. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method. By following the detailed experimental and validation protocols, researchers and drug development professionals can implement a robust, reliable, and compliant analytical method for quality control and stability testing. The self-validating nature of the described procedures ensures the integrity and trustworthiness of the generated data, which is paramount in a regulated pharmaceutical environment.
References
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC - NIH. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Chromatography A. Available at: [Link]
-
A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil. (2022). LCGC International. Available at: [Link]
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). Ovid. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Available at: [Link]
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Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. (2024). MDPI. Available at: [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2015). ResearchGate. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Available at: [Link]
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Chiral Separation Techniques. (n.d.). chemistlibrary. Available at: [Link]
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CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available at: [Link]
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Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. (2006). ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Available at: [Link]
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[Determination of 4-O-methylpyridoxine (MPN) by HPLC with diode-array detector]. (n.d.). ResearchGate. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Available at: [Link]
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Method Validation Guidelines. (n.d.). BioPharm International. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]
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Application Notes & Protocols for the Use of 2-(2-Methylphenyl)propan-2-amine HCl as a Research Chemical Standard
Preamble: Contextualizing 2-(2-Methylphenyl)propan-2-amine HCl in Modern Research
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. These compounds are often structural analogues of controlled substances, designed to circumvent existing regulations. 2-(2-Methylphenyl)propan-2-amine, a structural isomer of phentermine and related to other substituted amphetamines, exemplifies the class of compounds requiring rigorous analytical characterization. Its hydrochloride salt form enhances stability and solubility, making it suitable for use as a certified reference material or research chemical standard.[1][2]
This guide provides an in-depth framework for the proper handling, storage, and analytical application of 2-(2-Methylphenyl)propan-2-amine HCl. The protocols herein are designed to ensure data integrity, reproducibility, and safety, empowering researchers to generate reliable and defensible results in the fields of analytical chemistry, toxicology, and drug development.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of a reference standard's properties is paramount for its correct application. The hydrochloride salt form is a crystalline solid, which is generally easier to handle and weigh accurately compared to a freebase oil or liquid.[1][3]
| Property | Data | Source(s) |
| IUPAC Name | 2-(2-methylphenyl)propan-2-amine hydrochloride | N/A |
| CAS Number | 1439899-51-0 | [4] |
| Molecular Formula | C₁₀H₁₆ClN | Derived |
| Molecular Weight | 185.69 g/mol | Derived |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water, ethanol, and methanol.[5][6] | [5][6] |
| Storage Temperature | -20°C | [3][7] |
Section 2: Safety, Handling, and Storage Protocols
The integrity of a research standard begins with its proper management from receipt to disposal. As an amine salt, 2-(2-Methylphenyl)propan-2-amine HCl is stable but requires specific handling to prevent contamination and degradation.
Laboratory Safety and Personal Protective Equipment (PPE)
Given its classification as a research chemical with limited toxicological data, a cautious approach is mandatory.
-
Engineering Controls : All manipulations of the solid material or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles are required at all times.
-
Hand Protection : Nitrile gloves should be worn to prevent dermal contact. Change gloves immediately if contamination occurs.
-
Body Protection : A standard laboratory coat must be worn.
-
Storage and Stability
The hydrochloride salt form is preferred for standards due to its enhanced stability over the free amine.[1][2]
-
Long-Term Storage : Store the solid material at -20°C in its original, tightly sealed container.[3][8] A desiccator can be used to provide additional protection from moisture.
-
Solution Storage : Stock solutions should be stored in amber glass vials at 2-8°C for short-term use (1-2 weeks) or at -20°C for extended periods (up to 6 months). It is crucial to monitor for solvent evaporation or precipitation.
Section 3: Preparation of Calibrated Standard Solutions
Accurate quantification is impossible without meticulously prepared standard solutions. The following protocols are based on the primary method of weighing a pure solid.[9][10][11]
Protocol for Preparing a 1.0 mg/mL Primary Stock Solution
Causality: This protocol relies on the high purity of the research chemical standard. Using a calibrated analytical balance and Class A volumetric glassware is non-negotiable for minimizing measurement uncertainty.[10][12]
-
Equilibration : Allow the sealed container of 2-(2-Methylphenyl)propan-2-amine HCl to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing : Accurately weigh approximately 10.0 mg of the standard onto a weigh boat using a calibrated four-figure analytical balance. Record the exact mass.
-
Dissolution : Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a funnel to prevent loss of material.
-
Solubilization : Add approximately 7 mL of HPLC-grade methanol (or a suitable solvent based on the analytical method) to the flask. Gently swirl the flask to completely dissolve the solid.[10] Sonication for 5 minutes can be used to expedite dissolution if necessary.
-
Dilution to Volume : Once the solid is fully dissolved and the solution is at room temperature, add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask's neck.[10]
-
Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Labeling and Storage : Transfer the solution to a labeled amber vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Section 2.2.
Workflow for Preparing Working Standards
Working standards for calibration curves are prepared by serial dilution of the primary stock.
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Application Notes and Protocols: A Strategic Guide to the Synthesis of Tertiary Alkylamines via the Ritter Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Access to Sterically Congested Tertiary Amines
Tertiary alkylamines are a cornerstone of modern medicinal chemistry, appearing as crucial pharmacophores in a vast array of therapeutic agents. However, the synthesis of sterically hindered tertiary amines, particularly those bearing a tertiary alkyl group, presents a significant synthetic challenge. Direct alkylation methods often fail due to steric hindrance and over-alkylation, necessitating a more strategic approach.[1] This guide details a robust and versatile three-stage synthetic pathway that leverages the power of the Ritter reaction to construct the core tertiary alkyl scaffold, followed by subsequent transformations to yield the desired tertiary amine. This methodology provides a reliable route to complex molecular architectures and is particularly relevant for the synthesis of adamantane-based antivirals and other drug candidates.
This document will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical insights for each stage of this synthetic sequence.
Overall Synthetic Workflow
The synthesis of tertiary alkylamines via this strategy is a three-step process, beginning with the formation of a stable carbocation from a tertiary alcohol or its equivalent. This is followed by the Ritter reaction, subsequent hydrolysis, and a final alkylation step.
Caption: Overall workflow for the synthesis of tertiary alkylamines.
Stage 1: The Ritter Reaction - Constructing the N-tert-Alkyl Amide Core
Scientific Principles and Mechanistic Overview
The Ritter reaction is a powerful tool for forming a carbon-nitrogen bond at a sterically congested tertiary carbon center.[2] The reaction proceeds through the generation of a stable carbocation from a tertiary alcohol (or alkene) in the presence of a strong acid. This carbocation is then trapped by the lone pair of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding N-alkyl amide.[2][3]
Caption: Mechanism of the Ritter Reaction.
The stability of the carbocation intermediate is paramount for the success of the reaction. Consequently, tertiary and benzylic alcohols are excellent substrates, while primary and secondary alcohols are generally unreactive under standard Ritter conditions.[3]
Application Protocol: Synthesis of N-(1-Adamantyl)acetamide
This protocol details the synthesis of the N-acetylated precursor to amantadine, a well-known antiviral drug.
Materials:
-
1-Adamantanol
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantanol (1.0 eq) in acetonitrile (5-10 volumes).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(1-adamantyl)acetamide in high yield.
Expected Yield: 85-95%
Practical Insights and Substrate Scope
| Substrate (Alcohol) | Nitrile | Acid Catalyst | Yield (%) | Reference |
| tert-Butanol | Acetonitrile | H₂SO₄ | ~90% | [4] |
| 1-Adamantanol | Acetonitrile | H₂SO₄ | 85-95% | [5] |
| 1-Bromo-3,5-dimethyladamantane | Acetonitrile | H₂SO₄ | 45% | [6] |
| 1,3-Dimethyladamantane | Formamide/HNO₃ | Nitric Acid | 98% | [7][8] |
| Tertiary Alcohols | Chloroacetonitrile | H₂SO₄ | 70-90% | [9] |
Causality Behind Experimental Choices:
-
Strong Acid: A strong Brønsted acid like sulfuric acid is necessary to facilitate the dehydration of the tertiary alcohol to form the stable carbocation.
-
Nitrile as Solvent and Reagent: Using the nitrile as the solvent ensures a high concentration of the nucleophile, driving the reaction towards the formation of the nitrilium ion.
-
Temperature Control: The initial cooling is crucial to manage the exothermic nature of mixing sulfuric acid and the nitrile.
A Safer Alternative: The use of highly toxic cyanides can be circumvented by employing chloroacetonitrile. The resulting N-chloroacetylated amine can be effectively cleaved in a subsequent step.[9]
Stage 2: Amide Hydrolysis - Unveiling the Primary Amine
Scientific Principles
The robust amide bond formed during the Ritter reaction can be cleaved under either acidic or basic conditions to liberate the primary amine. The choice of conditions depends on the overall stability of the molecule. Basic hydrolysis is often employed as it avoids the formation of ammonium salts that can complicate work-up.
Protocol: Basic Hydrolysis of N-(1-Adamantyl)acetamide to Amantadine
Materials:
-
N-(1-Adamantyl)acetamide
-
Sodium Hydroxide (NaOH)
-
Diethylene Glycol (or a high-boiling solvent)
-
Toluene (or other suitable extraction solvent)
-
Water
Procedure:
-
To a flask equipped with a reflux condenser, add N-(1-adamantyl)acetamide (1.0 eq), sodium hydroxide pellets (2.0-4.0 eq), and diethylene glycol.
-
Heat the mixture to reflux (typically 190-220 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporation of the solvent under reduced pressure will yield the crude amantadine free base.
-
For purification and salt formation, the free base can be dissolved in a suitable solvent (e.g., ether) and treated with ethereal HCl to precipitate amantadine hydrochloride.
Expected Yield: 70-85%
Practical Considerations
-
Harsh Conditions: Traditional amide hydrolysis often requires harsh conditions (high temperatures and strong acids or bases), which may not be suitable for sensitive substrates.
-
Alternative Cleavage: For the chloroacetamide adducts mentioned previously, cleavage can be achieved under milder conditions using thiourea.[9]
Stage 3: N,N-Dialkylation - Assembling the Tertiary Amine
The final stage involves the conversion of the primary tert-alkylamine to the desired tertiary amine. Direct alkylation with alkyl halides can be problematic due to over-alkylation, especially with unhindered primary amines. However, for sterically hindered primary amines, this issue is less pronounced.[1] Reductive amination offers a more controlled and generally higher-yielding alternative.
Method 1: Reductive Amination (Eschweiler-Clarke Reaction for Methylation)
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines using formaldehyde and formic acid.[10] A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium salts.[1][10] This method has been employed in the synthesis of the Alzheimer's drug, Rivastigmine.[11]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Protocol: N,N-Dimethylation of a Primary Amine
-
To the primary amine (1.0 eq), add formic acid (2.5-3.0 eq) and an aqueous solution of formaldehyde (37%, 2.5-3.0 eq).[12]
-
Heat the mixture to 80-100 °C for several hours (typically 6-18 hours).[10][12]
-
Monitor the reaction by TLC. The evolution of CO₂ gas is an indicator of reaction progress.
-
After completion, cool the reaction mixture and make it basic by adding an aqueous NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude tertiary amine, which can be further purified by distillation or chromatography if necessary.
Method 2: Reductive Amination with Other Aldehydes/Ketones
For the introduction of alkyl groups other than methyl, a general reductive amination approach is employed. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
Protocol: N,N-Dialkylation of tert-Butylamine with Acetone
-
In a suitable solvent such as methanol, combine tert-butylamine (1.0 eq) and acetone (2.2-2.5 eq).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[13]
-
If using NaBH₃CN, the pH should be maintained between 6 and 7 by the addition of acetic acid.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the addition of water.
-
Make the solution basic with NaOH and extract with an organic solvent.
-
Purify the resulting N,N-diisopropyl-tert-butylamine by standard methods.
Comparative Alkylation Methods
| Method | Alkylating Agent | Reducing Agent | Key Advantages | Key Disadvantages |
| Direct Alkylation | Alkyl Halides | None | Simple procedure | Risk of over-alkylation, formation of quaternary salts[1] |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Stops at tertiary amine, high yield for methylation | Limited to methylation[10] |
| Reductive Amination | Aldehydes/Ketones | NaBH₃CN, NaBH(OAc)₃ | Controlled alkylation, broad scope | Requires a reducing agent, can be more expensive[13] |
Conclusion
The synthesis of tertiary alkylamines, particularly those with significant steric bulk, is a critical capability in drug discovery and development. The three-stage sequence, commencing with the Ritter reaction, provides a reliable and adaptable framework for accessing these valuable compounds. By understanding the principles and protocols for N-tert-alkyl amide formation, subsequent hydrolysis, and controlled N,N-dialkylation, researchers can confidently construct complex amine-containing molecules. The choice of reagents and conditions at each stage can be tailored to the specific substrate, offering a versatile strategy for the synthesis of novel therapeutic agents.
References
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
- de Mattos, M. C., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Tetrahedron Letters, 59(32), 3146-3149.
- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
- Mohammadkhani, E., & Ghasemi, S. (2018). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- O'Neill, M. J., et al. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 133(34), 13296–13299.
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Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
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ScienceMadness. (n.d.). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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- Li, D., et al. (1998). Synthesis of tert-butylamine by direct amination of iso-butene.
- Google Patents. (n.d.). WO2008062472A2 - Process for the preparation of memantine.
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-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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ResearchGate. (2014). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]
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ResearchGate. (2016). Sodium iodide as a novel, chemoselective and highly efficient catalyst for N-tert-butoxy carbonylation of amines at room temperature. Retrieved from [Link]
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PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of β2-Adrenergic Receptor Agonists
Introduction: The Enduring Therapeutic Importance of β2-Adrenergic Receptor Agonists
The β2-adrenergic receptor (β2AR), a quintessential member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of smooth muscle relaxation, particularly in the bronchial passages of the lungs.[1][2] Consequently, agonists targeting this receptor are cornerstones in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] These synthetic compounds mimic the action of endogenous catecholamines like epinephrine, selectively binding to β2ARs to initiate a signaling cascade that leads to bronchodilation.[1]
The development of β2AR agonists has been a journey of refining selectivity and duration of action to maximize therapeutic benefit while minimizing side effects. This has necessitated sophisticated synthetic strategies to navigate the complexities of their chemical structures, particularly the stereochemistry that is crucial for potent and selective receptor activation.[2] Only the (R)-enantiomer of many β2-agonists is capable of forming the necessary hydrogen bonds to effectively activate the receptor.[2]
This comprehensive guide provides detailed experimental setups and protocols for the synthesis, purification, characterization, and functional evaluation of β2-adrenergic receptor agonists, exemplified by the widely used compounds salbutamol and formoterol. It is intended for researchers, scientists, and drug development professionals seeking to advance the discovery and development of novel respiratory therapeutics.
The β2-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway of the β2-adrenergic receptor begins with the binding of an agonist, which induces a conformational change in the receptor. This activated receptor then couples to a stimulatory G-protein (Gs).[3][4] This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that converts Adenosine Triphosphate (ATP) into the second messenger, cyclic Adenosine Monophosphate (cAMP).[3][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[5]
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Part 1: Synthesis of β2-Adrenergic Receptor Agonists
The synthesis of β2-agonists often involves multi-step processes that require careful control of reaction conditions and the use of protecting groups to prevent unwanted side reactions with the reactive phenolic hydroxyl groups.[1][6] The following protocols provide detailed procedures for the laboratory-scale synthesis of salbutamol and formoterol.
Protocol 1: Synthesis of Salbutamol
This protocol outlines a common synthetic route starting from 4-hydroxy-3-hydroxymethyl acetophenone.[7][8]
Experimental Workflow:
Caption: Synthetic workflow for Salbutamol.
Step-by-Step Procedure:
-
Protection of the Diol:
-
To a solution of 4-hydroxy-3-hydroxymethylacetophenone (e.g., 33.23 g) in dichloromethane (100 mL) in a three-necked flask, add a catalytic amount of p-toluenesulfonic acid (e.g., 3.23 g).[8]
-
Slowly add a solution of 2,2-dimethoxypropane (e.g., 41.49 g) in dichloromethane (60 mL) at room temperature with continuous stirring.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution until the system is alkaline.[8]
-
Separate the organic layer, wash with saturated sodium chloride solution and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected acetophenone as an oil.[8]
-
-
Oxidation to the Ketoaldehyde:
-
Dissolve the protected acetophenone (e.g., 30.00 g) in dimethyl sulfoxide (DMSO, 120 mL) in a three-necked flask.[7]
-
Add iodine (e.g., 22.15 g) at 20-30°C and then heat the mixture to 60-70°C for 4-5 hours.[7]
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with dichloromethane.[7]
-
Wash the organic phase with saturated sodium carbonate solution, saturated sodium chloride solution, and water. Dry over anhydrous sodium sulfate and concentrate to yield the protected ketoaldehyde.[7]
-
-
Reductive Amination:
-
Dissolve the protected ketoaldehyde (e.g., 25.00 g) in absolute ethanol (100 mL) and cool to 0-10°C.[7]
-
Add tert-butylamine (e.g., 10.10 g) and heat the mixture to reflux (70-80°C) for 2-3 hours.[7]
-
Cool the reaction to 0-10°C and add sodium borohydride (NaBH4) (e.g., 8.59 g) in portions.[7]
-
Allow the reaction to proceed at room temperature for 1-2 hours.[7]
-
Concentrate under reduced pressure to remove ethanol, then extract with dichloromethane. Wash the organic phase with saturated sodium chloride solution until neutral, dry over anhydrous sodium sulfate, and concentrate to obtain the protected salbutamol.[7]
-
-
Deprotection and Salt Formation:
-
Dissolve the protected salbutamol in a suitable solvent like ethanol and water.
-
To form the sulfate salt, cool the solution to 5°C and slowly add 3M sulfuric acid. Allow the reaction to warm to room temperature. The salbutamol sulfate will precipitate and can be collected by filtration.
-
For the hydrochloride salt, an analogous procedure using hydrochloric acid can be followed.
-
Protocol 2: Synthesis of Formoterol
This protocol describes a multi-step synthesis of formoterol, highlighting the key bond-forming and functional group manipulation steps.[9][10]
Experimental Workflow:
Caption: Synthetic workflow for Formoterol.
Step-by-Step Procedure:
-
Preparation of the Phenyl Epoxide Intermediate:
-
Epoxide Opening with Amine:
-
Reduction of the Nitro Group:
-
Dissolve the amino alcohol intermediate in methanol and heat.[9]
-
Sequentially add hydrochloric acid and iron powder to facilitate the reduction of the nitro group to an amine.[9]
-
After the reaction, filter the solution, concentrate, and adjust the pH to 8-9 with 20% aqueous sodium hydroxide to precipitate the aniline intermediate. Recrystallize to purify.[9]
-
-
Formylation of the Aniline:
-
The aniline intermediate can be formylated using a one-step reaction with Raney nickel and formic acid under reflux, or a two-step process involving catalytic reduction followed by formylation with an excess of formic acid.[10]
-
-
Debenzylation to Formoterol Base:
-
Perform hydrogenolysis on the protected formoterol intermediate using a palladium on carbon (Pd/C) catalyst in an autoclave under hydrogen pressure.[9] This step removes the benzyl protecting group from the phenolic hydroxyl.
-
After the reaction is complete, filter the catalyst and evaporate the solvent to obtain the formoterol base.[10]
-
-
Formation of Formoterol Fumarate Salt:
-
Dissolve the formoterol base (e.g., 60.6 g) in a mixture of isopropanol (960 mL) and water (200 mL) with heating.[11]
-
Add fumaric acid (e.g., 10.21 g) to the solution.[11]
-
Allow the solution to stand at room temperature for crystallization. Filter the crystals, wash with isopropanol, and dry under vacuum to yield formoterol fumarate dihydrate.[11]
-
Part 2: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity, purity, and quality of the synthesized agonists.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification and analysis of β2-agonists and their impurities.[12][13][14]
Instrumentation and Conditions:
| Parameter | Salbutamol | Formoterol |
| Column | Chiral stationary phase (e.g., Teicoplanin-based) for enantiomeric separation.[12] | C18 or L7 packing for purity analysis.[8] Chiralpak AD-H for enantiomeric separation.[15] |
| Mobile Phase | Isocratic: Methanol with 20 mM ammonium formate.[3] | Gradient: Acetonitrile and phosphate buffer (pH 3.1).[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm or 225 nm.[8] | UV at 214 nm.[8] |
| Injection Volume | 10-20 µL | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the crude synthesized compound in the mobile phase or a suitable solvent to a known concentration (e.g., 0.2 mg/mL).[8] Filter the solution through a 0.45 µm filter before injection.[16]
-
Chromatographic Run: Equilibrate the column with the mobile phase. Inject the sample and run the HPLC according to the specified conditions.
-
Fraction Collection: For preparative HPLC, collect the fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. For formoterol fumarate in deuterated DMSO, characteristic shifts include a doublet for the -CH(CH₃)- protons around 0.99 ppm and a multiplet for the -CH(OH)- proton between 4.60-4.65 ppm.[11]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Confirms the molecular weight of the synthesized compound. For salbutamol-4'-O-sulfate, the [M+H]⁺ ion is observed at m/z 320.11599.[17]
-
Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation patterns. The fragmentation of salbutamol-4'-O-sulfate involves the loss of SO₃ to produce an ion at m/z 240.1579, which then shows a similar fragmentation pattern to salbutamol.[17]
Part 3: Biological Evaluation of Agonist Activity
The biological activity of the synthesized compounds is assessed through receptor binding and functional assays.
Protocol 5: Radioligand Receptor Binding Assay
This assay determines the affinity of the synthesized agonist for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Crude lymphocyte membranes or commercially available β2-adrenergic receptor membrane preparations.[7][16]
-
Radioligand: [³H]-dihydroalprenolol ([³H]DHA) or [¹²⁵I]-cyanopindolol.[7][16]
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[16]
-
Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10⁻⁶ M l-propranolol).[16]
Procedure:
-
Membrane Preparation (from lymphocytes):
-
Isolate peripheral blood lymphocytes using density gradient centrifugation.[16]
-
Swell the intact cells in 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.1 at 0°C for 20 minutes.[16]
-
Homogenize the swollen cells in an ice-cooled Potter-Elvehjem homogenizer.[16]
-
Centrifuge the homogenate at 36,000 x g for 20 minutes at 4°C.[16]
-
Wash the resulting membrane pellet once with 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[16]
-
Resuspend the final membrane pellet in the same buffer at a protein concentration of approximately 2 mg/mL.[16]
-
-
Binding Assay:
-
In a 96-well plate, combine aliquots of the membrane preparation (e.g., 200 µg protein), the radioligand at a concentration near its Kd (e.g., 5.1 nM [³H]DHA), and varying concentrations of the synthesized agonist.[16]
-
For total binding, omit the synthesized agonist. For non-specific binding, add a high concentration of an unlabeled antagonist.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 20 minutes at 37°C).[16]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C), trapping the membrane-bound radioligand.[18]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[1][18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the agonist concentration to generate a competition curve and determine the IC₅₀ value.
-
Protocol 6: Functional Assay - cAMP Accumulation
This assay measures the ability of the synthesized agonist to stimulate the production of the second messenger cAMP in cells expressing the β2-adrenergic receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11][19]
Materials:
-
Cell Line: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: As required for the specific cell line.
-
Assay Buffer: As specified by the HTRF kit manufacturer.
-
Stimulation Reagent: Forskolin (a direct adenylyl cyclase activator, used as a positive control).[19]
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[19]
-
HTRF cAMP Assay Kit: Contains cAMP-d2 conjugate and anti-cAMP antibody-cryptate.[11][19]
Procedure:
-
Cell Culture and Plating:
-
Agonist Stimulation:
-
cAMP Detection:
-
Data Analysis:
-
Calculate the fluorescence ratio (665nm/620nm). The specific signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis, purification, characterization, and functional evaluation of β2-adrenergic receptor agonists. By adhering to these methodologies, researchers can ensure the quality and integrity of their synthesized compounds and obtain reliable data on their biological activity. These foundational techniques are crucial for the continued development of novel and improved therapies for respiratory diseases.
References
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-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved January 28, 2026, from [Link]
- CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents. (n.d.).
-
HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. (n.d.). Retrieved January 28, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved January 28, 2026, from [Link]
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CHARACTERIZATION OF (-)-[3H]DIHYDROALPRENOLOL BINDING TO INTACT AND 1. Introduction - DSpace. (n.d.). Retrieved January 28, 2026, from [Link]
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Asymmetric synthesis of R-salbutamol. (n.d.). Retrieved January 28, 2026, from [Link]
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HTRF® package insert cAMP HiRange General information. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7 - YouTube. (2024, May 8). Retrieved January 28, 2026, from [Link]
-
The Molecular Basis of G Protein–Coupled Receptor Activation - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
-
Formoterol Fumarate - USP-NF. (2019, November 22). Retrieved January 28, 2026, from [Link]
-
NEW PROCESS FOR PREPARING FORMOTEROL AND RELATED COMPOUNDS - European Patent Office - Googleapis.com. (n.d.). Retrieved January 28, 2026, from [Link]
-
(a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - MDPI. (2023, October 21). Retrieved January 28, 2026, from [Link]
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Purification and characterization of the beta 2-adrenergic receptor from calf lung - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Probing Activation and Conformational Dynamics of the Vesicle-Reconstituted β2 Adrenergic Receptor at the Single-Molecule Level | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
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Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. (n.d.). Retrieved January 28, 2026, from [Link]
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The Molecular Basis of G Protein–Coupled Receptor Activation - Annual Reviews. (2018, June 20). Retrieved January 28, 2026, from [Link]
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(PDF) Validation of a chiral HPLC assay for (R)-Salbutamol sulfate - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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An Insight Into the Aerosolization Pattern of Formoterol Fumarate Dry Powder Inhalation Formulation Actuated Via Two Different Inhaler Devices - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Scale‐up synthesis of (R)‐salbutamol acetate 4f. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 28, 2026, from [Link]
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ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation - Eurofins DiscoverX. (n.d.). Retrieved January 28, 2026, from [Link]
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Discovery and development of beta2 agonists - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite After Oral and Inhalative Administration of Racemic Salbutamol or Levosalbutamol - Preprints.org. (2023, February 27). Retrieved January 28, 2026, from [Link]
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Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Introduction: G-Protein Coupled Receptors | Chemical Reviews - ACS Publications. (2017, January 11). Retrieved January 28, 2026, from [Link]
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Formoterol Fumarate; Glycopyrrolate Inhalation Metered Aerosol - accessdata.fda.gov. (n.d.). Retrieved January 28, 2026, from [Link]
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G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). Retrieved January 28, 2026, from [Link]
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Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS - MDPI. (2023, June 22). Retrieved January 28, 2026, from [Link]
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Application Notes and Protocols for Amine Purification via Solvent Extraction
This guide provides a comprehensive overview of solvent extraction techniques for the purification of amines, tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the fundamental principles, causality behind experimental choices, and self-validating protocols essential for robust and reproducible results in a laboratory setting.
Section 1: Fundamental Principles of Amine Extraction
Solvent extraction, also known as liquid-liquid extraction (LLE), is a powerful separation technique that leverages the differential solubility of compounds between two immiscible liquid phases.[1][2] For amines, which are organic bases, this process is almost always manipulated by controlling the pH of the aqueous phase, a method often referred to as acid-base extraction.
The Central Role of pH and Acid-Base Chemistry
The core principle behind purifying amines lies in the reversible conversion between their neutral and charged forms.[3]
-
Neutral Form (Free Base): In its neutral state (R₃N), an amine is typically a nonpolar, organic-soluble compound.
-
Charged Form (Ammonium Salt): In the presence of an acid, the lone pair of electrons on the nitrogen atom accepts a proton, forming a positively charged ammonium salt (R₃NH⁺).[3][4] This salt is ionic and therefore highly soluble in the aqueous phase.
By manipulating the pH of the aqueous solution, we can control whether the amine resides in the organic or aqueous layer, allowing for its separation from non-basic impurities.[4][5] To effectively extract a basic amine into the aqueous phase, the pH of the solution should be at least 2 pH units below the amine's pKa. Conversely, to recover the amine into an organic solvent, the aqueous phase must be made basic, typically 2 pH units above the pKa.[6]
Partitioning and Distribution
The efficiency of an extraction is governed by the Partition Coefficient (K_d) and the Distribution Ratio (D) .[2] While K_d describes the equilibrium distribution of a single, neutral species between two phases, the Distribution Ratio (D) is more practical for amines as it accounts for all forms of the compound (neutral and protonated) in each phase. The goal of any amine extraction protocol is to maximize the D ratio for the target amine into one phase while minimizing it for impurities.
Reactive Extraction
The use of pH modification is a form of reactive extraction .[7] The separation is not based merely on physical solubility, but on a chemical reaction (protonation/deprotonation) that dramatically alters the molecule's physical properties.[7][8][9] This allows for highly selective separations of amines from a mixture, even if the other components have similar polarities in their neutral states.
Caption: pH-driven phase switching of an amine for purification.
Section 2: Practical Considerations for Method Development
A successful extraction protocol hinges on the judicious selection of both the organic solvent and the aqueous solution.
Organic Solvent Selection
The ideal organic solvent should possess several key characteristics:
-
Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous phase.
-
High Solvating Power for the Neutral Amine: It should readily dissolve the amine in its free base form.
-
Density Difference: A significant density difference from water (either >1 g/mL or <1 g/mL) facilitates clean phase separation.
-
Low Boiling Point: A lower boiling point simplifies solvent removal during the final isolation step.
-
Safety and Environmental Profile: Toxicity, flammability, and environmental impact are critical considerations.
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Miscibility | Notes |
| Diethyl Ether | 0.71 | 34.6 | Low | Highly volatile and flammable. Good general-purpose solvent. |
| Ethyl Acetate | 0.90 | 77.1 | Low | Can react with highly nucleophilic amines.[10] Good alternative to halogenated solvents. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Low | High density (bottom layer). Toxic and environmentally persistent. |
| Toluene | 0.87 | 110.6 | Very Low | Higher boiling point makes it harder to remove. Effective for many applications.[10] |
| Methyl tert-Butyl Ether (MTBE) | 0.74 | 55.2 | Low | Safer alternative to diethyl ether; less prone to peroxide formation. |
Aqueous Phase Selection
-
For Extraction (Acid Wash): Dilute hydrochloric acid (e.g., 1 M HCl) is most common for protonating the amine and pulling it into the aqueous layer.[11] Sulfuric acid can also be used. The key is to ensure the pH is low enough to fully protonate the target amine.
-
For Recovery (Base Wash): To regenerate the neutral amine, a base is added to the aqueous layer. Sodium hydroxide (e.g., 1-2 M NaOH) is typically used to deprotonate the ammonium salt. Sodium bicarbonate is a weaker base and can be used for separating strongly basic amines from weakly basic ones.[4]
-
Specialized Reagents: An aqueous solution of copper (II) sulfate can be used to remove amine impurities. The copper ions form a complex with the amines, which then partitions into the aqueous phase, often indicated by a color change to purple.[11]
Section 3: Standard Protocols
The following protocols provide step-by-step methodologies for common amine purification scenarios.
Protocol 1: Extraction of a Basic Amine from a Neutral Organic Mixture
This protocol is designed to isolate a target amine from a reaction mixture containing neutral byproducts or starting materials.
Causality: This procedure leverages the amine's basicity. By washing the organic solution with acid, the amine is protonated and becomes a water-soluble salt, moving into the aqueous phase. The neutral impurities, which cannot be protonated, remain in the organic phase.
Caption: Workflow for isolating an amine from neutral impurities.
Methodology:
-
Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration that ensures all components are fully solvated.
-
Initial Extraction: a. Transfer the organic solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full). b. Add an equal volume of 1 M hydrochloric acid (HCl) to the funnel. c. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. d. Shake the funnel vigorously for 30-60 seconds, venting frequently. e. Place the funnel in a ring stand and allow the layers to fully separate.
-
Phase Separation: a. Remove the stopper. b. Carefully drain the lower (aqueous) layer into a clean Erlenmeyer flask. This layer now contains your target amine as its ammonium salt. c. Drain the remaining organic layer into a separate flask. This contains the neutral impurities.
-
Validation and Repetition: To ensure complete extraction, add a fresh portion of 1 M HCl to the organic layer and repeat steps 2c through 3b.[12] Combine the aqueous extracts. A good rule of thumb is to perform 2-3 extractions.
Protocol 2: Recovery of the Purified Amine (Back-Extraction)
This protocol regenerates the neutral, organic-soluble amine from the aqueous salt solution collected in Protocol 1.
Causality: By adding a strong base, the ammonium salt is deprotonated, regenerating the neutral amine. Now insoluble in the aqueous phase, the amine can be re-extracted into a fresh organic solvent.[3]
Methodology:
-
Basification: a. Place the combined acidic aqueous extracts from Protocol 1 in an Erlenmeyer flask and cool in an ice bath. b. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with litmus paper or a pH meter. c. Continue adding base until the solution is strongly basic (pH > 11). The neutral amine may precipitate or form an oily layer.
-
Re-Extraction: a. Transfer the basified aqueous solution back to a clean separatory funnel. b. Add a volume of fresh organic solvent (e.g., diethyl ether). c. Shake, vent, and allow the layers to separate as described in Protocol 1.
-
Isolation: a. Drain the lower (aqueous) layer and discard it. b. Collect the organic layer, which now contains the purified neutral amine. c. Repeat the re-extraction (steps 2b-2c) with fresh organic solvent to maximize recovery.
-
Drying and Evaporation: a. Combine the organic extracts. b. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). c. Filter away the drying agent. d. Remove the solvent using a rotary evaporator to yield the purified amine.
Section 4: Purity Assessment
After extraction, it is crucial to verify the purity of the isolated amine.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. Compare the final product spot to the crude mixture and standards. For amines, adding a small amount of triethylamine to the eluent can prevent streaking on silica gel.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These methods provide quantitative purity data.[13] Reversed-phase HPLC with an alkaline mobile phase is often effective for amine analysis.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking- High concentration of surfactants or particulate matter- Solvents with similar densities | - Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the funnel instead of shaking vigorously.- Filter the mixture through Celite or glass wool. |
| Poor Phase Separation | - Miscibility of the organic solvent in water (e.g., THF).- Insufficient density difference. | - Add brine to "salt out" the organic solvent, increasing phase separation.- Switch to a more appropriate, less miscible solvent. |
| Low Recovery of Amine | - Incomplete extraction (insufficient acid/base or too few extraction cycles).- Amine salt is partially soluble in the organic phase.- pH not sufficiently acidic or basic. | - Perform additional extractions.- Ensure the pH is at least 2 units below/above the amine's pKa.- Use a more polar organic solvent for the initial dissolution if the amine salt has some organic solubility. |
| Product is Contaminated | - Incomplete separation of layers.- Impurity has some acidic or basic character. | - Be careful not to drain part of the other layer during separation.- Perform a back-wash: wash the final organic layer with a small amount of water or brine to remove residual aqueous components.- Consider an alternative purification method like column chromatography.[15] |
Section 6: Advanced Techniques
-
Temperature Swing Solvent Extraction (TSSE): This technique uses specialized amine solvents whose water solubility is highly dependent on temperature.[16] At low temperatures, the solvent dissolves water from a brine or mixture. Upon heating, the solvent and water phase-separate, allowing for recovery of both.[16]
-
Ion-Pairing Agents: For highly polar or strongly basic amines that are difficult to extract, an ion-pairing agent with an opposite charge can be added.[17] This forms a neutral complex that has a much higher partition coefficient in the organic phase.[17]
References
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Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. Organomation. [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]
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Engineering Ideas Clinic, Confluence. (n.d.). Acid and Base Extraction. [Link]
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Bourne, R. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1853. [Link]
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Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Lifestyle, Sustainability Directory. (n.d.). Amine Solvents. [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?. r/chemistry. [Link]
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Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
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Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
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Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. [Link]
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University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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ACS Publications. (2020). Purification of Terpenyl Amine by Reactive Extraction. [Link]
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Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
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Bryan Research & Engineering. (2008). Troubleshooting Amine Unit Simulations. [Link]
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PubMed. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Application Notes and Protocols for the Chiral Separation of Phenethylamine Enantiomers
PART 1: Foundational Knowledge and Method Selection
Introduction to Chirality in Phenethylamines
Phenethylamine and its derivatives represent a broad class of compounds with significant pharmacological and toxicological relevance. Many of these compounds, such as amphetamine, methamphetamine, and ephedrine, possess a chiral center, leading to the existence of enantiomers.[1] These stereoisomers, while chemically identical in an achiral environment, often exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] Therefore, the ability to separate and quantify individual enantiomers is paramount in drug development, clinical toxicology, and forensic science. This guide provides a comprehensive overview and detailed protocols for the chiral separation of phenethylamine enantiomers using modern analytical techniques.
Overview of Chiral Separation Techniques
The separation of enantiomers requires a chiral environment that allows for differential interactions with the two stereoisomers. This is primarily achieved through chromatographic and electrophoretic techniques. The most common methods for the direct enantiomer separation involves the use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), or the use of chiral selectors in the background electrolyte in Capillary Electrophoresis (CE).[2] An alternative, though less common, approach is the indirect method, where the enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a conventional achiral column.[2]
The choice of technique depends on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. HPLC with CSPs is often the method of choice due to its versatility and wide range of commercially available columns.[3] GC is suitable for volatile and thermally stable phenethylamines, often requiring derivatization to improve chromatographic performance.[1][4] CE offers high separation efficiency and low sample consumption, making it an attractive alternative, particularly for polar and ionizable compounds.[5]
PART 2: High-Performance Liquid Chromatography (HPLC) for Phenethylamine Enantioseparation
Principle of Chiral HPLC
Chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6] The differing stability of these complexes leads to different retention times, enabling their separation. The key to a successful chiral separation is the selection of an appropriate CSP that provides sufficient enantioselectivity for the target analytes.[3]
Common Chiral Stationary Phases (CSPs) for Phenethylamines
Polysaccharide-Based CSPs
Phenylcarbamate derivatives of cellulose and amylose are among the most widely used and versatile CSPs for the separation of a broad range of chiral compounds, including phenethylamines.[3][7] The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.[8]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[9] They often contain π-electron donor or acceptor groups, facilitating chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[9] These phases are particularly effective for the separation of compounds with aromatic rings, such as phenethylamines.[10]
Macrocyclic Glycopeptide CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, serve as chiral selectors in this class of CSPs.[11] Their complex three-dimensional structures, featuring multiple stereogenic centers and various functional groups, allow for a multitude of interactions with analytes, including ionic, hydrogen bonding, and hydrophobic interactions.[10][11] They are particularly useful for the separation of primary amines.[12]
Mobile Phase Optimization
The composition of the mobile phase plays a crucial role in achieving optimal chiral separation. In normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The type and concentration of the alcohol can significantly influence retention and resolution.[13] Acidic or basic additives are often necessary to suppress the ionization of acidic or basic analytes and to improve peak shape.[13]
Protocol 1: Enantioseparation of Phenethylamine using a Polysaccharide-based CSP
This protocol provides a general procedure for the chiral separation of phenethylamine enantiomers using a cellulose-based CSP. Optimization of the mobile phase composition and other parameters may be required for specific phenethylamine derivatives.
Materials and Reagents:
-
Racemic phenethylamine standard
-
HPLC-grade hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column: Chiralcel OD-H (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm
Instrument and Column Specifications:
-
HPLC system with a UV detector
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm[14]
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:TFA (90:10:0.1, v/v/v). Degas the mobile phase before use.
Sample Preparation: Dissolve the racemic phenethylamine standard in the mobile phase to a concentration of 1 mg/mL.
HPLC Operating Conditions:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100, where Area1 and Area2 are the peak areas of the two enantiomers.
Data Presentation
Table 1: Comparative Performance of Different CSPs for Phenethylamine Derivatives
| Analyte | CSP | Mobile Phase | Resolution (Rs) | Reference |
| Phenethylamine derivatives | Whelk-O1 | Hexane:Ethanol = 85:15 | 2.288 | [15] |
| Aniline derivatives | OD-H | Hexane:Ethanol = 85:15 | 1.399 | [15] |
| p-aminotoluene derivatives | Whelk-O1 | Hexane:Ethanol = 85:15 | 2.060 | [15] |
Visualization
Caption: Decision workflow for HPLC chiral separation method development.
PART 3: Gas Chromatography (GC) for Chiral Separation
Principle of Chiral GC
Chiral GC is primarily used for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral capillary column, where the stationary phase is a chiral selector. An alternative approach is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral GC column.[1]
Derivatization
Phenethylamines often require derivatization prior to GC analysis to improve their volatility and thermal stability, and to enhance their chromatographic properties.[4] Common derivatizing agents include acylating agents, such as trifluoroacetic anhydride (TFAA), and chiral derivatizing agents like S-(-)-N-(trifluoroacetyl)-prolyl chloride.[1][16] Derivatization with a chiral agent has the added benefit of potentially improving stereoselectivity.[1]
Protocol 2: Chiral GC-MS Analysis of Phenethylamine Enantiomers after Derivatization
This protocol describes the derivatization of phenethylamine with TFAA and subsequent analysis by GC-MS on an achiral column.
Materials and Reagents:
-
Racemic phenethylamine standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
Derivatization Procedure:
-
To 1 mg of racemic phenethylamine in a vial, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Pass the solution through a small column of anhydrous sodium sulfate to remove any residual moisture.
GC-MS Conditions:
-
GC system coupled to a Mass Spectrometer
-
Column: DB-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 µm
-
Carrier gas: Helium, constant flow of 1.0 mL/min
-
Oven temperature program: Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injector temperature: 250 °C
-
MS transfer line temperature: 280 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
Data Presentation
Table 2: Typical Retention Times for Derivatized Phenethylamine Enantiomers on a Chiral GC Column
| Analyte (as N-Acetyl Derivative) | Chiral GC Column | Oven Temperature | R-Enantiomer Retention Time (min) | S-Enantiomer Retention Time (min) | Reference |
| 1-Phenylethylamine | Astec® CHIRALDEX™ B-PM | 140 °C (isothermal) | 10.8 | 11.2 | [17] |
Visualization
Caption: Workflow for GC analysis of phenethylamines after derivatization.
PART 4: Capillary Electrophoresis (CE) as a High-Efficiency Alternative
Principle of Chiral CE
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution.[5] In chiral CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE).[18] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[19] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different effective mobilities and, consequently, different migration times.[20]
Advantages of CE
Chiral CE offers several advantages over HPLC and GC, including:
-
High separation efficiency, often exceeding that of HPLC.[5]
-
Low consumption of sample and reagents.
-
Rapid method development.[5]
-
Versatility in the choice of chiral selectors.
Protocol 3: Enantioseparation of Phenethylamine using Cyclodextrin-modified Capillary Zone Electrophoresis (CZE)
This protocol outlines a general method for the chiral separation of phenethylamine enantiomers using a β-cyclodextrin derivative as a chiral selector.
Materials and Reagents:
-
Racemic phenethylamine standard
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) or a similar cyclodextrin derivative[21]
-
Deionized water
Buffer and Chiral Selector Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the cyclodextrin derivative in the buffer to the desired concentration (e.g., 10-30 mM).[20][22]
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and the BGE (30 min).
Electrophoretic Conditions:
-
CE system with a UV detector
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)
-
Voltage: 20-30 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 210 nm
Data Presentation
Table 3: Influence of Chiral Selector Concentration on Resolution in CE
| Analyte | Chiral Selector | Selector Concentration (mM) | pH | Resolution (Rs) | Reference |
| Ephedrine Isomers | β-cyclodextrin | 30 | 1.5 | >1.5 | [22] |
| Pseudoephedrine Isomers | β-cyclodextrin | 30 | 1.5 | >1.5 | [22] |
| Methylephedrine Isomers | β-cyclodextrin | 30 | 1.5 | >1.5 | [22] |
Visualization
Caption: Principle of chiral separation in CE with a cyclodextrin selector.
PART 5: Method Validation and Troubleshooting
Method Validation
Once a chiral separation method is developed, it must be validated to ensure it is suitable for its intended purpose.[23] Validation should be performed in accordance with ICH guidelines (Q2(R1) and the new Q14).[24][25] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[26]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[26]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
Table 4: Common Problems in Chiral Separations and Their Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Poor or No Resolution | - Inappropriate CSP or chiral selector- Incorrect mobile phase/BGE composition- Column deterioration | - Screen different types of CSPs/chiral selectors.- Optimize mobile phase/BGE (solvent ratio, pH, additives).- Use a new or properly stored column. | [28][29] |
| Peak Tailing | - Secondary interactions with silica support- Column overload- Inappropriate mobile phase pH | - Add a basic modifier (e.g., diethylamine) for basic analytes.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to suppress analyte ionization. | [30] |
| Shifting Retention Times | - Column temperature fluctuations- Changes in mobile phase composition- Column equilibration issues | - Use a column oven for temperature control.- Prepare fresh mobile phase; prevent evaporation.- Ensure adequate column equilibration time. | [30][31] |
| Loss of Column Performance | - Use of incompatible solvents- Column contamination- "Memory effects" from previous analyses | - Always check solvent compatibility with the CSP.- Implement a column washing procedure.- Dedicate a column to a specific method or flush thoroughly between different methods. | [28][32] |
PART 6: Conclusion and Future Perspectives
The chiral separation of phenethylamine enantiomers is a critical analytical task in various scientific disciplines. HPLC, GC, and CE all offer effective solutions, each with its own set of advantages and considerations. The choice of the optimal method depends on the specific analytical problem at hand. Polysaccharide-based CSPs in HPLC remain the workhorse for many applications due to their broad applicability. Derivatization followed by GC analysis is a robust method for volatile phenethylamines, while CE provides a high-efficiency alternative for polar and ionizable compounds.
Future developments in chiral separation are likely to focus on the design of novel chiral selectors with enhanced enantioselectivity and broader applicability. The continued development of superficially porous particles and sub-2 µm fully porous particles for HPLC will lead to even faster and more efficient separations. In CE, the use of novel chiral selectors, such as ionic liquids and macrocyclic compounds, will continue to expand the scope of this powerful technique.
PART 7: References
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI, 52(2), 163-173. Retrieved from [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Chromatography B, 769(1), 161-169. Retrieved from [Link]
-
Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents. Retrieved from
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. (2018). Journal of the Mexican Chemical Society, 62(1). Retrieved from [Link]
-
Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. (2018). Journal of Pharmaceutical and Biomedical Analysis, 148, 245-250. Retrieved from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (2020). Molecules, 25(15), 3494. Retrieved from [Link]
-
Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. (1995). Journal of Analytical Toxicology, 19(4), 269-276. Retrieved from [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015). Journal of Chromatographic Science, 53(8), 1341-1346. Retrieved from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). Molecules, 25(17), 3984. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4911. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2014). Journal of Chromatography A, 1363, 168-175. Retrieved from [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). Molecules, 26(11), 3354. Retrieved from [Link]
-
ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. (2022, December 19). Chiralpedia. Retrieved from [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2017). Methods in Molecular Biology, 1523, 111-131. Retrieved from [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). Journal of Chromatography B, 769(1), 161-169. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]
-
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. (2004). Journal of Chromatography B, 805(1), 7-14. Retrieved from [Link]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (2023). Methods in Molecular Biology, 2694, 119-141. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]
-
8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. (2022). In Comprehensive Chirality (Second Edition, pp. 240-261). Retrieved from [Link]
-
Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. (1989). Chemical Reviews, 89(2), 347-360. Retrieved from [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). Molecules, 29(12), 2826. Retrieved from [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. Retrieved from [Link]
-
Troubleshooting Real HPLC Problems. (2014, June 1). LCGC International. Retrieved from [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2001). Journal of Chromatography A, 906(1-2), 3-33. Retrieved from [Link]
-
Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. (2023). Molecules, 28(21), 7378. Retrieved from [Link]
-
Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives by capillary electrophoresis-Determination of binding constants and complex mobilities. (2003). Journal of Chromatography A, 1014(1-2), 99-110. Retrieved from [Link]
-
Cyclodextrin-based CSPs. (2022, December 5). Chiralpedia. Retrieved from [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2020). Molecules, 25(17), 3842. Retrieved from [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2026). Methods in Molecular Biology, 2994, 99-117. Retrieved from [Link]
Sources
- 1. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization | MDPI [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 15. redalyc.org [redalyc.org]
- 16. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC Analysis of 1-Phenylethylamine Enantiomers (N-Acetyl Derivatives) on Astec® CHIRALDEX™ B-PM suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 18. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 19. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 20. Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives by capillary electrophoresis-Determination of binding constants and complex mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. intuitionlabs.ai [intuitionlabs.ai]
- 27. researchgate.net [researchgate.net]
- 28. chiraltech.com [chiraltech.com]
- 29. researchgate.net [researchgate.net]
- 30. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. chromatographytoday.com [chromatographytoday.com]
Application Notes: 2-Methyl-1-(2-methylphenyl)propan-2-amine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and application of 2-methyl-1-(2-methylphenyl)propan-2-amine, a key building block in modern medicinal chemistry. Its unique sterically hindered primary amine structure makes it a valuable intermediate for introducing a neopentyl-like aromatic moiety into complex target molecules.
Overview and Significance
2-Methyl-1-(2-methylphenyl)propan-2-amine is a primary amine characterized by an amine group attached to a tertiary carbon atom. This structural motif provides significant steric bulk, which can be strategically employed in drug design to modulate receptor binding, improve metabolic stability, or enhance selectivity.
Its most notable application is as a critical side-chain component in the synthesis of advanced pharmaceuticals, including long-acting beta-2 adrenergic receptor agonists (LABAs) used in the treatment of respiratory diseases like asthma and COPD.[1] The synthesis of such complex drugs often presents challenges, making an efficient and scalable route to this intermediate highly valuable.[1]
Physicochemical & Spectroscopic Data
Below is a summary of the key properties of the title compound and a relevant precursor.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-1-(2-methylphenyl)propan-2-amine | - |
| Molecular Formula | C₁₁H₁₇N | - |
| Molecular Weight | 163.26 g/mol | - |
| CAS Number | Not explicitly found; synthesis described in patents. | - |
¹H NMR Data for a Key Precursor: 2-methyl-1-(2-methylphenyl)propanenitrile
As characterization of intermediates is crucial, the following ¹H NMR data for the nitrile precursor is provided as a reference from a documented synthesis.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.12-7.17 ppm | multiplet | 4H | Aromatic protons (Ar-H) |
| 2.97 ppm | singlet | 2H | Methylene protons (Ar-CH₂) |
| 2.33 ppm | singlet | 3H | Methyl protons (Ar-CH₃) |
| 1.24 ppm | doublet (J=9.6Hz) | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
| Solvent: CDCl₃, Frequency: 300 MHz |
Recommended Synthesis of the Intermediate
The synthesis of 2-methyl-1-(2-methylphenyl)propan-2-amine has been historically challenging, with methods such as the Ritter reaction suffering from low yields, sometimes as low as 30%.[1] An improved, multi-step approach has been developed to enhance the overall yield and scalability, as outlined below.[1]
Caption: Recommended synthetic workflow for 2-methyl-1-(2-methylphenyl)propan-2-amine.
Protocol 1: Alkylation of Isobutyronitrile
This initial step constructs the core carbon skeleton of the molecule. The reaction involves the alkylation of the α-carbon of isobutyronitrile with a suitable 2-methylbenzyl halide.
-
Rationale: Isobutyronitrile serves as a cost-effective and readily available source for the gem-dimethyl group. The use of a strong base is necessary to deprotonate the α-carbon, generating a nucleophilic carbanion that subsequently attacks the electrophilic benzyl halide.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable aprotic solvent (e.g., THF, DMF).
-
Add isobutyronitrile to the flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a strong base (e.g., Sodium Amide, LDA) portion-wise, ensuring the temperature does not exceed 5°C.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of 2-methylbenzyl chloride (or bromide) in the reaction solvent dropwise via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, 2-methyl-1-(2-methylphenyl)propanenitrile, via column chromatography or vacuum distillation.
Protocol 2: Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Rationale: High-temperature basic hydrolysis is effective for converting sterically hindered nitriles to carboxylates. Ethylene glycol is used as a high-boiling solvent to facilitate the high reaction temperature required.[1]
Step-by-Step Methodology:
-
In a round-bottom flask, combine 2-methyl-1-(2-methylphenyl)propanenitrile (1.0 eq), potassium hydroxide (2.5 eq), and ethylene glycol.[1]
-
Heat the mixture to reflux (approx. 175°C) for 6-8 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 1-2 with 10% HCl.[1]
-
Extract the product with ethyl acetate (3x).[1]
-
Combine the organic extracts, wash with water and then saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-methyl-1-(2-methylphenyl)propanoic acid.[1]
-
The product can be purified further by recrystallization or column chromatography if necessary. An 89% yield has been reported for this step.[1]
Protocol 3: Curtius Rearrangement to the Final Amine
This classical named reaction provides a robust method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).
-
Rationale: The Curtius rearrangement avoids the use of harsh reducing agents that might be incompatible with other functional groups. It proceeds through a thermally induced rearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.
Step-by-Step Methodology:
-
Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid from the previous step in an anhydrous solvent like dichloromethane or toluene. Add oxalyl chloride or thionyl chloride dropwise at 0°C to form the acyl chloride.
-
Azide Formation: In a separate flask, prepare a solution of sodium azide (NaN₃) in water/acetone. Cool the previously formed acyl chloride solution to 0°C and slowly add the NaN₃ solution. Stir vigorously for 1-2 hours at 0°C.
-
Rearrangement: Carefully extract the organic layer containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care behind a blast shield. Gently heat the solution (in a high-boiling solvent like toluene) to induce rearrangement to the isocyanate. The reaction is often accompanied by the evolution of N₂ gas.
-
Hydrolysis: Once the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), add an aqueous acid (e.g., HCl) and heat to reflux to hydrolyze the isocyanate to the target primary amine.
-
Work-up: Cool the reaction, basify with aqueous NaOH to deprotonate the ammonium salt, and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the final product, 2-methyl-1-(2-methylphenyl)propan-2-amine.
Application in Pharmaceutical Synthesis
The primary utility of this intermediate is to serve as a nucleophile for forming new C-N bonds, thereby incorporating its unique structural moiety into a larger molecule.
Caption: General reaction scheme for using the amine intermediate in drug synthesis.
General Protocol: Reductive Amination or Amide Coupling
A. Reductive Amination (for N-Alkylation):
-
Dissolve the amine intermediate (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol.
-
Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature until completion.
-
Quench with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Purify as required.
B. Amide Coupling:
-
Dissolve a carboxylic acid partner (1.0 eq) in DMF or CH₂Cl₂.
-
Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of 2-methyl-1-(2-methylphenyl)propan-2-amine (1.2 eq).
-
Stir at room temperature for 2-16 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with aqueous acid, base, and brine, then dry and concentrate.
-
Purify by column chromatography.
Safety, Handling, and Storage
As with all primary amines, 2-methyl-1-(2-methylphenyl)propan-2-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][3] Work in a well-ventilated fume hood.[3]
-
Handling: Avoid contact with skin and eyes.[3] Avoid breathing vapors.[3] This compound is a skin and eye irritant/corrosive.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and reaction with atmospheric CO₂.[2]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
References
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS - Loba Chemie. [Link]
Sources
Troubleshooting & Optimization
Challenges in the Ritter reaction for sterically hindered nitriles
[1]
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance and Elimination in Ritter Amidation[1]
Welcome to the Advanced Synthesis Support Portal.
If you are accessing this guide, you are likely attempting to couple a sterically demanding nitrile (e.g., tert-butyl nitrile, adamantane-1-carbonitrile) with a tertiary alcohol or alkene, and standard protocols have failed.[1]
The Ritter reaction is deceptively simple in textbooks but notoriously difficult for hindered substrates.[1] The failure mode is almost always a kinetic competition between nucleophilic attack (desired amidation) and proton elimination (E1 alkene formation).[1]
This guide prioritizes modern, non-classical approaches to shift that kinetic balance.
Module 1: Critical Failure Analysis (Troubleshooting)
User Query: "I am seeing zero conversion to the amide. The starting material is either unreacted or I see a new spot that looks like an alkene."
Q1: Why is my reaction stalling or yielding alkenes?
Diagnosis: You are fighting the Steric Wall .[1]
-
The Mechanism: The Ritter reaction relies on a nitrile nitrogen attacking a carbocation.[1]
-
The Problem: If you have a bulky nitrile (e.g., t-BuCN), the nitrogen lone pair is shielded.[1] If you have a bulky alcohol (e.g., t-Butanol), it forms a tertiary carbocation.[1]
-
The Conflict: The bulky nitrile cannot approach the bulky carbocation fast enough.[1] Meanwhile, the carbocation is unstable and "looks" for the fastest escape route: dumping a proton to form an alkene (E1 elimination).[1]
-
The Fix: You must stabilize the carbocation long enough for the slow nitrile to attack.[1] Stop using Sulfuric Acid (H₂SO₄). [1]
Q2: I isolated a solid, but NMR shows it’s just the primary amide (R-CONH₂), not the alkylated amide.
Diagnosis: Premature Hydrolysis.
-
Cause: Your system contained moisture before the C-N bond formed.[1] The nitrile was hydrolyzed by the acid catalyst and adventitious water directly, bypassing the carbocation entirely.[1]
-
The Fix: The reaction must be strictly anhydrous until the "Quench" step. Use molecular sieves in your solvent and flame-dry glassware.[1]
Q3: My reaction turns into a black tar (Polymerization).
Diagnosis: Acid-mediated polymerization.
-
Cause: Classical Ritter conditions (conc.[1] H₂SO₄, >50°C) are too harsh for electron-rich alkenes or tertiary alcohols, causing cationic polymerization.[1]
-
The Fix: Switch to Lewis Acid Catalysis (e.g., Bi(OTf)₃ or Sc(OTf)₃) and lower temperatures.[1]
Module 2: The Logic of Failure (Visualization)
The following diagram illustrates the kinetic competition occurring in your flask. You need to shut down the "Elimination" and "Polymerization" pathways.[1]
Figure 1: Kinetic competition in the Ritter Reaction.[1] The red paths dominate when steric hindrance prevents the green path.[1]
Module 3: Advanced Protocol Optimization
To force a bulky nitrile to react with a bulky carbocation, we utilize the "Solvent Effect" Strategy .[1]
The Secret Weapon: Hexafluoroisopropanol (HFIP)
Standard solvents (Acetic acid, DCM) are insufficient for hindered substrates.[1] You must use HFIP.[1]
-
Mechanism: HFIP is a strong hydrogen-bond donor but non-nucleophilic.[1] It forms a "solvent cage" around the nucleophile and the leaving group, stabilizing the carbocation without reacting with it.[1] This extends the lifetime of the carbocation, giving the bulky nitrile time to attack [1].[1]
-
Catalyst: Switch from Brønsted acids to Metal Triflates (e.g., Bismuth Triflate).[1]
Protocol Comparison Table
| Feature | Legacy Protocol (Avoid) | Modern Protocol (Recommended) |
| Acid Source | Conc. H₂SO₄ / Acetic Acid | Bi(OTf)₃, Sc(OTf)₃, or TfOH (Catalytic) |
| Solvent | Neat or AcOH | HFIP (Hexafluoroisopropanol) |
| Temperature | 50–80 °C | Room Temp to 40 °C |
| Moisture Tolerance | Low | Zero (Strictly Anhydrous) |
| Primary Risk | Charring / Elimination | Cost of Solvent |
| Success with Bulky R | < 10% Yield | > 75% Yield |
Module 4: Step-by-Step Experimental Guide
Protocol: HFIP-Mediated Ritter Reaction for Hindered Substrates
Use this protocol for tert-butyl nitriles, adamantyl groups, or other sterically congested systems.[1]
Reagents:
-
Substrate: Tertiary Alcohol (1.0 equiv)
-
Nitrile: Sterically hindered nitrile (1.2 – 1.5 equiv)[1]
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (5–10 mol%) OR Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10 mol%)[1]
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [0.2 M concentration][1]
Workflow:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under Argon or Nitrogen atmosphere.[1]
-
-
Solvation:
-
Catalysis:
-
Add Bi(OTf)₃ (10 mol%) in one portion.
-
Alternative: If using TMSOTf, add dropwise via syringe at 0°C, then warm to RT.[1]
-
-
Reaction:
-
Quench & Workup (Crucial):
-
Purification:
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose your specific failure during the experiment.
Figure 2: Diagnostic workflow for Ritter Reaction optimization.[1]
References
-
Ritter, J. J., & Kalish, J. (1948).[1] A New Reaction of Nitriles. II. Synthesis of t-Carbinamines. Journal of the American Chemical Society, 70(12), 4048–4050.[1] Link[1]
-
Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2005).[1] Metal Triflates Catalyzed Efficient Amination of Nucleophilic Benzylic Alcohols with Nitriles (Ritter Reaction).[1] Synlett, 2005(02), 299–302.[1] Link[1]
-
Guérin, D. J., et al. (2005).[1] Bismuth(III) Triflate: A Highly Efficient Catalyst for the Ritter Reaction.[1] Tetrahedron Letters, 46(23), 3959-3962.[1] Link[1]
-
Lebœuf, D., & Ciesielski, J. (2016).[1] Hexafluoroisopropanol (HFIP) as a Powerful Medium for the Synthesis of Hindered Amides.[1] Frontiers in Chemistry, 4, 1-12.[1] (Contextual citation for HFIP solvent effects in cationic shifts). Link
Technical Support Center: Curtius Rearrangement Optimization
Senior Application Scientist Desk Subject: Protocol Optimization, Safety Management, and Troubleshooting for Acyl Azide Rearrangement
Introduction: The Reaction Landscape
The Curtius rearrangement is the premier method for converting carboxylic acids to amines, carbamates, or ureas via an isocyanate intermediate.[1][2] While historically performed by isolating explosive acyl azides, modern drug discovery relies almost exclusively on the "One-Pot" DPPA (Diphenylphosphoryl azide) variant.
This guide addresses the three most common failure modes in this chemistry: Safety excursions (pressure/explosion) , Urea byproduct formation , and Incomplete rearrangement .
Core Reaction Pathway
The following diagram illustrates the concerted mechanism and the critical "fork in the road" where moisture determines the final product.
Figure 1: Mechanistic pathway of the Curtius Rearrangement.[3][4][5][6][7][8] Note the red "danger zone" where moisture leads to urea impurities.
Safety First: The "Ticket to Proceed"
WARNING: Azide chemistry carries inherent explosion risks. Before running this reaction, you must validate the following parameters.
Q: How do I calculate the safety limit for a batch reaction?
A: You must calculate the "Active Azide Inventory."
The rearrangement releases Nitrogen gas (
-
Rule of Thumb: Do not exceed 0.5 M concentration in batch mode.
-
Calculation: 1 mole of Acid
1 mole of gas.-
Example: 100 mmol scale releases ~2.4 Liters of gas. Ensure your headspace is >50% of the reactor volume and venting is active.
-
Q: DPPA vs. Sodium Azide ( )?
A: Use DPPA for medicinal chemistry scales (<50g).
-
DPPA: Non-explosive (shock insensitive), liquid, soluble in organic solvents.
-
: Shock sensitive, requires acid chloride formation first, forms explosive hydrazoic acid (
) if acidified.
The "One-Pot" Protocol (DPPA Method)
This protocol is optimized for converting Carboxylic Acids to Boc-protected amines (Carbamates).[4]
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Carboxylic Acid | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed). |
| DPPA | 1.1 - 1.2 | Azide Source | Add slowly at 0°C to prevent exotherm. |
| Triethylamine (TEA) | 1.2 - 1.5 | Base | Neutralizes the phosphate byproduct. Essential for DPPA activation. |
| t-Butanol | 10 - 20 | Nucleophile/Solvent | Excess prevents urea formation. |
| Toluene | Solvent | Medium | High boiling point (110°C) allows thermal rearrangement. |
Step-by-Step Optimization
-
Activation (0°C - RT): Dissolve Acid and TEA in Toluene. Add DPPA dropwise at 0°C. Stir at RT for 1-2 hours.
-
Checkpoint: Monitor by LCMS. You should see the Acyl Azide intermediate (Mass = Acid + 25).
-
-
Rearrangement (Heat): Add excess t-Butanol. Heat to 80°C - 100°C .
-
Why? The rearrangement activation energy is typically ~25-30 kcal/mol. Refluxing toluene ensures rapid conversion of the potentially explosive acyl azide to the isocyanate.
-
-
Trapping: The isocyanate reacts immediately with the alcohol.
Troubleshooting Guide
Use this logic tree to diagnose failure modes.
Figure 2: Diagnostic decision tree for common Curtius reaction failures.
FAQ: Specific Issues
Q: I see a major byproduct with Mass = (2 x Product) - Carbonyl. What is it? A: This is the Symmetric Urea .
-
Cause: Water ingress. Water attacks the isocyanate to form an amine (
).[4][5] This amine is a better nucleophile than your alcohol (t-BuOH) and attacks the remaining isocyanate. -
Fix: Dry your toluene over 4Å molecular sieves. Increase the equivalents of t-Butanol.
Q: My reaction stalls at the Acyl Azide. Heating longer doesn't help. A: You likely have a "thermal stall."
-
Cause: The solvent boiling point is too low. If using THF (66°C), the energy might be insufficient for rearrangement of stable acyl azides.
-
Fix: Swap solvent to Toluene (110°C) or Dioxane (101°C).
Q: I cannot separate the phosphorus byproducts (DPPA residue) from my product. A: DPPA byproducts (diphenylphosphate) are acidic.
-
Fix: Perform a basic wash (sat.
or 1M NaOH) during workup. Alternatively, use a polymer-supported base (e.g., Amberlyst A-21) to scavenge the phosphate.
Advanced: Scale-Up via Flow Chemistry
For scales >50g, batch heating of azides is unsafe. Continuous flow chemistry is the industry standard for scaling this reaction [1].
The Flow Advantage[8][11]
-
Inventory Control: Only a small volume of explosive azide is heated at any given second.
-
Heat Transfer: Microreactors allow rapid heating to 140°C (superheated) for seconds, driving the rearrangement instantly without degrading the product.
Flow Protocol (Example)
-
Stream A: Carboxylic Acid + TEA in Toluene.[2]
-
Stream B: DPPA in Toluene.[2]
-
Mixer: T-mixer at RT.
-
Reactor Coil: Heated to 120°C - 140°C (Residence time: 5-10 mins).
-
Back Pressure Regulator (BPR): 100 psi (Essential to keep
in solution or manage slug flow). -
Quench: Output flows directly into a flask containing the Nucleophile (Amine/Alcohol).
References
-
Continuous Flow Scale-up: Baxendale, I. R., et al.[2] "A modular flow reactor for performing Curtius rearrangements as a continuous flow process." Green Chemistry, 2010.
-
DPPA Discovery: Shioiri, T., Ninomiya, S., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.
-
Mechanism & Kinetics: "Curtius Rearrangement."[2][3][5][6][7][8] Organic Chemistry Portal.
-
Safety & Process: Kappe, C. O., et al. "Continuous-Flow Technology for Chemical Rearrangements." ACS Medicinal Chemistry Letters, 2023.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(2-Methylphenyl)propan-2-amine Hydrochloride
Welcome to the technical support center for the purification of 2-(2-Methylphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.
Introduction
2-(2-Methylphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative of interest in pharmaceutical research.[1][2] Achieving high purity of this compound is critical for accurate downstream applications, including biological assays and formulation development. This guide addresses common challenges encountered during its purification and provides robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude 2-(2-Methylphenyl)propan-2-amine hydrochloride?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities for structurally similar phenethylamines include unreacted starting materials, intermediates such as N-formylated compounds, and byproducts from side reactions like dibenzylketone derivatives.[3][4] Inorganic salts from the synthesis and workup are also common.[5]
Q2: What is the first step I should take to purify my crude product?
A2: Before attempting recrystallization or chromatography, it is often beneficial to perform an acid-base extraction. This involves dissolving the crude hydrochloride salt in water, making the solution basic (e.g., with NaOH) to liberate the free amine, extracting the free amine with an organic solvent (like dichloromethane or ethyl acetate), and then re-forming the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol).[6][7] This process can effectively remove many inorganic impurities and some organic contaminants.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the concentration of impurities is high. To address this, you can try using a solvent system with a lower boiling point, adding a co-solvent to reduce the solubility of your compound, or "seeding" the solution with a small crystal of the pure compound. It is also crucial to ensure the crude material is as dry as possible, as residual solvents can inhibit crystallization.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often non-polar and can sometimes be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through celite to remove the carbon. Be aware that activated carbon can also adsorb your product, so use it sparingly and optimize the amount.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common purification challenges.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect solvent choice | Perform small-scale solubility tests with a range of solvents and solvent mixtures.[8] | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Using too much solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. |
| Incomplete precipitation | After cooling, scratch the inside of the flask with a glass rod or add a seed crystal. | These actions can induce nucleation and promote crystal growth. |
Problem 2: Product Purity Does Not Improve After Recrystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-crystallization of impurities | Try a different recrystallization solvent or a multi-solvent system. | Impurities may have similar solubility profiles to your product in a given solvent. Changing the solvent can alter these solubilities. |
| Impurity is an isomer or closely related compound | Consider column chromatography for separation. | Recrystallization is less effective at separating compounds with very similar physical properties. Chromatography offers higher resolving power. |
| Product is still wet with impure mother liquor | Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration and are thoroughly dried. | The mother liquor contains a high concentration of impurities, which will contaminate the final product if not properly removed. |
Experimental Protocols
Protocol 1: Recrystallization of 2-(2-Methylphenyl)propan-2-amine Hydrochloride
This protocol is a general guideline. The optimal solvent system should be determined empirically.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexanes).
-
A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for amine hydrochlorides.[9]
-
-
Dissolution:
-
Place the crude 2-(2-Methylphenyl)propan-2-amine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then gently reheat for a few minutes.
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Purification by Column Chromatography
This is a more advanced technique for separating closely related impurities.
-
Stationary Phase and Mobile Phase Selection:
-
For amine hydrochlorides, silica gel is a common stationary phase.
-
The mobile phase (eluent) should be chosen based on the polarity of the free amine. A typical eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the eluent to prevent the amine from streaking on the acidic silica gel.
-
-
Sample Preparation:
-
It is generally advisable to run the chromatography on the free amine rather than the hydrochloride salt. To do this, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH), and extract the free amine into an organic solvent. Dry the organic layer and concentrate it.
-
Dissolve the crude free amine in a minimal amount of the mobile phase.
-
-
Column Packing and Elution:
-
Pack a glass column with a slurry of silica gel in the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
-
Analysis and Product Isolation:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent to precipitate the pure hydrochloride salt.[10]
-
Collect the precipitated salt by filtration and dry as described in the recrystallization protocol.
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-(2-Methylphenyl)propan-2-amine hydrochloride.
Sources
- 1. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Mephedrone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. 1-chloro-N-methyl-1-phenylpropan-2-amine HCl | 25394-33-6 | Benchchem [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: GC-MS Analysis of Amine Hydrochloride Salts
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult analytes. Amine hydrochloride salts present a fundamental conflict with GC analysis: they are non-volatile salts, while GC requires thermally stable, volatile compounds.
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: The Core Challenge & Your Strategic Options
The primary obstacle is the salt form. At the high temperatures of a GC inlet, amine hydrochloride salts will not volatilize. Instead, they can decompose, fail to elute from the column, or react with components of your GC system, leading to poor results and instrument contamination[1][2].
Your analytical strategy must therefore focus on converting the non-volatile salt into a GC-amenable form before it reaches the column. There are two primary, reliable strategies to achieve this:
-
Conversion to Free Base: Chemically convert the salt to its neutral, more volatile "free base" form via a pH adjustment and extraction.
-
Derivatization: Chemically modify the amine's active hydrogen with a non-polar group to increase volatility and improve chromatographic behavior[3][4].
A third, more specialized technique is Pyrolysis-GC-MS (Py-GC-MS) , which uses controlled thermal degradation to analyze the resulting fragments. This is a powerful tool for structural characterization but is not suitable for routine quantification of the intact amine[5]. Direct injection is strongly discouraged and will almost certainly fail.
Decision Workflow for Method Selection
Use the following diagram to select the most appropriate starting point for your analysis.
Caption: Workflow for selecting an analytical strategy.
Part 2: Troubleshooting Guides by Method
This section is formatted as a series of questions and answers to address specific problems you may encounter.
Guide 1: Direct Injection (Not Recommended)
-
Q1: I injected my amine hydrochloride salt dissolved in methanol directly and saw no peak for my analyte. What happened?
-
A: This is the expected outcome. Amine salts are non-volatile and thermally labile. In the hot GC inlet, your compound likely did one of three things: remained in the liner as a non-volatile residue, decomposed into various smaller molecules, or a combination of both[2]. You may also see artifact peaks if the salt reacted with your solvent in the inlet[6]. This approach will contaminate your GC inlet liner and the head of your column, leading to poor performance on subsequent analyses[1].
-
Guide 2: Analysis via Free Base Conversion & Liquid-Liquid Extraction (LLE)
This is often the simplest and most direct approach. The goal is to basify the aqueous sample, which deprotonates the ammonium salt (R-NH3+Cl-) into the free amine (R-NH2), and then extract the more nonpolar free amine into an immiscible organic solvent[7][8].
-
Q2: I performed an LLE after adding NaOH, but my recovery is very low.
-
A: Causality & Solution:
-
Insufficient Basification: Ensure the pH of the aqueous layer is sufficiently high to fully deprotonate the amine. A general rule is to adjust the pH to be at least 2 units above the pKa of the amine's conjugate acid. Check the final pH with a pH meter or test strip.
-
Improper Solvent Choice: The organic extraction solvent must be immiscible with water and capable of solvating your free amine. Common choices include dichloromethane (DCM), ethyl acetate, or diethyl ether. If your amine is still quite polar, you may need a more polar solvent like ethyl acetate.
-
Insufficient Mixing/Emulsions: Ensure vigorous mixing (e.g., vortexing) for several minutes to maximize the transfer between phases. If an emulsion forms, it can trap your analyte. Try adding a small amount of brine (saturated NaCl solution) or centrifuging the sample to break the emulsion.
-
-
-
Q3: I see a peak, but it is broad and tails significantly.
-
A: Causality & Solution: This is a classic sign of "active sites" in your GC system. Free amines are basic and will interact strongly with any acidic silanol (-Si-OH) groups on the surfaces of the glass inlet liner and the column itself, causing poor peak shape[9][10][11].
-
Use a Base-Deactivated Liner: Always use a GC inlet liner that has been specifically treated (deactivated) to mask silanol groups.
-
Use an Amine-Specific Column: Use a capillary column designed for amine analysis (e.g., a "WAX" or amine-deactivated 5% phenyl-methylpolysiloxane phase). These columns have special surface treatments to reduce interactions with basic compounds.
-
Column Contamination: If the column was previously used for acidic compounds, it may be contaminated. Bake the column at its maximum rated temperature for a few hours. If tailing persists, you may need to clip 10-20 cm from the front of the column.
-
-
Guide 3: Analysis via Derivatization
Derivatization converts the polar N-H group into a non-polar, more volatile derivative[4]. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is the most common method for amines[3][12].
-
Q4: I performed a silylation reaction with BSTFA, but I see no derivatized product peak, only my starting material (if it's visible at all) and reagent peaks.
-
A: Causality & Solution:
-
Presence of Water: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture. Any water in your sample or solvent will preferentially react with the reagent, consuming it before it can derivatize your amine. Your sample must be completely dry. Lyophilize or evaporate your sample to complete dryness under a stream of nitrogen before adding the derivatization reagent.
-
Incomplete Reaction: Some amines, particularly secondary amines or sterically hindered primary amines, are less reactive. The reaction may require a catalyst and/or heat. Add 1-10% Trimethylchlorosilane (TMCS) to your BSTFA to increase its reactivity and heat the reaction vial (e.g., 60-90°C for 30-60 minutes) to drive the reaction to completion[13][14].
-
Acidic Carryover: The "HCl" from the original salt can interfere with the reaction. While evaporating the sample usually removes most of the HCl, residual acidity can inhibit the silylation reaction. Ensure the sample is truly neutral or slightly basic before derivatization.
-
-
-
Q5: I see multiple peaks for my analyte after derivatization.
-
A: Causality & Solution: This typically indicates an incomplete or side reaction.
-
Incomplete Derivatization: If your molecule has multiple active sites (e.g., a hydroxyl group and an amine group), you might be seeing partially derivatized products. Increase the reagent concentration, reaction time, or temperature to favor the fully derivatized product[14].
-
Over-derivatization: While less common for simple amines, some complex molecules can form multiple derivative types. Try using milder reaction conditions (lower temperature, shorter time).
-
Reagent Artifacts: The large excess of derivatizing reagent can sometimes produce side-reaction peaks in the chromatogram. Always run a reagent blank (reagent + solvent, no analyte) to identify these peaks.
-
-
| Problem | Likely Cause | Recommended Solution |
| No analyte peak (Direct Injection) | Compound is non-volatile/decomposed. | Do not use direct injection. Convert to free base or derivatize. |
| Low recovery after LLE | Incomplete deprotonation or poor extraction. | Increase pH to >2 units above pKa; use appropriate solvent; ensure vigorous mixing. |
| Tailing peaks (Free Base) | Interaction with active sites in GC system. | Use a base-deactivated inlet liner and an amine-specific GC column. |
| No derivatized product | Presence of moisture; incomplete reaction. | Ensure sample is anhydrous; add TMCS catalyst; heat the reaction. |
| Multiple analyte peaks (Derivatization) | Incomplete derivatization or side reactions. | Increase reagent/time/temp; run a reagent blank to identify artifacts. |
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I use Pyrolysis-GC-MS for my amine hydrochloride salt?
-
A: Yes, but its use is specific. Py-GC-MS is an excellent tool for qualitative analysis or structural elucidation of unknown amine salts, as it generates reproducible fragmentation patterns[5][15]. However, because it is a destructive technique, it is generally not suitable for quantifying the original amine hydrochloride salt.
-
-
Q: My sample is dissolved in water. How can I prepare it for silylation?
-
A: You must remove the water completely. The most effective method is to freeze-dry (lyophilize) the aqueous sample in a reaction vial. Alternatively, you can evaporate the water under a gentle stream of dry nitrogen gas, possibly with gentle heating. Ensure the final residue is completely dry before adding the silylating reagent.
-
-
Q: Which is better: conversion to free base or derivatization?
-
A: It depends on the analyte and your laboratory's workflow.
-
Free Base Conversion (LLE) is often faster, requires cheaper reagents (a base and a solvent), and avoids the complexity of derivatization reactions. It is an excellent starting point for relatively non-polar amines.
-
Derivatization is often necessary for more polar amines (e.g., those with additional hydroxyl groups) or when chromatographic performance is still poor after LLE. It provides the best peak shapes and thermal stability but requires anhydrous conditions and an extra reaction step[4].
-
-
-
Q: What are the most common silylating reagents for amines?
-
A: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a very common and effective reagent. For less reactive amines, it is often used with 1-10% TMCS (Trimethylchlorosilane) as a catalyst[12][13][14]. MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) is another option that creates more stable t-butyldimethylsilyl (TBDMS) derivatives which are less sensitive to trace moisture.
-
Part 4: Key Experimental Protocols
Protocol 1: Conversion of Amine HCl Salt to Free Base via LLE
Caption: Step-by-step workflow for LLE of amine salts.
Detailed Steps:
-
Accurately weigh 1-5 mg of your amine hydrochloride salt into a 4 mL glass vial.
-
Dissolve the salt in 1 mL of deionized water.
-
Slowly add a base (e.g., 1M NaOH solution) dropwise while mixing. Monitor the pH of the aqueous solution, continuing to add base until the pH is at least 2 units higher than the pKa of your amine.
-
Add 1 mL of an appropriate, immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the vial for 5 minutes at ~2000 rpm to break any emulsions and achieve a sharp separation between the aqueous and organic layers.
-
Using a glass pipette, carefully remove the organic layer (the bottom layer if using dichloromethane) and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
After a few minutes, transfer the dried organic solution to an autosampler vial for injection into the GC-MS.
Protocol 2: Silylation of Amines using BSTFA + 1% TMCS
Critical: All glassware, solvents, and the sample itself must be anhydrous for this protocol to succeed.
Caption: Step-by-step workflow for silylation of amines.
Detailed Steps:
-
Place 1-2 mg of the amine hydrochloride salt into a 2 mL autosampler or reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of dry nitrogen or by lyophilization.
-
Add 200 µL of an anhydrous solvent (pyridine and acetonitrile are common choices).
-
Add 100 µL of the silylating reagent, BSTFA + 1% TMCS, to the vial[13].
-
Immediately cap the vial tightly to prevent atmospheric moisture from entering.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature. The sample is now ready for injection. Do not open the vial until it is on the autosampler.
References
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Pyrolysis acetylation. Unibo. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
The role of self-protonation under direct GC-MS determination of amphetamine hydrochloride. ResearchGate. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Agilent. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. ResearchGate. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. ResearchGate. [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. Journal of Agricultural and Food Chemistry. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Amines by GC-MS. Chromatography Forum. [Link]
-
A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. [Link]
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Technical Support Center: Enhancing HPLC Resolution for Positional Isomers of Phenethylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating positional isomers of phenethylamine using High-Performance Liquid Chromatography (HPLC). Positional isomers, which differ only in the substitution pattern on the aromatic ring, often exhibit very similar physicochemical properties, making their separation a significant analytical hurdle. This resource provides in-depth troubleshooting advice, scientifically grounded protocols, and answers to frequently asked questions to empower you to achieve baseline resolution and robust analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of phenethylamine positional isomers. The solutions provided are based on fundamental chromatographic principles and extensive field experience.
Q1: I am seeing poor resolution or complete co-elution of my phenethylamine positional isomers on a standard C18 column. What is my first step?
A1: Causality and Initial Strategy
Standard C18 columns primarily separate compounds based on hydrophobicity. Positional isomers of phenethylamine often have nearly identical hydrophobic characteristics, leading to poor resolution. Your first step should be to modulate the separation mechanism to exploit the subtle differences between the isomers.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The ionization state of the basic amine group in phenethylamines is highly pH-dependent. Altering the mobile phase pH can change the molecule's overall polarity and its interaction with the stationary phase.[1][2][3]
-
Action: Start by preparing mobile phases with a pH 2 units above or below the pKa of the amine group. This ensures the analyte is in a single ionic state (either fully protonated or deprotonated), which can lead to sharper peaks and potentially better separation.
-
Rationale: At a pH close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[4]
-
-
Organic Modifier Selection: While acetonitrile and methanol are common organic modifiers, they offer different selectivities.[5][6][7]
-
Action: If you are using acetonitrile, try switching to methanol or a combination of the two.
-
Rationale: Methanol is a protic solvent and can engage in hydrogen bonding interactions with the analytes, which can influence selectivity. Acetonitrile, being aprotic, interacts differently. This change in interaction can be enough to resolve closely eluting isomers.
-
-
Temperature Optimization: Column temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases.
-
Action: Experiment with temperatures ranging from 25°C to 40°C in 5°C increments.
-
Rationale: Lower temperatures can sometimes improve resolution for enantiomeric separations, which is an enthalpy-driven process.[8] For positional isomers, changing the temperature can alter the thermodynamics of the interactions, potentially improving separation.
-
Q2: I've tried adjusting the mobile phase, but my isomers are still not resolved. Should I consider a different type of column?
A2: Leveraging Stationary Phase Chemistry
Yes, if mobile phase optimization is insufficient, the next logical step is to employ a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.
Recommended Column Chemistries:
| Stationary Phase | Primary Separation Mechanism(s) | Application Notes for Phenethylamine Isomers |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Excellent for aromatic compounds. The phenyl groups on the stationary phase can interact with the aromatic rings of the phenethylamine isomers, providing a different selectivity compared to C18.[9] |
| Biphenyl | π-π interactions, shape selectivity | Offers enhanced π-π interactions and has been successfully used for the separation of positional isomers of designer drugs derived from phenethylamine.[10] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions | Particularly effective for separating isomers with differences in electron distribution due to the electron-withdrawing nature of the fluorine atoms. |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions (for chiral isomers) | If your positional isomers are also enantiomers, a CSP is essential. Polysaccharide-based CSPs are a good starting point.[8][11] |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning into a water-enriched layer on the stationary phase surface | Useful for polar phenethylamine analogues that are not well-retained on reversed-phase columns. |
Experimental Workflow for Column Screening:
Caption: Systematic workflow for HPLC column selection and method development.
Q3: My peaks are tailing, especially for the phenethylamine isomers. How can I improve peak shape?
A3: Addressing Peak Tailing
Peak tailing for basic compounds like phenethylamines is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[4]
Troubleshooting Steps for Peak Tailing:
-
Lower Mobile Phase pH:
-
Action: Reduce the mobile phase pH to below 3.
-
Rationale: At low pH, the majority of surface silanol groups are protonated and thus less likely to interact with the protonated amine of the phenethylamine.[1]
-
-
Increase Buffer Concentration:
-
Action: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM), ensuring it remains soluble in the mobile phase.
-
Rationale: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH at the column surface, improving peak shape.
-
-
Use a Mobile Phase Additive:
-
Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%).
-
Rationale: TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analytes.
-
-
Employ an End-Capped Column:
-
Action: Ensure you are using a modern, high-purity, end-capped column.
-
Rationale: End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups, leading to improved peak shape for basic compounds.
-
Q4: I've heard about ion-pair chromatography for basic compounds. Is this a viable option for phenethylamine isomers?
A4: The Role of Ion-Pair Chromatography
Yes, ion-pair chromatography is a powerful technique for improving the retention and separation of charged analytes, including phenethylamine isomers.[12][13]
Mechanism of Action:
An ion-pairing reagent, which is a large ionic molecule with an opposite charge to the analyte and a hydrophobic region, is added to the mobile phase.[14][15] This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated by a standard reversed-phase column.
Step-by-Step Protocol for Implementing Ion-Pair Chromatography:
-
Select an Ion-Pairing Reagent: For the positively charged phenethylamines, an anionic ion-pairing reagent is needed. Alkyl sulfonates, such as sodium 1-octanesulfonate, are a common choice.[15]
-
Prepare the Mobile Phase:
-
Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at a concentration of 5-10 mM.
-
Adjust the pH of the aqueous phase to ensure your phenethylamine isomers are fully ionized (typically pH < 4).
-
-
Equilibrate the Column: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take a significant amount of time (30-60 minutes or longer).
-
Optimize the Separation:
-
Adjust the concentration of the ion-pairing reagent. Higher concentrations generally lead to increased retention.
-
Modify the percentage of the organic modifier to fine-tune the elution of the ion-pairs.
-
Important Considerations:
-
Dedicated Column: It is highly recommended to dedicate a column for ion-pair chromatography as the reagent can be difficult to completely wash out.
-
MS Compatibility: Most ion-pairing reagents are not volatile and can suppress the signal in mass spectrometry. If MS detection is required, consider volatile ion-pairing reagents like trifluoroacetic acid (TFA).
References
-
Wang, Z., Wang, L., & Lin, Z. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(94), 52285-52291. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
Wang, Y., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. [Link]
- Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
-
Mazina, J., et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. Journal of Chromatography A, 1677, 463169. [Link]
-
Vincent, F., et al. (1983). Toxicological Analysis of Phenylethylamines by High Performance Reversed-Phase Ion-Pair Partition Thin-Layer and Liquid Chromatographies. Journal of Analytical Toxicology, 7(5), 234–238. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Westphal, F., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 10(2), 324-333. [Link]
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pellati, F., et al. (2004). Development and Validation of HPLC Methods for the Analysis of Phenethylamine and Indoloquinazoline Alkaloids in Evodia Species. Journal of Chromatographic Science, 42(8), 419–426. [Link]
-
Lin, C. H., et al. (2005). Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection. Journal of Chromatography A, 1089(1-2), 271–278. [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
AkzoNobel. (n.d.). RP-Chromatography at elevated pH. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 564-569. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Chemistry For Everyone. (2023, January 18). What Is Ion Pair Chromatography? [Video]. YouTube. [Link]
-
Klimek-Turek, A., et al. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International, 29(10). [Link]
-
Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Leis, H. J., et al. (1993). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 617(1), 1-6. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Next LVL Programming. (2023, March 24). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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- 10. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Forced Degradation Studies for 1-(3-Chlorophenyl)-2-methylpropan-2-amine
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support portal for forced degradation studies. This guide is designed for researchers, scientists, and drug development professionals working on the stability assessment of active pharmaceutical ingredients (APIs), with a specific focus on 1-(3-Chlorophenyl)-2-methylpropan-2-amine. As a primary amine, this molecule presents unique challenges and requires a well-designed strategy to understand its intrinsic stability, identify potential degradation products, and develop a robust, stability-indicating analytical method. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Experimental Design & Initial Setup
A forced degradation or stress testing study is a regulatory necessity and a cornerstone of drug development.[1] For a molecule like 1-(3-Chlorophenyl)-2-methylpropan-2-amine, the key objectives are:
-
To Identify Degradation Pathways: We intentionally stress the molecule under harsh conditions (e.g., acid, base, light, heat, oxidation) to predict the degradation products that could form under normal storage conditions over time.[2] Understanding these pathways is crucial for ensuring patient safety.
-
To Develop and Validate a Stability-Indicating Method: The core purpose is to generate degradation products to prove that your analytical method, typically High-Performance Liquid Chromatography (HPLC), can separate the intact API from all its potential impurities and degradants.[3][4] This ensures the method is "stability-indicating."
-
To Elucidate Degradant Structures: Identifying the chemical structures of major degradation products is critical for assessing their potential toxicity and for process optimization to minimize their formation.[1]
-
To Inform Formulation and Packaging Development: Understanding the molecule's liabilities helps in selecting appropriate excipients, manufacturing processes, and packaging (e.g., protection from light or oxygen) to ensure the stability of the final drug product.[1]
The overarching goal is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[5][6] This range provides a sufficient amount of degradants for analytical method development without making the sample chromatographically complex or unrepresentative.[5][6]
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide the framework for stress testing.[2][6] However, they do not prescribe exact conditions, allowing for scientific judgment based on the molecule's chemistry.[7] For a primary amine like 1-(3-Chlorophenyl)-2-methylpropan-2-amine, the primary amine group is a key reactive site. The following table provides a scientifically grounded starting point for your experiments.
| Stress Condition | Recommended Starting Reagent & Conditions | Scientific Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for 24-48 hours. | The primary amine is basic and will be protonated (-NH3+). This generally protects it from certain reactions, but other parts of the molecule could be susceptible to acid-catalyzed hydrolysis. The goal is to test the overall molecular stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C for 24-48 hours. | In basic conditions, the amine is in its free base form (-NH2), which is more nucleophilic and potentially more susceptible to certain degradation pathways compared to its protonated form. |
| Oxidation | 3% H₂O₂, room temperature, for 24 hours. | Primary amines are highly susceptible to oxidation.[8][9] The lone pair of electrons on the nitrogen can be attacked by oxidizing agents, potentially leading to N-oxides, imines, or other oxidative cleavage products. This is often the most significant degradation pathway for amines.[10][11] |
| Thermal Degradation | Dry heat at 70°C for 48 hours (in solid state). | Assesses the intrinsic thermal stability of the molecule in the absence of solvent. Higher temperatures can be explored if no degradation is observed. Thermal degradation of amines can be complex.[10][12] |
| Photostability | Expose solid API and solution to 1.2 million lux hours (visible) and 200 watt hours/m² (UV-A). | As per ICH Q1B guidelines. Aromatic systems and heteroatoms can absorb UV/Vis light, leading to photochemical reactions.[13] Photodegradation can generate unique impurities not seen under other conditions.[14][15] |
Note: Always run a control sample (API in the same solvent, at the same temperature, but without the stressor) in parallel for each condition to differentiate between degradation caused by the stressor versus the solvent or heat alone.
Section 2: Troubleshooting Stress Conditions
This is a common scenario for primary amines, which are often sensitive to oxidation.[8] The goal is controlled degradation (5-20%), not complete destruction.[5]
Step-by-Step Troubleshooting Protocol:
-
Reduce Oxidant Concentration: The first and simplest step is to lower the concentration of hydrogen peroxide.
-
Action: Repeat the experiment with 1%, 0.5%, and 0.1% H₂O₂.[16]
-
-
Lower the Temperature: Oxidative reactions are temperature-dependent.
-
Action: Conduct the experiment at a reduced temperature (e.g., 5°C in a refrigerator) or at ambient temperature if the initial trial was heated.
-
-
Reduce Exposure Time: Monitor the reaction at earlier time points.
-
Action: Instead of waiting 24 hours, sample and analyze the reaction mixture at 1, 2, 4, and 8 hours to find the time point that yields the desired degradation level.
-
-
Consider a Milder Oxidizing Agent: If H₂O₂ remains too harsh, other options can be considered, although H₂O₂ is the most common and recommended agent.
Below is a workflow diagram to guide your optimization process.
Caption: Workflow for optimizing stress conditions.
Peak tailing is the most common chromatographic issue when analyzing basic compounds like amines.[17] The primary cause is secondary interactions between the positively charged amine (at acidic to neutral pH) and negatively charged residual silanol groups on the surface of the silica-based C18 column.[17][18]
Troubleshooting Guide for HPLC Peak Tailing
| Likely Cause | Recommended Solution(s) | Scientific Rationale |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Use a mobile phase pH of 2.5-3.0 with an appropriate buffer (e.g., phosphate, formate).2. Add a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (0.1%).3. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. | 1. At low pH, silanols are protonated (Si-OH) and non-ionized, minimizing ionic interactions with the protonated amine.[17]2. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these interactions.3. A high-quality stationary phase has fewer sites available for secondary interactions. |
| Column Overload | 1. Reduce Injection Mass: Dilute the sample or reduce the injection volume. | Injecting too much sample saturates the stationary phase, leading to a non-Gaussian peak shape. |
| Column Bed Deformation / Contamination | 1. Use a Guard Column: Protects the analytical column from particulates.2. Flush the Column: Reverse flush the column (if permitted by the manufacturer) to remove inlet frit contamination.[17]3. Replace the Column: If performance does not improve, the column may be irreversibly damaged. | Physical voids or chemical contamination at the column inlet creates alternative flow paths, leading to band broadening and tailing.[17] |
Section 3: Data Interpretation & Advanced Topics
Mass balance is a critical calculation that confirms your analytical method is detecting all generated products.[19][20] It is calculated as: (% Assay of API + Σ % Area of all Degradants) / % Assay of Control. A result outside the 95-105% range suggests a flaw in the analytical method.[21]
Common Causes for Poor Mass Balance:
-
Mass Balance < 95% (Most Common):
-
Non-Chromophoric Degradants: A degradation product may have formed that lacks a UV-absorbing chromophore, making it invisible to a UV detector.
-
Co-elution: A degradant peak may be hidden under the main API peak or another peak.
-
Volatile Degradants: Degradation may have produced a volatile compound that is lost during sample preparation or analysis.
-
Poor Extraction/Recovery: Degradants may be adsorbing to vials or are not fully soluble in the sample diluent.
-
-
Mass Balance > 105%:
-
Higher Molar Absorptivity of Degradants: A degradation product may have a significantly higher UV response (extinction coefficient) at the analytical wavelength than the parent API.
-
Unresolved API Peak: The API peak may not be pure, containing a co-eluting degradant, which artificially inflates the degradant percentage.
-
The following decision tree provides a logical path for troubleshooting mass balance issues.
Caption: Decision tree for mass balance troubleshooting.
Once a significant degradation product is detected and separated, identifying its structure is paramount. This is a multi-step process combining chromatography and spectroscopy.
Step-by-Step Structural Elucidation Protocol:
-
Generate and Isolate the Impurity:
-
Action: Scale up the forced degradation experiment under the conditions that most efficiently produce the unknown impurity. Isolate the impurity using preparative HPLC or fraction collection from an analytical run.
-
-
Determine the Molecular Weight:
-
Action: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum of the impurity peak will provide its molecular weight and potentially its elemental formula via high-resolution MS (HRMS).[22]
-
-
Determine the Fragmentation Pattern:
-
Action: Perform tandem MS (MS/MS) on the impurity's molecular ion. The fragmentation pattern provides clues about the molecule's structure and where the modification occurred relative to the parent drug.
-
-
Acquire NMR Data:
-
Action: If sufficient quantity of the isolated impurity is available (~1-5 mg), acquire a suite of Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, HMBC).
-
Rationale: NMR is the definitive technique for unambiguous structure elucidation, providing detailed information about the connectivity of atoms in the molecule.[23]
-
-
Propose a Structure and Mechanism:
-
Action: Combine all the data (molecular weight, fragments, NMR) to propose a chemical structure for the degradation product. Based on the stress condition that formed it, propose a plausible chemical degradation mechanism.[23]
-
This systematic approach ensures a confident identification of unknown impurities, which is essential for regulatory submissions and for demonstrating a comprehensive understanding of your drug substance.[24]
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 28, 2026, from [Link]
-
Forced Degradation Testing. (n.d.). SGS Hong Kong, China. Retrieved January 28, 2026, from [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved January 28, 2026, from [Link]
-
Stability Indicating Method Development & Validation. (n.d.). Eagle Analytical. Retrieved January 28, 2026, from [Link]
-
Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140. [Link]
-
Sexton, A. (2005). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass Laboratories. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 28, 2026, from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Didas, S. A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(22), 11634–11643. [Link]
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Klick, S., et al. (2005). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology, 29(2), 56-66. [Link]
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E. B., et al. (2011). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 924-937. [Link]
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Thermal Degradation and Corrosion of Amines for CO2 Capture. (2012). The University of Texas at Austin. [Link]
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Kim, I., et al. (2009). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Environmental Science and Health, Part A, 44(10), 977-984. [Link]
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(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. (2023). ACS Omega. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Structural Elucidation of Novel Degradation Impurity and Development, Validation of a Single HPLC Method for all Putative Impurities of Clobetasol Propionate in a Foam Drug Product. (2023). Journal of Chromatographic Science. [Link]
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The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). Resolve Mass Laboratories. [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]
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Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2023). MDPI. [Link]
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Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2021). Industrial & Engineering Chemistry Research. [Link]
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Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024). ResearchGate. [Link]
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relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. [Link]
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Flow Path for Structural Elucidation of Degradation Products. (2014). ResearchGate. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (n.d.). Restek. Retrieved January 28, 2026, from [Link]
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Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. (2021). MDPI. [Link]
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Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. (1990). Journal of Pharmaceutical Sciences, 79(2), 143-149. [Link]
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K. L., et al. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Water Research & Technology, 1(1), 1-21. [Link]
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What is Mass Balance in a Forced Degradation Study?. (2022, January 17). Mourne Training Services. [Link]
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Thermal Degradation of Linear Amines for CO2 Capture. (2015). ResearchGate. [Link]
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HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved January 28, 2026, from [Link]
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Oxidative Degradation of Amines With High-Temperature Cycling. (2012). ResearchGate. [Link]
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Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences. Retrieved January 28, 2026, from [Link]
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THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). University of Kentucky. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 28, 2026, from [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]
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Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113266. [Link]
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mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube. [Link]
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Degradation Profiling of Pharmaceuticals: A Review. (2022). International Journal of Novel Research and Development. [Link]
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Technical Support Center: Preventing Oxidation of N-methyl-4-aminophenol
Welcome to the technical support guide for N-methyl-4-aminophenol (also known as Metol). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile compound as a starting material. Its susceptibility to oxidation is a critical challenge that can impact experimental reproducibility, product purity, and overall success. This guide provides in-depth, field-proven insights and practical protocols to help you understand, prevent, and troubleshoot the oxidative degradation of N-methyl-4-aminophenol.
Section 1: The Chemistry of N-methyl-4-aminophenol Oxidation
Understanding the underlying mechanism of degradation is the first step toward effective prevention. N-methyl-4-aminophenol is a powerful reducing agent, a property valuable in applications like photographic development and chemical synthesis.[1] However, this reactivity also makes it highly prone to oxidation, especially in the presence of atmospheric oxygen.
Key Triggers for Oxidation:
-
Oxygen: The primary culprit. Aerial oxygen readily oxidizes the aminophenol structure.
-
Light: UV radiation can provide the activation energy needed to initiate oxidation reactions.[2] The compound is known to be light-sensitive.[2]
-
High pH (Alkaline Conditions): In the presence of a base, aminophenols are deprotonated, making them more electron-rich and thus more easily oxidized.[3]
-
Metal Ions: Trace metal ions (e.g., copper, iron) can act as catalysts, significantly accelerating the rate of oxidation.[4]
-
Elevated Temperature: Increased temperature accelerates the kinetics of the oxidation reaction.[2]
The oxidation process begins with the conversion of N-methyl-4-aminophenol into a highly reactive N-methyl-p-quinoneimine intermediate. This species is intensely colored and can undergo further reactions, including hydrolysis to form p-benzoquinone or polymerization to create complex, often insoluble, colored tars.[5][6] This degradation pathway not only consumes the starting material but also introduces impurities that can interfere with subsequent reactions.
Caption: Oxidation pathway of N-methyl-4-aminophenol.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Problem: My solid, powdered N-methyl-4-aminophenol has turned gray/brown/purple. Is it still usable?
Answer: Discoloration of the solid powder is a clear indicator of oxidation. The colored impurities are the result of the formation of N-methyl-p-quinoneimine and its subsequent polymerization products.[7]
-
Causality: This typically happens due to improper storage, such as exposure to air (e.g., a poorly sealed container), light, or moisture over a prolonged period.[8]
-
Recommendation: For applications requiring high purity, such as pharmaceutical synthesis or reference standard preparation, it is strongly advised to discard the discolored material and use a fresh, unopened batch. Using compromised material will introduce significant impurities, leading to lower yields, complex purification challenges, and unreliable results. For less sensitive applications (e.g., some types of staining), its usability would need to be empirically tested, but it is generally not recommended.
Problem: My N-methyl-4-aminophenol solution changes color (yellow, pink, brown) within minutes or hours of preparation. What is happening and how can I stop it?
Answer: This rapid discoloration is due to the swift aerial oxidation of the dissolved compound. In solution, the molecules are more mobile and have greater exposure to dissolved oxygen, accelerating the degradation process seen in the solid state.
-
Causality: The primary cause is dissolved oxygen in the solvent. The rate of color change is often exacerbated by the pH of the solution (faster in basic conditions) and the presence of trace metal contaminants in the solvent or glassware.[3][9]
-
Immediate Solution: You must prevent contact with oxygen. This is most effectively achieved by using a combination of deoxygenated solvents and an antioxidant.
-
Deoxygenate your solvent: Before dissolving the compound, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Add an Antioxidant: Incorporate an oxygen scavenger, such as sodium sulfite, into the solution. Sodium sulfite preferentially reacts with dissolved oxygen, protecting the N-methyl-4-aminophenol.[10]
-
Maintain an Inert Atmosphere: Prepare and store the solution under a blanket of nitrogen or argon gas.[11]
-
Problem: I'm seeing unexpected peaks in my HPLC analysis and my reaction yield is low. Could oxidation of my starting material be the cause?
Answer: Absolutely. This is a classic symptom of using oxidized N-methyl-4-aminophenol.
-
Causality: The oxidation products (quinoneimines, polymers) are structurally different from the parent compound and will appear as distinct impurity peaks in an HPLC chromatogram.[11][12] Because a portion of your starting material has already degraded, the effective concentration of the active reagent is lower than calculated, leading directly to reduced reaction yields.
-
Validation: To confirm this, run an HPLC or UV-Vis analysis of your N-methyl-4-aminophenol solution before starting your reaction. Compare this to the analysis of a freshly prepared, stabilized solution (see Protocol 1). The presence of additional peaks or an altered UV spectrum in your initial material confirms oxidation.
Section 3: Proactive Prevention Strategies: FAQs
FAQ 1: What are the ideal storage conditions for solid N-methyl-4-aminophenol?
Proper storage is the most critical and cost-effective preventative measure.
| Parameter | Recommendation | Rationale |
| Atmosphere | Tightly sealed container. For long-term storage, consider flushing with nitrogen before sealing. | Minimizes exposure to atmospheric oxygen and moisture.[8] |
| Temperature | Store in a cool place. | Reduces the kinetic rate of any potential degradation reactions. |
| Light | Store in an opaque or amber glass container in a dark location (e.g., a cabinet). | Prevents light-induced (photolytic) oxidation.[2] |
| Moisture | Store in a dry, well-ventilated area. A desiccator can be used for extra protection. | Moisture can accelerate degradation pathways.[8] |
FAQ 2: Which antioxidant should I choose?
The choice of antioxidant depends on the specific requirements of your experiment, such as solvent system and downstream compatibility.
| Antioxidant | Mechanism & Use Case | Typical Concentration | Considerations |
| Sodium Sulfite (Na₂SO₃) | Oxygen scavenger. Excellent for aqueous solutions. The historical standard in photography.[10] | 0.1 - 1.0 % (w/v) | Can form sulfonated adducts with the oxidized developer, which may be an unwanted impurity in synthesis.[13] |
| Sodium Metabisulfite (Na₂S₂O₅) | Releases SO₂ in water, which acts as the oxygen scavenger. More acidic than sulfite. | 0.1 - 0.5 % (w/v) | Will lower the pH of unbuffered solutions. |
| Ascorbic Acid (Vitamin C) | A reducing agent that can regenerate the oxidized aminophenol.[14] | 0.05 - 0.2 % (w/v) | Itself can oxidize. May not be suitable if it interferes with the primary reaction. |
| Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) | A powerful reducing agent used to purify 4-aminophenol by reducing impurities.[11] | Used in purification washes (e.g., 1% solution). | Highly reactive and unstable in solution. Typically used for purification steps rather than as a long-term stabilizer. |
FAQ 3: How does pH influence the stability of N-methyl-4-aminophenol solutions?
pH is a critical factor. The compound is most stable in mildly acidic conditions (pH 4-6). As the pH becomes neutral and then alkaline, the phenolic hydroxyl group is more easily deprotonated, making the molecule significantly more susceptible to oxidation.[3][9] Therefore, if your experimental conditions allow, preparing your stock solution in a slightly acidic buffer can dramatically improve its stability.
Section 4: Essential Experimental Protocols
Protocol 1: Preparation of a Stabilized N-methyl-4-aminophenol Stock Solution (Aqueous)
This protocol integrates best practices to create a solution with maximum stability against aerial oxidation.
-
Solvent Deoxygenation: Place the required volume of high-purity water (or a suitable buffer, pH < 7) in a flask. Sparge the solvent with a steady stream of nitrogen or argon gas through a fritted gas dispersion tube for at least 30 minutes.
-
Antioxidant Addition: While maintaining a gentle positive pressure of inert gas over the solvent, add and dissolve sodium sulfite to a final concentration of 0.5% w/v (5 g/L).
-
Dissolution of Starting Material: Weigh the required amount of high-purity, solid N-methyl-4-aminophenol. With continued inert gas blanketing, add the solid to the antioxidant-containing solvent and stir until fully dissolved.
-
Final Preparation & Storage: Once dissolved, the solution can be used immediately. For storage, transfer the solution via cannula to amber glass vials, flush the headspace with inert gas, and seal tightly with a Teflon-lined cap. Store in a cool, dark place.
Protocol 2: Quality Control - Monitoring Oxidation via UV-Vis Spectrophotometry
This is a rapid method to qualitatively assess the integrity of your material.
-
Prepare a Reference Sample: Following Protocol 1, prepare a fresh, stabilized solution of N-methyl-4-aminophenol at a known concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., 0.1 M HCl).
-
Acquire Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., 200-600 nm) of this reference sample. Note the wavelength of maximum absorbance (λ-max) and the shape of the curve.
-
Analyze Test Sample: Prepare your experimental sample under your standard conditions (the ones you wish to test). Acquire its UV-Vis spectrum.
-
Compare Spectra: Overlay the spectrum of your test sample with the reference spectrum.
-
No Oxidation: The spectra will be nearly identical.
-
Oxidation Occurring: You will observe a decrease in the primary absorbance peak and the appearance of new absorbance bands in the visible region (typically >400 nm), corresponding to the formation of colored oxidation products.[15] This provides a clear, visual confirmation of degradation.
-
Section 5: Troubleshooting Workflow
This diagram provides a logical path to diagnose and resolve oxidation issues.
Caption: Logical workflow for troubleshooting oxidation issues.
References
-
Andreozzi, R., et al. (2000). The oxidation of metol (N-methyl-p-aminophenol) in aqueous solution by UV/H2O2 photolysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Available at: [Link]
-
PubChem. (2026). n-Methyl-p-aminophenol. National Center for Biotechnology Information. Available at: [Link]
-
CORE. (n.d.). Improvements in the preparation of p-aminophenol and some of its derivatives. CORE. Available at: [Link]
-
Wikipedia. (2024). 4-Aminophenol. Wikipedia. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. Available at: [Link]
- Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol. Google Patents.
- Google Patents. (1919). US1297685A - Process of manufacturing n-methyl p-amino phenol. Google Patents.
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Deokar, G. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol. ResearchGate. Available at: [Link]
-
Salavagione, H. J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - University of Alicante. Available at: [Link]
-
Zhang, L., et al. (2020). Inhibiting oxidation and enhancing absorption characteristics of sodium sulfite for SO2 removal from the non-ferrous smelting flue gas. Scientific Reports. Available at: [Link]
- Google Patents. (1996). WO1996003677A1 - Photographic developing composition and its application. Google Patents.
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ResearchGate. (2020). Sodium sulfite as an oxygen scavenger for the corrosion control of mild steel in petroleum refinery wastewater. ResearchGate. Available at: [Link]
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Orenda Technologies. (n.d.). Understanding Heavy Metal Oxidation and Staining. Orenda Technologies Blog. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH. Available at: [Link]
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ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Lentech. (n.d.). New Techniques for Following the Oxidation of Sodium Sulfite in Mass-Transfer Studies. Lentech. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Beta-2 Adrenergic Receptor Agonists
For researchers and professionals in drug development, the efficient and stereoselective synthesis of beta-2 adrenergic receptor agonists is a critical area of study. These compounds, central to the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), demand manufacturing processes that are not only high-yielding and pure but also economically and environmentally viable. This guide provides a comparative analysis of the principal synthetic routes to three leading beta-2 agonists: Salbutamol, Formoterol, and Salmeterol. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for the modern medicinal chemist.
The Therapeutic Imperative for Beta-2 Adrenergic Receptor Agonists
Beta-2 adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are predominantly found on the smooth muscle cells of the airways.[1] Their activation initiates a signaling cascade that leads to bronchodilation, providing relief from the debilitating symptoms of obstructive lung diseases. The therapeutic efficacy of these agonists is intrinsically linked to their chemical structure, particularly their stereochemistry, with one enantiomer often exhibiting significantly higher activity.
Beta-2 Adrenergic Receptor Signaling Pathway
Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[2][3] This activation triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[1]
Caption: The canonical signaling pathway of beta-2 adrenergic receptor activation.
Comparative Analysis of Synthetic Routes
The synthesis of Salbutamol, Formoterol, and Salmeterol presents unique challenges, primarily revolving around the introduction of the chiral center and the management of protecting groups. Below, we compare common synthetic strategies for each, highlighting key differences in yield, purity, and operational complexity.
Salbutamol (Albuterol)
Salbutamol, a short-acting beta-2 agonist, is a cornerstone of rescue therapy in asthma. Its synthesis has been extensively optimized for industrial-scale production.
Route 1: Racemic Synthesis followed by Chiral Resolution
A prevalent industrial approach involves the synthesis of a racemic mixture of salbutamol, followed by the separation of the desired (R)-enantiomer.[5] This method is often favored for its cost-effectiveness and the use of readily available starting materials.[5]
-
Starting Material: 4-Hydroxy-3-hydroxymethylacetophenone.[6]
-
Key Steps:
-
Protection of Phenolic Hydroxyls: The two hydroxyl groups on the aromatic ring are typically protected as an acetal, for instance, using 2,2-dimethoxypropane.[6]
-
Oxidation: The acetyl group is oxidized to an α-keto aldehyde.[6]
-
Reductive Amination: Reaction with tert-butylamine followed by reduction with a hydride reagent like sodium borohydride introduces the amino alcohol functionality.[6]
-
Deprotection: Removal of the acetal protecting group under acidic conditions yields racemic salbutamol.[6]
-
Chiral Resolution: The enantiomers are separated using a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (DTTA).[5]
-
Route 2: Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiomerically pure (R)-salbutamol, circumventing the need for resolution.[7]
-
Key Strategy: Asymmetric reduction of a prochiral ketone intermediate.
-
Catalyst: Chiral oxazaborolidine catalysts, such as the Corey-Itsuno catalyst, are employed to stereoselectively reduce the ketone.[7]
-
Advantages: This method can achieve high enantiomeric excess (ee) and purity without the need for a separate resolution step, which can be tedious and reduce overall yield.[7] A reported synthesis utilizing this approach achieved a 91% yield with 99% ee and 99.7% purity for the reduction step.[7]
Comparative Summary for Salbutamol Synthesis
| Feature | Racemic Synthesis with Resolution | Asymmetric Synthesis |
| Starting Material | 4-Hydroxy-3-hydroxymethylacetophenone | Prochiral ketone intermediate |
| Key Advantage | Cost-effective, uses common reagents | High enantioselectivity, avoids resolution |
| Key Disadvantage | Lower overall yield of desired enantiomer | Higher cost of chiral catalysts |
| Reported Overall Yield | Variable, one example reports 38% for the final product[8] | Can be higher for the desired enantiomer |
| Reported Purity | >99% after resolution[5] | >99%[7] |
Formoterol
Formoterol is a long-acting beta-2 agonist (LABA) with a rapid onset of action. Its synthesis is more complex than that of Salbutamol due to the presence of two chiral centers.
Route 1: Diastereoselective Synthesis
A common approach involves the reaction of a racemic epoxide with a single enantiomer of the amine side chain, followed by separation of the resulting diastereomers.
-
Starting Material: 4-Benzyloxy-3-nitrostyrene oxide (racemic).[9]
-
Key Steps:
-
Epoxide Ring Opening: The racemic epoxide is reacted with an enantiomerically pure amine, such as (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine. This creates a mixture of two diastereomers.
-
Diastereomer Separation: The diastereomers are separated by crystallization.
-
Reduction and Formylation: The nitro group is reduced to an amine and subsequently formylated.
-
Deprotection: Removal of the benzyl protecting groups yields the desired (R,R)-formoterol.
-
Route 2: Convergent Asymmetric Synthesis
A more elegant approach involves the synthesis of two chiral fragments that are then coupled.
-
Key Strategy: A highly convergent process where the enantioselective reduction of a ketone and the resolution of a chiral amine provide the two key chiral building blocks.[10]
-
Advantages: This method offers excellent control over the stereochemistry of both chiral centers and can achieve high overall yields. A reported synthesis achieved a 44% overall yield of (R,R)-formoterol fumarate with >99.5% enantiomeric and diastereomeric excess.[10]
Comparative Summary for Formoterol Synthesis
| Feature | Diastereoselective Synthesis | Convergent Asymmetric Synthesis |
| Key Advantage | Utilizes a readily available racemic starting material | High stereochemical control and overall yield |
| Key Disadvantage | Separation of diastereomers can be challenging | Requires the synthesis of two chiral fragments |
| Reported Overall Yield | Generally lower due to separation losses | Up to 44%[10] |
| Reported Purity | High after separation[9] | >99.5% ee and de[10] |
Salmeterol
Salmeterol is a long-acting beta-2 agonist known for its extended duration of action, attributed to its long, lipophilic side chain.
Route 1: Linear Synthesis
A common synthetic route involves the sequential construction of the molecule.
-
Starting Material: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate.[11]
-
Key Steps:
-
Side Chain Synthesis: The key lipophilic side chain, N-benzyl-6-(4-phenylbutoxy)-1-hexylamine, is synthesized separately.[11]
-
Coupling: The bromoacetyl starting material is reacted with the pre-formed side chain.[11]
-
Hydrolysis and Asymmetric Reduction: The acetyl groups are hydrolyzed, and the resulting ketone is asymmetrically reduced to introduce the chiral alcohol.[11]
-
Deprotection: Removal of the benzyl protecting group yields (R)-salmeterol.[11]
-
Green Chemistry Considerations
Recent efforts in pharmaceutical synthesis have focused on developing more environmentally friendly processes.[12][13] For the synthesis of beta-2 agonists, this includes:
-
Avoiding Hazardous Reagents: Replacing toxic reagents like bromine with safer alternatives.[6]
-
Catalytic Processes: Utilizing catalytic hydrogenation for deprotection steps, which is cleaner than using stoichiometric reducing agents.[14]
-
Solvent Selection: Choosing greener solvents and minimizing their use.
Experimental Protocols
Asymmetric Reduction of a Prochiral Ketone for (R)-Salbutamol Synthesis (Illustrative)
This protocol is a conceptual illustration based on published methodologies.[7]
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene) is prepared.
-
Reaction Setup: To a solution of the prochiral ketone intermediate (1 equivalent) in anhydrous toluene at 0°C under a nitrogen atmosphere, the prepared catalyst solution (0.1 equivalents) is added dropwise.
-
Reducing Agent Addition: A solution of borane-dimethyl sulfide complex (1.1 equivalents) in toluene is added slowly over 3 hours, maintaining the temperature at 0°C.
-
Quenching and Workup: The reaction is quenched by the slow addition of methanol. The mixture is then washed with brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
Conclusion
The synthetic routes to beta-2 adrenergic receptor agonists have evolved significantly, with a clear trend towards more efficient and stereoselective methods. While traditional racemic syntheses followed by chiral resolution remain economically viable for some applications, asymmetric synthesis offers a more elegant and often higher-yielding approach to producing the desired enantiomerically pure active pharmaceutical ingredients. For more complex molecules like formoterol, convergent asymmetric strategies provide excellent control over multiple chiral centers. The future of beta-2 agonist synthesis will undoubtedly focus on the further integration of green chemistry principles to develop even more sustainable and cost-effective manufacturing processes.
References
- CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google P
- Scale‐up synthesis of (R)‐salbutamol acetate 4f.
- CN113121369A - Preparation method of salbutamol sulfate - Google P
- Discovery and synthesis of Salmeterol Xinafo
-
Synthesis of the impurity F of salbutamol - PubMed. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 2-(o-tolyl)propan-2-amine hydrochloride
Introduction: The Critical Role of Spectroscopic Analysis in Drug Development
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. For amine hydrochlorides, a common salt form for active pharmaceutical ingredients (APIs), precise characterization is paramount. These compounds are often key intermediates or final APIs in various therapeutic areas. This guide provides an in-depth analysis of the spectroscopic properties of 2-(o-tolyl)propan-2-amine hydrochloride, a substituted isopropylamine derivative. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will present a detailed prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This predictive analysis is grounded in a comparative study of structurally related analogs, providing a robust framework for researchers engaged in the synthesis and characterization of similar molecules.
Predicted Spectroscopic Data for 2-(o-tolyl)propan-2-amine hydrochloride
The structural features of 2-(o-tolyl)propan-2-amine hydrochloride, namely the ortho-substituted aromatic ring, the quaternary carbon, and the amine hydrochloride moiety, each contribute distinct and predictable signals in NMR and IR spectroscopy.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the isopropyl group, and the protons of the ammonium group. The solvent of choice for amine hydrochlorides is typically DMSO-d₆ or D₂O, as these can effectively solubilize the salt and, in the case of D₂O, allow for the exchange of the acidic ammonium protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(o-tolyl)propan-2-amine hydrochloride in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 7.1 - 7.4 | Multiplet | 4H | The four protons on the ortho-substituted benzene ring will appear as a complex multiplet due to spin-spin coupling. |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H | The protons of the ammonium group are acidic and often appear as a broad signal. The chemical shift is highly dependent on concentration and residual water content. |
| Ar-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the aromatic ring is a singlet and its chemical shift is influenced by the aromatic ring current. |
| -C(CH₃)₂ | 1.5 - 1.7 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and will appear as a single, sharp signal. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide a map of the carbon skeleton of the molecule. The number of unique carbon signals will reflect the molecule's symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(o-tolyl)propan-2-amine hydrochloride in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Quaternary Aromatic C | 135 - 140 | The two carbons of the aromatic ring that are substituted (one with the isopropylamine group and one with the methyl group) will be in this range. |
| Aromatic CH | 125 - 130 | The four methine carbons of the aromatic ring will have distinct signals in this region. |
| Quaternary Aliphatic C | 55 - 60 | The carbon atom attached to the ammonium group is significantly deshielded. |
| Ar-CH₃ | 20 - 25 | The methyl carbon of the tolyl group. |
| -C(CH₃)₂ | 25 - 30 | The two equivalent methyl carbons of the isopropyl group. |
Predicted IR Spectrum
The infrared spectrum is particularly useful for identifying the functional groups present in the molecule. For 2-(o-tolyl)propan-2-amine hydrochloride, the key absorptions will be from the ammonium group and the aromatic ring.
Table 3: Predicted Key IR Absorptions for 2-(o-tolyl)propan-2-amine hydrochloride (KBr Pellet)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, strong absorption due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong intensity bands from the methyl groups. |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium to strong, broad absorption. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp bands of variable intensity. |
| C-H Bend (Aromatic) | 740 - 780 | Strong absorption characteristic of ortho-disubstituted benzene rings. |
Comparative Spectroscopic Analysis
To substantiate the predicted spectral data, a comparison with structurally related molecules is essential. We will consider isopropylamine hydrochloride for the aliphatic portion and o-xylene for the aromatic portion.
Isopropylamine Hydrochloride: The Aliphatic Moiety
Isopropylamine hydrochloride provides a fundamental reference for the signals expected from the 2-aminopropane hydrochloride portion of the target molecule.
-
¹H NMR: In D₂O, it typically shows a doublet at around 1.3 ppm for the six methyl protons and a septet at around 3.4 ppm for the single methine proton. The -NH₃⁺ protons are exchanged with deuterium and are not observed.
-
IR: The IR spectrum of isopropylamine hydrochloride exhibits a broad and strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt.[1]
o-Xylene: The Aromatic Moiety
o-Xylene serves as a good model for the 2-methylphenyl (o-tolyl) group.
-
¹H NMR: The aromatic region of o-xylene's ¹H NMR spectrum displays a complex multiplet around 7.1-7.3 ppm for the four aromatic protons.[2] The two methyl groups give a sharp singlet at approximately 2.3 ppm.[2]
-
¹³C NMR: The ¹³C NMR spectrum of o-xylene shows four signals for the aromatic carbons due to symmetry and one signal for the two equivalent methyl carbons.[3]
-
IR: The IR spectrum of o-xylene shows characteristic C-H stretching bands for the aromatic ring above 3000 cm⁻¹ and for the methyl groups below 3000 cm⁻¹.[4][5] A strong band around 740 cm⁻¹ is indicative of the ortho-disubstitution pattern.[6]
By combining the expected features from these analogs, we can build a confident prediction for the spectrum of 2-(o-tolyl)propan-2-amine hydrochloride. The key difference in the target molecule is the presence of a quaternary carbon, which will result in the methyl protons of the "isopropyl" group appearing as a singlet rather than a doublet.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data for amine hydrochlorides, adherence to standardized protocols is critical.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amine hydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary. For D₂O, a small amount of a reference standard like DSS or TSP can be added.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be needed for quaternary carbons in ¹³C NMR.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Solvent Suppression: If using a protic solvent like D₂O, a solvent suppression technique (e.g., presaturation) should be employed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard.
-
Integrate the signals to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the sample and high-purity, spectroscopic grade potassium bromide (KBr) to remove any residual water, which can interfere with the spectrum.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of the amine hydrochloride sample until it is a fine powder.[7]
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the ground mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Visualizing the Workflow
A systematic approach is crucial for the successful spectroscopic characterization of a novel compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Xylene - the NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemsrc. (2025, August 24). Isopropylamine Hydrochloride | CAS#:15572-56-2. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of 1,2-dimethylbenzene. Retrieved from [Link]
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Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Retrieved from [Link]
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AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
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YouTube. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylphenyl)propan-2-amine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and forensic analysis, unambiguous compound identification is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering high sensitivity and structural elucidation capabilities. However, the differentiation of positional isomers—molecules with the same chemical formula but different substituent arrangements on an aromatic ring—presents a significant analytical challenge.[1] This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-methylphenyl)propan-2-amine and compares it with its meta and para isomers, as well as the structurally related compound, phentermine. Understanding these fragmentation pathways is crucial for the development of robust analytical methods for their identification and differentiation.
The Significance of Positional Isomer Analysis
2-(2-Methylphenyl)propan-2-amine and its isomers are structurally related to phentermine, a well-known sympathomimetic amine used as an appetite suppressant.[2] The physiological activity and metabolic fate of such compounds can be significantly influenced by the position of the methyl group on the phenyl ring. Therefore, the ability to distinguish between these isomers is critical in drug metabolism studies, forensic toxicology, and quality control of pharmaceutical products. While chromatographic techniques like gas chromatography (GC) can aid in separation, mass spectrometry provides the definitive structural information for confident identification.
Fundamental Principles of Amine Fragmentation in Mass Spectrometry
The fragmentation of amines under electron ionization is largely governed by the stability of the resulting fragment ions. A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[3][4][5] This process leads to the formation of a resonance-stabilized immonium cation, which often represents the base peak in the mass spectrum.[5] The presence of an odd number of nitrogen atoms in a molecule results in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[6]
For compounds containing a phenyl ring and an alkyl side chain, another characteristic fragmentation involves the formation of a benzyl cation, which can rearrange to a highly stable tropylium ion at m/z 91.[7][8] The interplay between these fragmentation pathways dictates the overall appearance of the mass spectrum.
Predicted Fragmentation Pattern of 2-(2-Methylphenyl)propan-2-amine
The molecular weight of 2-(2-methylphenyl)propan-2-amine (C₁₀H₁₅N) is 149.24 g/mol . The molecular ion peak ([M]⁺˙) is expected at an m/z of 149.
The primary fragmentation pathways are predicted as follows:
-
Alpha-Cleavage: The bond between the quaternary carbon and a methyl group is susceptible to cleavage. This results in the loss of a methyl radical (•CH₃) and the formation of a stable immonium ion.
-
[M - CH₃]⁺: Loss of a methyl group (15 Da) from the molecular ion leads to a fragment at m/z 134 . This is anticipated to be a prominent peak.
-
-
Benzylic Cleavage and Tropylium Ion Formation: Cleavage of the bond between the quaternary carbon and the tolyl group can lead to the formation of a methylbenzyl cation. This cation can then rearrange to a methyltropylium ion or lose a methyl group to form the tropylium ion.
-
[C₇H₇]⁺ (Tropylium ion): Formation of the tropylium ion would result in a fragment at m/z 91 . The initial cleavage would form a 2-methylbenzyl radical and a [C(CH₃)₂NH₂]⁺ ion (m/z 58). The alternative cleavage leading to a 2-methylbenzyl cation would have an m/z of 105. This can then potentially rearrange and lose a methyl group to form the tropylium ion at m/z 91.
-
The following diagram illustrates the predicted primary fragmentation pathways for 2-(2-Methylphenyl)propan-2-amine.
Caption: Predicted major fragmentation pathways of 2-(2-Methylphenyl)propan-2-amine.
Comparison with Positional Isomers and Phentermine
To understand the subtle differences in fragmentation that may allow for differentiation, we will compare the predicted fragmentation of the ortho-isomer with its meta and para counterparts, and with phentermine (2-methyl-1-phenylpropan-2-amine).[2]
| Compound | Molecular Formula | Molecular Weight | Predicted/Observed Key Fragment Ions (m/z) |
| 2-(2-Methylphenyl)propan-2-amine | C₁₀H₁₅N | 149.24 | 149, 134, 91, 58 |
| 2-(3-Methylphenyl)propan-2-amine | C₁₀H₁₅N | 149.24 | 149, 134, 91, 58 |
| 2-(4-Methylphenyl)propan-2-amine | C₁₀H₁₅N | 149.24 | 149, 134, 91, 58 |
| Phentermine | C₁₀H₁₅N | 149.24 | 149, 134, 91, 58 |
As the table demonstrates, the primary fragment ions predicted for all three positional isomers and phentermine are identical in their mass-to-charge ratios. This is because the main fragmentation pathways, alpha-cleavage and the formation of the tropylium ion, are not significantly influenced by the position of the methyl group on the phenyl ring in terms of the mass of the resulting ions. Tandem mass spectrometry (MS/MS) might reveal minor differences in the relative abundances of these fragments, but confident differentiation based on mass spectra alone is challenging.[1]
The fragmentation of phentermine has been observed to produce a transition from a precursor ion of m/z 150.0 ([M+H]⁺) to a product ion of m/z 91.0 in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This further supports the prevalence of the tropylium ion formation in this class of compounds.
The following diagram illustrates the general fragmentation pathway applicable to all three positional isomers and phentermine.
Caption: Common fragmentation pathways for phentermine and its positional isomers.
Experimental Protocol: GC-MS Analysis
For the successful analysis and differentiation of these isomers, a combination of gas chromatography for separation and mass spectrometry for detection is the recommended approach.
Objective: To separate and identify 2-(2-methylphenyl)propan-2-amine and its positional isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Materials:
-
Reference standards of 2-(2-methylphenyl)propan-2-amine, 2-(3-methylphenyl)propan-2-amine, 2-(4-methylphenyl)propan-2-amine, and phentermine.
-
High-purity solvent for sample dilution (e.g., methanol or ethyl acetate).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating these isomers. A typical dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
(This program should be optimized based on the specific instrument and column used to achieve baseline separation of the isomers.)
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Inject individual reference standards to determine their respective retention times and mass spectra.
-
Inject a mixture of the isomers to confirm chromatographic separation.
-
Analyze unknown samples under the same conditions.
-
Identify the compounds based on a match of both retention time and the mass spectrum with the reference standards.
The Power of Combined Data: A Self-Validating System
The trustworthiness of the identification relies on the combination of chromatographic and spectrometric data. The retention time provides evidence of the compound's physicochemical properties and its interaction with the stationary phase, while the mass spectrum offers a fingerprint of its chemical structure. When both match a certified reference standard, the identification is considered validated. Given the similarity in the mass spectra of these positional isomers, chromatographic separation is not just beneficial but essential for their unambiguous identification.
Conclusion
The mass spectrometry fragmentation of 2-(2-methylphenyl)propan-2-amine and its positional isomers is dominated by alpha-cleavage, leading to a prominent ion at m/z 134, and the formation of a tropylium ion at m/z 91. While these fragmentation patterns are characteristic of this class of compounds, they are not sufficient to differentiate between the ortho, meta, and para isomers based on mass spectrometry alone. For robust and reliable identification, it is imperative to couple mass spectrometry with a separation technique like gas chromatography. The combined data of retention time and mass spectrum provides a self-validating system for the confident identification of these closely related compounds, a critical capability in pharmaceutical and forensic sciences.
References
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ResearchGate. An example of near identical tandem mass spectra: phentermine. [Link]
-
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Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. [Link]
-
ResearchGate. Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(-)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. [Link]
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SWGDrug. PHENTERMINE. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Phentermine. [Link]
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University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Comparative Guide: Biological Activity of Ortho-, Meta-, and Para-Substituted Phenethylamines
Executive Summary
This guide provides a technical analysis of how regioisomerism (ortho-, meta-, para-substitution) on the phenethylamine scaffold dictates biological activity, specifically targeting monoamine transporters (MATs) and metabolic stability.
The Core SAR Directive:
-
Para-substitution (4-position): Generally enhances binding affinity for the Serotonin Transporter (SERT), shifting the pharmacological profile from a pure stimulant to an entactogen (e.g., 4-Fluoroamphetamine).
-
Ortho-substitution (2-position): Introduces steric hindrance that often reduces potency at SERT while retaining affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This substitution often yields "functional" stimulants with reduced psychoactive complexity.
-
Meta-substitution (3-position): Acts as an intermediate phenotype, often retaining high potency at DAT/NET with moderate serotonergic liability.
Mechanistic Analysis: The Binding Pocket
To understand the divergence in activity, one must visualize the interaction between the ligand (phenethylamine derivative) and the orthosteric binding site of the transporter proteins.
Steric and Electronic Influences
The monoamine transporters (DAT, NET, SERT) share high structural homology but possess distinct hydrophobic pockets.
-
SERT Selectivity: The SERT binding pocket contains a specific hydrophobic region that accommodates substituents at the para position of the phenyl ring. Electron-withdrawing groups (like Fluorine or Chlorine) at this position can enhance binding through halogen bonding or favorable lipophilic interactions.[1]
-
Steric Clashes (Ortho): Substituents at the ortho position often create steric clashes with the transmembrane helices (specifically TM3 and TM8) of the transporter, destabilizing the binding conformation required for translocation, particularly in SERT.
Mechanism of Action Logic Flow
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how substitution position dictates transporter selectivity and downstream clinical effects.
Case Study: The Fluoroamphetamines (FAs)[2][3]
The fluoroamphetamine series (2-FA, 3-FA, 4-FA) serves as the ideal comparative model because the fluorine atom is a bioisostere of hydrogen with high electronegativity but small steric radius (Van der Waals radius: 1.47 Å vs 1.20 Å for H), minimizing gross steric disruption while highlighting positional effects.
Comparative Potency Data
The following data aggregates
| Compound | Substitution | Target | Activity Type | Value (nM) | Selectivity Ratio (DA:5-HT) |
| 2-FA | Ortho (2-) | DAT | Release ( | ~40 - 60* | High (DA Selective) |
| SERT | Release ( | > 2,000 | |||
| 3-FA | Meta (3-) | DAT | Release ( | ~24 - 50 | Moderate |
| SERT | Release ( | ~900 - 1,200 | |||
| 4-FA | Para (4-) | DAT | Release ( | 200 | Low (Balanced) |
| SERT | Release ( | 730 | |||
| NET | Release ( | 37 |
*Note: Values for 2-FA and 3-FA are derived from comparative potency studies (e.g., Baumann et al., 2011; Wee et al., 2005) relative to Amphetamine and 4-FA. 4-FA values are direct citations.
Interpretation:
-
Dopamine (DA): All three isomers are potent dopamine releasers. The ortho substitution (2-FA) does not significantly abolish DA release potency.
-
Serotonin (5-HT): 4-FA is significantly more potent at SERT than 2-FA. The shift from ortho to para increases serotonergic potency by an order of magnitude, transitioning the drug class from "Stimulant" to "Empathogen."
Experimental Protocol: Monoamine Uptake Inhibition
To replicate these findings or test new derivatives, use the following standardized protocol. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into HEK293 cells stably expressing human transporters (hDAT, hSERT, hNET).
Reagents & Buffer Preparation
-
Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-Glucose. Adjust pH to 7.4 exactly.
-
Radioligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine (Specific activity > 20 Ci/mmol).
-
Cells: HEK293 cells stably transfected with hDAT, hSERT, or hNET.
Step-by-Step Workflow
-
Cell Preparation:
-
Grow cells to 80-90% confluence.
-
Dissociate using mild trypsinization or cell scraper.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend pellet in Assay Buffer to a density of
cells/mL.
-
-
Pre-Incubation:
-
Aliquot 200 µL of cell suspension into 96-well plates.
-
Add 25 µL of Test Compound (dissolved in DMSO/Buffer; final DMSO < 0.1%).
-
Incubate for 10 minutes at 25°C (Room Temp) to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 25 µL of [³H]Neurotransmitter (Final concentration: ~20 nM, typically
to ensure competitive kinetics). -
Incubate for 10 minutes (DA/NE) or 20 minutes (5-HT) at 25°C.
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Wash 3x with ice-cold Assay Buffer using a cell harvester.
-
-
Quantification:
-
Transfer filters to scintillation vials with liquid scintillant.
-
Count Radioactivity (CPM) via Liquid Scintillation Counter.[1]
-
Assay Workflow Diagram
Figure 2: Workflow for the radioligand uptake inhibition assay.
Metabolic Stability & Toxicology
Substitution position critically alters metabolic fate. The primary metabolic pathway for amphetamines is Para-Hydroxylation (mediated by CYP2D6) and N-Dealkylation .
The "Metabolic Block" Effect
-
Para-Substitution (4-FA): The fluorine atom at the 4-position blocks para-hydroxylation. This prevents the formation of the unstable quinone metabolites often associated with neurotoxicity (e.g., as seen with 4-hydroxy-methamphetamine). However, it forces metabolism toward N-dealkylation or beta-hydroxylation.
-
Ortho-Substitution (2-FA): Blocks hydroxylation at the 2-position. While less common than para-hydroxylation, this steric bulk can also inhibit the approach of MAO enzymes to the amine, potentially altering half-life (
).
Metabolic Pathway Visualization
Figure 3: Impact of substitution on CYP450 metabolic pathways. Red dashed line indicates pathway inhibition by para-substitution.
References
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and amphetamines. Neuropsychopharmacology.
-
Wee, S., et al. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. Journal of Pharmacology and Experimental Therapeutics.
-
Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.
-
Rosenauer, R., et al. (2013). Monoamine transporter interaction and cytotoxicity of 4-fluoroamphetamine. Neurotoxicology.
-
Nugteren-van Lonkhuyzen, J. J., et al. (2015). Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-FA and benzofurans. Drug and Alcohol Dependence.
Sources
A Senior Application Scientist's Guide to the Enantioselective Analysis of Chiral Phenethylamines: A Comparison of GC and LC Techniques
In the landscape of pharmaceutical development and forensic science, the precise analysis of chiral phenethylamines is paramount. As a class of compounds with significant physiological activity, the stereochemistry of these molecules often dictates their therapeutic efficacy and toxicological profiles.[1][2][3] This guide provides an in-depth comparison of Gas Chromatography (GC) and Liquid Chromatography (LC) for the enantioselective analysis of chiral phenethylamines, offering insights gleaned from years of hands-on experience to aid researchers, scientists, and drug development professionals in making informed methodological choices.
The Criticality of Chirality in Phenethylamines
Phenethylamines encompass a broad range of substances, including neurotransmitters, hormones, and a multitude of synthetic drugs such as amphetamine, methamphetamine, and ephedrine. The presence of a chiral center in many of these molecules gives rise to enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological properties.[2][3] For instance, the (S)-enantiomer of mexiletine, an antiarrhythmic drug, is more potent in its therapeutic action than its (R)-counterpart.[3] Consequently, the ability to separate and quantify individual enantiomers is not merely an analytical challenge but a regulatory and safety imperative.
Gas Chromatography (GC): The Power of Volatility and Derivatization
Gas Chromatography has long been a powerful tool for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[4][5] However, the inherent polarity and low volatility of many phenethylamines present a significant hurdle for direct GC analysis.[6] To overcome this, derivatization is a near-ubiquitous step in the GC workflow for these compounds.
Derivatization is a chemical modification process that transforms an analyte into a more suitable form for analysis.[3][6] For phenethylamines, this typically involves converting the polar primary or secondary amine group into a less polar, more volatile, and more thermally stable derivative.[6] This crucial step offers several advantages:
-
Increased Volatility: Derivatization allows for analysis at lower temperatures, minimizing the risk of thermal degradation of the analytes.[6]
-
Improved Peak Shape: By reducing interactions with active sites in the GC system, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[6]
-
Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).[6]
-
Facilitation of Chiral Separation: Critically for enantioselective analysis, derivatization with a chiral reagent can create diastereomers from the enantiomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[1][3]
A frequently employed strategy involves pre-column derivatization with a chiral agent, such as S-(-)-N-(fluoroacyl)-prolyl chloride.[1][3] This approach has proven to be simple, flexible, and cost-effective for the analysis of chiral amine drug enantiomers in various biological matrices.[1][3] Another common technique is acylation using reagents like trifluoroacetic anhydride (TFAA), which effectively reduces the polarity of the amine group.[6][7]
Experimental Protocol: Enantioselective GC-MS Analysis of Amphetamine
This protocol outlines a typical workflow for the enantioselective analysis of amphetamine using GC-MS following chiral derivatization.
1. Sample Preparation and Derivatization:
- To 100 µL of the sample (e.g., urine, plasma extract) in a reaction vial, add an internal standard.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 µL of a chiral derivatizing agent solution (e.g., S-(-)-N-trifluoroacetyl-prolyl chloride in an aprotic solvent).
- Cap the vial and heat at 70°C for 30 minutes.
- After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
2. GC-MS Conditions:
- Column: Standard achiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
- Injector: Splitless mode at 250°C.
- Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target ions.
Visualizing the GC Workflow
Caption: Workflow for enantioselective GC-MS analysis of phenethylamines.
Liquid Chromatography (LC): Versatility for Non-Volatile Analytes
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers greater versatility for non-volatile, polar, or thermally sensitive molecules, making it an attractive alternative to GC.[4] For the enantioselective analysis of phenethylamines, LC methods often employ chiral stationary phases (CSPs) for direct separation of enantiomers, circumventing the need for derivatization.[3][8]
CSPs are the cornerstone of chiral LC separations. These specialized column packings contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[9][10] A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose and amylose derivatives) and protein-based phases being particularly effective for the separation of many chiral drugs, including phenethylamines.[11][12]
The choice of CSP is critical and often empirical, but understanding the potential interactions can guide the selection process.[10][13] These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, all of which contribute to the differential retention of the enantiomers.
Experimental Protocol: Enantioselective HPLC-UV Analysis of a Chiral Phenethylamine
This protocol provides a general framework for developing an enantioselective HPLC method for a chiral phenethylamine.
1. Column and Mobile Phase Screening:
- Screen a selection of CSPs (e.g., Chiralpak AD, Chirobiotic V) with different mobile phase compositions.[12]
- Typical mobile phases include mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or aqueous buffers with organic modifiers (e.g., acetonitrile or methanol) for reversed-phase chromatography.
- Acidic or basic additives may be required to improve peak shape and resolution.
2. Optimized HPLC Conditions (Example):
- Column: Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
3. Method Validation:
- The developed method must be validated according to ICH guidelines or other relevant regulatory standards.[14]
- Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][16][17]
Visualizing the LC Workflow
Caption: Workflow for enantioselective HPLC analysis of phenethylamines.
Head-to-Head Comparison: GC vs. LC
The choice between GC and LC for the enantioselective analysis of chiral phenethylamines is not always straightforward and depends on several factors, including the specific analyte, the sample matrix, and the desired analytical performance.
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Analyte Volatility | Requires volatile or derivatizable analytes.[4] | Suitable for non-volatile and thermally labile compounds.[4] |
| Sample Preparation | Often requires derivatization, which can be time-consuming.[3][7] | Minimal sample preparation is often sufficient. |
| Separation Principle | Separation of diastereomers on an achiral column or direct separation on a chiral column. | Direct separation of enantiomers on a chiral stationary phase (CSP).[8] |
| Resolution | Can provide very high resolution.[5] | Resolution is highly dependent on the choice of CSP and mobile phase. |
| Sensitivity | Can be very sensitive, especially with specific detectors like ECD or MS.[6] | Sensitivity is generally good, especially with MS detection.[8][18] |
| Speed | Analyses can be relatively fast.[5] | Runtimes can be longer, but method optimization can improve throughput. |
| Cost | Instrumentation can be less expensive than high-end LC-MS systems. | CSP columns can be a significant cost factor. |
| Flexibility | Less flexible for polar and non-volatile compounds. | Highly versatile for a wide range of analyte polarities.[4] |
Performance Data Comparison (Illustrative)
The following table presents illustrative performance data for the enantioselective analysis of a hypothetical chiral phenethylamine by both GC-MS and HPLC-UV. Actual results will vary depending on the specific compound and method conditions.
| Parameter | GC-MS (with chiral derivatization) | HPLC-UV (with CSP) |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Retention Time (min) | Enantiomer 1: 12.5, Enantiomer 2: 12.8 | Enantiomer 1: 8.2, Enantiomer 2: 9.5 |
| Linear Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Conclusion and Future Perspectives
Both GC and LC are powerful techniques for the enantioselective analysis of chiral phenethylamines, each with its own set of advantages and limitations. GC, often coupled with derivatization, excels in providing high resolution and sensitivity for volatile analytes. In contrast, LC offers greater versatility for a broader range of compounds without the need for derivatization, relying on the selectivity of chiral stationary phases.
The choice of technique should be guided by the specific analytical requirements. For routine quality control of a known, volatile phenethylamine, a validated GC method may be the most efficient approach. For research and development, where a variety of compounds with different physicochemical properties are being investigated, the flexibility of LC with a suite of chiral stationary phases is often preferable.
The continued development of novel chiral stationary phases for both GC and LC, as well as advancements in instrumentation, particularly in mass spectrometry, will undoubtedly further enhance our ability to perform sensitive and robust enantioselective analyses of this important class of compounds.
References
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
-
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. [Link]
-
ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. [Link]
-
ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]
-
Hefele, J., et al. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1142-1150. [Link]
-
Hinshaw, J. V. (2007). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
-
Scriba, G. K. (2015). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]
-
He, Z., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 59(1), 43-48. [Link]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5789. [Link]
-
Bartolinčić, A., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-1010. [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ganan, J., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4931. [Link]
-
Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(8), 1146-1156. [Link]
-
SciSpace. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
Sources
- 1. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. iltusa.com [iltusa.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
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Cross-Reactivity Profiling: 2-(2-Methylphenyl)propan-2-amine HCl in Amphetamine Immunoassays
Executive Summary & Scientific Rationale
This guide provides a technical framework for evaluating the cross-reactivity of 2-(2-Methylphenyl)propan-2-amine hydrochloride (CAS: 1439899-51-0) within standard Amphetamine immunoassays.
As researchers and toxicologists, we often encounter structural isomers that challenge the specificity of our screening antibodies. While Phentermine (2-methyl-1-phenylpropan-2-amine) is a well-documented interferent in amphetamine screens, its structural isomer, 2-(2-Methylphenyl)propan-2-amine , presents a unique pharmacological and analytical profile.
The Structural Divergence:
-
Target (d-Amphetamine): Contains a methylene spacer (
) between the phenyl ring and the amine-bearing carbon. -
Known Interferent (Phentermine): Retains the methylene spacer but adds a gem-dimethyl group.
-
Subject (2-(2-Methylphenyl)propan-2-amine): Lacks the methylene spacer entirely (the phenyl ring is directly attached to the amine-bearing carbon) and possesses an ortho-methyl substitution.
Hypothesis: The absence of the methylene spacer and the steric bulk of the ortho-methyl group will likely result in significantly reduced binding affinity compared to Phentermine. This guide outlines the "Self-Validating Protocol" to confirm this hypothesis and quantify the cross-reactivity profile.
Structural Comparison & Antibody Binding Logic[1][2]
To understand the experimental design, we must first visualize the steric challenges presented to the antibody binding pocket.
Figure 1: Structural Activity Relationship (SAR) Analysis
Caption: Comparative topology showing the critical loss of the methylene spacer in the Subject molecule, theoretically reducing antibody recognition.
The Self-Validating Experimental Protocol
Do not rely on manufacturer insert data for novel or rare isomers. You must establish a Self-Validating System using the Standard Addition Method. This protocol eliminates matrix effects by using the same biological matrix for both the calibrators and the subject.
Reagents & Materials
-
Matrix: Drug-Free Urine (verified negative by LC-MS/MS).
-
Reference Standard: d-Amphetamine (1 mg/mL in Methanol).
-
Subject Standard: 2-(2-Methylphenyl)propan-2-amine HCl (Solid or 1 mg/mL stock).
-
Immunoassay Kit: Homogeneous Enzyme Immunoassay (e.g., EMIT, CEDIA) or ELISA targeting Amphetamines.
Step-by-Step Workflow
Step 1: Determine the Assay Cut-off (
Step 2: Subject Stock Preparation Prepare a high-concentration stock of the Subject (e.g., 100,000 ng/mL) in drug-free urine.
-
Calculation: Dissolve 1 mg of Subject in 10 mL Methanol (Stock A). Dilute Stock A 1:100 into Drug-Free Urine to get 1,000 ng/mL? No.
-
Correction: We need to test high concentrations to detect low cross-reactivity. Prepare a 100,000 ng/mL spiking solution in urine.
Step 3: Serial Spiking (The Challenge) Prepare a geometric dilution series of the Subject in drug-free urine.
-
Level 1: 100,000 ng/mL
-
Level 2: 50,000 ng/mL
-
Level 3: 10,000 ng/mL
-
Level 4: 1,000 ng/mL
-
Level 5: 0 ng/mL (Negative Control)
Step 4: Analysis & Calculation Run all samples in triplicate. Record the absorbance (or rate) and the interpreted concentration.
Figure 2: Cross-Reactivity Validation Workflow
Caption: Logical decision tree for classifying the Subject as a screening interferent.
Comparative Performance Data (Simulated)
Based on the structural principles of antibody specificity (specifically the requirement for the phenethylamine "spacer" in anti-amphetamine antibodies), the following performance is expected.
Table 1: Comparative Cross-Reactivity Profile
| Parameter | d-Amphetamine (Reference) | Phentermine (Alternative) | 2-(2-Methylphenyl)propan-2-amine (Subject) |
| Structure Class | Phenethylamine | ||
| Methylene Spacer | Present | Present | Absent |
| Ortho-Substitution | None | None | Methyl (Steric Bulk) |
| Test Conc. | 1,000 ng/mL | 10,000 ng/mL | 100,000 ng/mL |
| Apparent Conc. | 1,000 ng/mL | ~4,000 ng/mL | < 100 ng/mL (Expected) |
| % Cross-Reactivity | 100% | ~40-50% | < 0.1% |
| False Positive Risk | N/A (True Positive) | High | Low |
Note: Phentermine data is derived from standard immunoassay package inserts (e.g., Roche, Abbott).
Interpretation & Troubleshooting
Why the "Subject" Likely Fails to Bind
Immunoassays for amphetamines are generally raised against immunogens where the amphetamine molecule is conjugated via the phenyl ring or the amine group.
-
Spacer Criticality: The antibody pocket depth is calibrated to the length of the phenethylamine chain. The Subject molecule is "too short" (missing the
), preventing the amine group from aligning with the requisite aspartate/glutamate residues in the antibody pocket [1]. -
Ortho-Methyl Clash: The methyl group at the 2-position of the phenyl ring creates steric hindrance, twisting the phenyl ring out of the planar alignment required for deep pocket insertion [2].
Troubleshooting False Positives
If you verify >1% cross-reactivity for the Subject:
-
Check pH: Ensure the spiking solution did not alter the urine pH (< 5.0 or > 8.0 can affect antibody binding kinetics).
-
Check Purity: Ensure your Subject standard (CAS 1439899-51-0) is not contaminated with Phentermine or Amphetamine during synthesis.
References
-
Structural Characterization of Anti-Methamphetamine Antibodies. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed analysis of how antibody binding pockets rely on the specific geometry of the hapten, including the nitrogen position and hydrophobic interactions.[1] URL:[Link]
-
Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Source: Asian Pacific Journal of Allergy and Immunology. Context: Explains how the linkage of the immunogen determines the specificity of the resulting antibody, specifically regarding phenyl-substituted analogs. URL:[Link]
-
Cross-Reactivity of Phentermine in Amphetamine Immunoassays. Source: Clinical Chemistry (Ovid/ResearchGate). Context: Provides the baseline data for Phentermine cross-reactivity (approx 40-50% in some assays), serving as the comparative benchmark. URL:[Link]
Sources
Technical Guide: Comparative Pharmacodynamics of Amphetamine and Methylphenidate
Executive Summary: The "Releaser" vs. "Blocker" Paradigm
In the development of psychostimulants for ADHD and narcolepsy, the distinction between amphetamine (AMPH) and methylphenidate (MPH) represents the fundamental divergence in monoaminergic modulation: the substrate-based releaser versus the reuptake inhibitor.
While both agents elevate extracellular dopamine (DA) and norepinephrine (NE) in the striatum and prefrontal cortex, their mechanisms are distinct. For the drug development professional, understanding these differences is critical not just for efficacy profiles, but for interpreting neurotoxicity assays, abuse liability models, and release kinetics in pre-clinical screening.
This guide dissects the molecular cascades, provides validated experimental protocols for differentiation, and summarizes performance data.
Molecular Pharmacodynamics: Mechanisms of Action
Methylphenidate: The Classical Transporter Blocker
Methylphenidate acts primarily as a non-competitive (or mixed) blocker of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Binding: MPH binds to the orthosteric site (or a site overlapping with the substrate site) on the DAT, stabilizing the transporter in an outward-facing conformation .
-
Outcome: This occlusion prevents the reuptake of synaptic DA, increasing residence time in the cleft. Crucially, MPH does not enter the neuron via the transporter in significant quantities, nor does it trigger efflux.
-
Vesicular Effect: Unlike AMPH, MPH does not disrupt the vesicular proton gradient. Some studies indicate MPH may actually enhance vesicular sequestration (VMAT2 upregulation or redistribution) as a compensatory mechanism, potentially offering neuroprotective effects against cytosolic DA oxidation.
Amphetamine: The Substrate-Based Releaser
Amphetamine operates as a molecular Trojan horse . It is a substrate for DAT, competing with endogenous dopamine for transport.
-
Uptake & Exchange: AMPH is transported into the cytosol by DAT (electrogenic transport).
-
VMAT2 Interaction: Once cytosolic, AMPH acts as a weak base, diffusing into synaptic vesicles and disrupting the pH gradient (
pH). This inhibits Vesicular Monoamine Transporter 2 (VMAT2) function, causing DA to leak from vesicles into the cytosol. -
TAAR1 Agonism: Intracellular AMPH binds to the Trace Amine-Associated Receptor 1 (TAAR1) (a Gs-coupled GPCR).
-
Reverse Transport (Efflux): TAAR1 activation triggers protein kinase A (PKA) and protein kinase C (PKC) signaling, which phosphorylates DAT. This induces a conformational shift (or internalization) that reverses the transporter flux, pumping cytosolic DA out into the synapse.
Visualizing the Synaptic Divergence
The following diagram illustrates the mechanistic bifurcation between MPH (Blockade) and AMPH (Efflux).
Figure 1: Mechanistic comparison showing MPH blockade (Left) vs. AMPH-induced reverse transport and vesicular depletion (Right).
Comparative Performance Data
The following data summarizes key pharmacological parameters. Note that
Table 1: Transporter Affinity and Functional Potency
| Parameter | Target | d-Amphetamine (AMPH) | d-Methylphenidate (MPH) | Interpretation |
| DAT Binding Affinity ( | Dopamine Transporter | ~600 nM | ~20 - 70 nM | MPH binds DAT with significantly higher affinity than AMPH. |
| NET Binding Affinity ( | Norepinephrine Transporter | ~30 - 100 nM | ~100 - 300 nM | AMPH has higher/comparable affinity for NET vs DAT; MPH is DAT-selective. |
| Uptake Inhibition ( | DAT (Striatal) | ~30 - 100 nM | ~20 - 50 nM | Both potently inhibit uptake, but mechanisms differ (Competitive vs Blockade). |
| Release Potency ( | Dopamine Efflux | ~20 - 50 nM | No Effect | Critical Differentiator: MPH does not induce efflux in zero-Ca2+ conditions. |
| TAAR1 Activity | Trace Amine Receptor 1 | Potent Agonist ( | Inactive / Negligible | AMPH requires TAAR1 for efflux; MPH does not. |
| VMAT2 Interaction | Vesicular Transporter | Inhibitor (via pH disruption) | No direct binding | AMPH depletes vesicles; MPH redistributes VMAT2. |
Data synthesized from Han & Gu (2006), Fleckenstein et al. (2007), and comparative meta-analyses.
Validated Experimental Protocol: Fast-Scan Cyclic Voltammetry (FSCV)
To experimentally distinguish these mechanisms in a drug discovery context, Fast-Scan Cyclic Voltammetry (FSCV) in brain slices is the gold standard. Unlike microdialysis, FSCV offers sub-second temporal resolution, allowing the separation of reuptake kinetics form release magnitude.
Why FSCV?
-
MPH Signature: Increases the width (half-life) of the DA transient (slows clearance) but does not significantly increase the peak height of unstimulated release.
-
AMPH Signature: Reduces the peak of electrically evoked release (due to vesicular depletion) while simultaneously elevating baseline ambient dopamine levels (efflux).
Protocol Workflow
Reagents:
-
Artificial Cerebrospinal Fluid (aCSF)
-
Carbon Fiber Microelectrodes (CFM) - 7µm diameter
-
Stimulus Isolator
Step-by-Step Methodology:
-
Slice Preparation: Prepare 300µm coronal striatal slices from murine subjects. Incubate in oxygenated aCSF at 32°C.
-
Electrode Calibration: Calibrate CFMs using flow-injection analysis with known DA concentrations (1µM) to establish current-to-concentration conversion.
-
Waveform Application: Apply a triangular waveform: -0.4V to +1.3V and back to -0.4V vs Ag/AgCl at 400 V/s, repeated every 100ms (10Hz).
-
Rationale: Dopamine oxidizes at ~0.6V and reduces at ~ -0.2V, providing a unique "cyclic voltammogram" fingerprint.
-
-
Stimulation: Place a bipolar stimulating electrode 100-200µm from the recording electrode. Apply a single monophasic pulse (300µA, 4ms).
-
Drug Application:
-
Establish stable baseline evoked release (3 consecutive stable responses).
-
Perfuse MPH (1-10µM) : Observe increase in decay time constant (
) (uptake inhibition). -
Perfuse AMPH (1-10µM) : Observe decrease in evoked peak height (vesicle depletion) and shift in baseline current (efflux).
-
FSCV Logic Diagram
Figure 2: Workflow for distinguishing mechanisms using Fast-Scan Cyclic Voltammetry.
Neurotoxicity and Safety Profile
A critical consideration for drug development is the oxidative stress potential.
-
Amphetamine: The "Weak Base" mechanism causes cytosolic accumulation of dopamine. Dopamine is unstable in the cytosol and undergoes auto-oxidation to form quinones and hydrogen peroxide (ROS) . This oxidative stress can damage nerve terminals (specifically serotonergic and dopaminergic terminals) at high doses.
-
Methylphenidate: By blocking DAT without entering the neuron or depleting vesicles, MPH keeps dopamine in the extracellular space or sequestered in vesicles. It generally shows no neurotoxic potential in terms of oxidative stress and may even be neuroprotective against methamphetamine-induced damage by preventing the entry of the toxic agent.
References
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Link
-
Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link
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Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology. Link
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Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link
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Schiffer, W. K., et al. (2006). Therapeutic doses of amphetamine or methylphenidate differentially increase synaptic and extracellular dopamine.[1] Synapse. Link
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A Comparative Guide to the Pharmacological Profiles of Phentermine and Its Chlorinated Analogs
This guide provides an in-depth comparison of the pharmacological profiles of phentermine and its chlorinated analogs. We will explore the nuanced shifts in mechanism of action, receptor affinity, and pharmacokinetic properties that result from chemical modification, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative explains the causality behind experimental choices and provides detailed protocols for key validation assays.
Introduction: The Rationale for Anorectic Drug Development
Phentermine, a sympathomimetic amine and substituted amphetamine, has been a cornerstone of obesity pharmacotherapy since its approval in 1959.[1] Its primary mechanism involves stimulating the central nervous system to suppress appetite.[2] The development of analogs, particularly chlorinated versions, represents a classic medicinal chemistry strategy. The introduction of a halogen, such as chlorine, to an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This can, in turn, modulate its binding affinity for specific biological targets, aiming to enhance efficacy, refine the mechanism of action, and, crucially, improve the safety profile.
This guide will dissect the pharmacological differences between phentermine and two key chlorinated analogs:
-
Chlorphentermine: A direct structural analog where a chlorine atom is added to the phenyl ring.
-
Lorcaserin: A more structurally complex chlorinated benzazepine, designed for high selectivity towards a specific serotonergic receptor subtype. Although withdrawn from the market, its development and mechanism provide critical insights into targeted anorectic drug design.[3]
Divergent Mechanisms of Action: From Broad Stimulation to Targeted Agonism
The primary pharmacological divergence between phentermine and its chlorinated analogs lies in their interaction with central monoamine neurotransmitter systems. Phentermine acts as a broad releasing agent, while its chlorinated successors evolved towards more selective serotonergic activity.
-
Phentermine: This compound functions primarily as a norepinephrine-dopamine releasing agent (NDRA) .[4] It acts as a substrate for monoamine transporters, leading to an increased concentration of norepinephrine and, to a lesser extent, dopamine in the synaptic cleft, particularly within the hypothalamus.[1][4][5] This surge in catecholamines activates the "fight-or-flight" response, a key component of which is the suppression of appetite.[1][6] Its effects on the serotonin system are considered weak.[4]
-
Chlorphentermine: The addition of a chlorine atom shifts the drug's activity profile significantly, making it a potent serotonin releasing agent (SRA) , while also facilitating the release of norepinephrine and dopamine.[7][8] This prominent serotonergic profile distinguishes it from phentermine and aligns it more closely with drugs like fenfluramine, which were later withdrawn due to safety concerns.[8][9]
-
Lorcaserin: Representing a more refined drug design approach, lorcaserin is not a releasing agent but a highly selective serotonin 5-HT2C receptor agonist .[3][10][11] This receptor is found almost exclusively in the brain, with high density in the hypothalamus.[3] Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons is believed to promote satiety and reduce food intake, thereby achieving its anorectic effect through a targeted pathway.[10][12]
The following diagram illustrates these distinct mechanisms at the synapse.
Caption: Distinct mechanisms of phentermine vs. lorcaserin.
Comparative Pharmacological Data
The structural modifications translate into quantifiable differences in receptor affinity, pharmacokinetics, and clinical effects. The following table summarizes these key parameters, providing a clear comparison for drug development professionals.
| Parameter | Phentermine | Chlorphentermine | Lorcaserin |
| Primary Mechanism | Norepinephrine-Dopamine Releasing Agent (NDRA)[4] | Serotonin Releasing Agent (SRA)[7][8] | Selective 5-HT2C Receptor Agonist[3][10] |
| Primary Targets | NET, DAT | SERT | 5-HT2C Receptor |
| Receptor Selectivity | Weak 5-HT activity[4]; Weak partial agonist at TAAR1[4] | Highly selective SRA[8] | ~100x selectivity for 5-HT2C over 5-HT2B; ~15-17x over 5-HT2A[3][10][13] |
| Elimination Half-life | ~20-25 hours[4][14] | Not well-documented in recent literature | ~11 hours[3] |
| Plasma Protein Binding | 17.5%[5][14] | Not well-documented | ~70%[3][10] |
| Metabolism | Minimal (~6%), primarily p-hydroxylation and N-oxidation[5][14] | Not well-documented | Extensive hepatic metabolism via multiple pathways[3][10] |
| Key Side Effects | Increased heart rate & blood pressure, insomnia, restlessness[6][15] | Potential for pulmonary hypertension and cardiac fibrosis[8][9] | Headache, dizziness, nausea; withdrawn due to cancer risk signal[3][11] |
Essential Experimental Workflows for Characterization
To rigorously define the pharmacological profile of a novel anorectic agent and compare it to existing compounds, a multi-tiered experimental approach is essential. This workflow progresses from molecular interactions to whole-organism physiological and behavioral effects.
Caption: A tiered workflow for characterizing anorectic agents.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
-
Causality & Rationale: This initial screen is fundamental to establishing the molecular targets of a compound. By quantifying binding affinity (Ki), we can predict whether a drug will primarily interact with norepinephrine (NET), dopamine (DAT), or serotonin (SERT) transporters. This data is crucial for differentiating a phentermine-like profile from a chlorphentermine-like profile.
-
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human NET, DAT, or SERT protein. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.
-
Radioligand Binding: In a 96-well plate format, incubate the cell membranes with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) at a fixed concentration.
-
Competitive Binding: Add increasing concentrations of the test compound (e.g., phentermine) across a range of wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).
-
Incubation & Harvesting: Incubate the plates to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filtermat using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (concentration of drug that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Rodent Model of Acute Food Intake
-
Causality & Rationale: While binding affinity indicates potential, it does not guarantee functional effect. This in vivo assay provides a direct measure of anorectic potency and efficacy in a living system. It validates that the molecular interactions observed in vitro translate to the desired physiological outcome of appetite suppression.[13]
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, individually housed to allow for accurate food intake measurement.
-
Acclimation: Acclimate animals to the testing environment and a regular feeding schedule (e.g., food available for a set number of hours per day) to establish a stable baseline of food consumption.
-
Drug Administration: On the test day, fast the animals for a short period (e.g., 4 hours) to ensure motivation to eat. Administer the test compound (e.g., lorcaserin) or vehicle control via the intended clinical route (e.g., oral gavage) at various doses.
-
Food Presentation: A pre-weighed amount of standard chow is presented to the animals 30-60 minutes post-dosing.
-
Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the food intake for each animal relative to its vehicle-treated control group. Plot the percentage reduction in food intake against the drug dose to generate a dose-response curve and calculate the ED50 (the dose required to produce a 50% reduction in food intake).
-
Synthesis: Structure, Selectivity, and Safety
The evolution from phentermine to its chlorinated analogs is a compelling case study in structure-activity relationships and the pursuit of pharmacological selectivity.
-
Phentermine's Profile: Its broad action as an NDRA provides robust appetite suppression. However, this lack of selectivity is also its primary liability. The widespread release of norepinephrine is responsible for the desired anorectic effect but also for undesired cardiovascular side effects like increased heart rate and blood pressure.[15] The dopaminergic component contributes to its stimulant properties and abuse potential, leading to its classification as a controlled substance.[5]
-
The Impact of Chlorination:
-
Chlorphentermine demonstrates how a simple halogenation can dramatically shift activity towards the serotonergic system. This shift, however, was not specific enough. Like fenfluramine, its potent serotonin-releasing action did not discriminate between the various 5-HT receptor subtypes.
-
Lorcaserin represents the next logical step: targeting a specific receptor subtype responsible for satiety (5-HT2C) while avoiding those linked to adverse effects. The historical association of non-selective serotonin agonists (like fenfluramine) with cardiac valvulopathy was traced to activation of the 5-HT2B receptor .[10][11] Lorcaserin was engineered with a 100-fold greater affinity for 5-HT2C over 5-HT2B, a critical design feature intended to mitigate this risk.[10][11]
-
Ultimately, the story of these analogs underscores a crucial principle in drug development: enhancing selectivity can solve one problem but may uncover others. While lorcaserin successfully avoided the 5-HT2B-mediated valvulopathy issue, its journey was cut short by a different safety signal.[3] This highlights the indispensable role of comprehensive, multi-tiered preclinical and clinical evaluation in ensuring that novel therapeutics offer a favorable benefit-risk profile compared to established agents like phentermine.
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Phentermine | C10H15N | CID 4771 - PubChem. National Center for Biotechnology Information. [Link]
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What is the pharmacological mechanism of phentermine (anorexiant) in inducing weight loss? Dr.Oracle. [Link]
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Phentermine: Uses & Mechanism of Action. Study.com. [Link]
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Phentermine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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Chlorphentermine Hydrochloride | C10H15Cl2N | CID 65477 - PubChem. National Center for Biotechnology Information. [Link]
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Phentermine - Wikipedia. Wikipedia. [Link]
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Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. U.S. Pharmacist. [Link]
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Topiramate and Phentermine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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Phentermine | Description, Mechanism of Action, Uses, & Side Effects. Britannica. [Link]
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Lorcaserin - Wikipedia. Wikipedia. [Link]
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Lorcaserin | Johns Hopkins Diabetes Guide. Johns Hopkins Medicine. [Link]
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Chlorphentermine | C10H14ClN | CID 10007 - PubChem. National Center for Biotechnology Information. [Link]
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Anti-obesity drugs: past, present and future - PMC. National Center for Biotechnology Information. [Link]
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Positional Isomerism in Action: A Head-to-Head Comparison of 1-(3-chlorophenyl)- and 1-(4-chlorophenyl)-2-methylpropan-2-amine
Executive Summary
Positional isomerism, the variation in the location of a substituent on a molecule's core structure, can dramatically alter its pharmacological profile. This guide provides a detailed comparative analysis of two such isomers: 1-(3-chlorophenyl)-2-methylpropan-2-amine (3-chloro-α,α-dimethylphenethylamine, or 3-Chlorophentermine) and its para-substituted analog, 1-(4-chlorophenyl)-2-methylpropan-2-amine (4-chloro-α,α-dimethylphenethylamine, or 4-Chlorophentermine). While direct, side-by-side experimental data for these specific compounds is sparse in publicly accessible literature, this guide synthesizes known structure-activity relationships (SAR) for substituted phenethylamines and amphetamines to construct a predictive comparison. We delve into their anticipated effects on monoamine transporters, the primary targets for stimulant compounds, and provide detailed protocols for the requisite in vitro assays to empower researchers to conduct their own direct comparisons.
Introduction: The Critical Role of a Halogen's Position
The phenethylamine scaffold is the backbone for a vast array of neuroactive compounds, from therapeutic agents to research chemicals.[1] The addition of substituents to the phenyl ring profoundly modifies a compound's interaction with biological targets. Halogenation, in particular the introduction of a chlorine atom, is a common strategy to modulate potency, selectivity, and metabolic stability.[2]
The specific compounds of interest, 3-Chlorophentermine and 4-Chlorophentermine, are analogs of phentermine, an α,α-dimethyl-substituted phenethylamine. Their primary mechanism of action is expected to involve the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] By inhibiting reuptake or promoting neurotransmitter release, these compounds can significantly elevate synaptic monoamine concentrations, leading to stimulant effects.[4][5]
The key question this guide addresses is: How does shifting the chlorine atom from the para (4) position to the meta (3) position alter the pharmacological activity? Based on broader SAR studies of related amphetamines, this seemingly minor structural change can have significant consequences for transporter affinity and selectivity.[6] For instance, 4-chloroamphetamine is known to be a potent serotonin releaser with neurotoxic properties, a profile distinct from amphetamine itself. This guide will explore the predicted ramifications of this isomeric difference in the context of the α,α-dimethylphenethylamine backbone.
Part 1: Predicted Pharmacodynamic Profile
A direct comparison requires experimental data from standardized assays. In the absence of such data for 3- and 4-Chlorophentermine, we can extrapolate from the established pharmacology of other substituted phenethylamines. It is generally observed that 4-substitution on the phenyl ring, particularly with a halogen, tends to confer higher affinity for the serotonin transporter (SERT) compared to substitution at the 2- or 3-position.
Anticipated Monoamine Transporter Interactions
The primary pharmacodynamic endpoints for these compounds are their binding affinity (Ki) and functional potency (IC50 for uptake inhibition or EC50 for release) at DAT, SERT, and NET.
-
1-(4-chlorophenyl)-2-methylpropan-2-amine (4-Chlorophentermine): This isomer is predicted to exhibit significant activity at all three monoamine transporters. The 4-chloro substitution likely enhances its affinity and potency at SERT, potentially making it a more potent serotonin reuptake inhibitor or releasing agent compared to its 3-chloro counterpart. This could translate to a pharmacological profile with more pronounced serotonergic effects. Historically, related compounds like chlorphentermine have been noted for cardiovascular toxicity, which led to their withdrawal in some countries.[7]
-
1-(3-chlorophenyl)-2-methylpropan-2-amine (3-Chlorophentermine): The 3-chloro substitution is generally associated with a preference for the catecholamine transporters, DAT and NET, over SERT.[6] Therefore, this isomer is predicted to be more selective for dopamine and norepinephrine systems. Its profile would likely be more aligned with a classical psychostimulant, with effects primarily driven by dopaminergic and noradrenergic activity.
Data Summary (Predictive)
The following table outlines the predicted relative affinities and potencies based on established SAR principles. Researchers should view this as a hypothetical framework to be validated by empirical data.
| Compound | Target Transporter | Predicted Binding Affinity (Ki) | Predicted Functional Potency (IC50) | Anticipated Primary Effect |
| 4-Chlorophentermine | DAT | Moderate-High | Moderate-High | Dopaminergic/Serotonergic |
| SERT | High | High | ||
| NET | Moderate-High | Moderate-High | ||
| 3-Chlorophentermine | DAT | High | High | Dopaminergic/Noradrenergic |
| SERT | Low-Moderate | Low-Moderate | ||
| NET | High | High |
Part 2: Experimental Validation Workflow
To move from prediction to fact, a series of in vitro experiments are necessary. The following protocols describe the gold-standard assays for characterizing the interaction of novel compounds with monoamine transporters.[8]
Logical Workflow for Pharmacological Characterization
The logical progression for testing these compounds involves first determining their binding affinity at the transporters, followed by assessing their functional effect (reuptake inhibition or neurotransmitter release).
Caption: Experimental workflow for comparing transporter activity.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound by quantifying its ability to displace a specific, high-affinity radioligand from the transporter.[9]
Objective: To determine the binding affinity (Ki) of 1-(3-chlorophenyl)-2-methylpropan-2-amine and 1-(4-chlorophenyl)-2-methylpropan-2-amine for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.
-
Non-specific binding inhibitors: Benztropine (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in ice-cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to a final concentration of 5-20 µg protein per well.[9]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM), and the appropriate radioligand at a concentration near its Kd value.
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM benztropine).
-
Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[9]
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay
This functional assay measures how effectively a compound inhibits the primary biological function of the transporters: clearing neurotransmitters from the synapse.[8][10]
Objective: To determine the functional potency (IC50) of 1-(3-chlorophenyl)-2-methylpropan-2-amine and 1-(4-chlorophenyl)-2-methylpropan-2-amine to inhibit the uptake of dopamine, serotonin, and norepinephrine into rat brain synaptosomes.
Materials:
-
Freshly prepared rat striatal (for dopamine) or whole brain (for serotonin/norepinephrine) synaptosomes.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Krebs-Ringer-HEPES buffer (KRHB).
-
Test compounds and reference inhibitors (e.g., Cocaine, Fluoxetine, Desipramine).
-
96-well microplates, filtration apparatus, scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue via differential centrifugation. Resuspend the final P2 pellet in KRHB and determine the protein concentration.
-
Assay Setup: Add KRHB, test compounds at various concentrations, and reference inhibitors to a 96-well plate.
-
Pre-incubation: Add the synaptosome preparation (typically 50-100 µg protein/well) to the plate and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter at a final concentration near its Km for uptake to initiate the reaction.
-
Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRHB.
-
Counting & Analysis: Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known uptake blocker. Calculate IC50 values by performing non-linear regression on the concentration-response curves.
Discussion and Future Directions
The structural difference between 1-(3-chlorophenyl)-2-methylpropan-2-amine and its 1-(4-chlorophenyl) analog is subtle, yet the predicted pharmacological divergence is significant. The 4-chloro isomer is anticipated to have a mixed catecholaminergic/serotonergic profile, while the 3-chloro isomer is expected to be more selective for catecholamine transporters.
This predicted selectivity has important implications:
-
Efficacy and Side Effects: A higher SERT activity in the 4-chloro isomer may contribute to a different spectrum of behavioral effects and potentially a higher risk of serotonin-related adverse effects, such as those seen with other potent serotonin releasers.
-
Therapeutic vs. Abuse Potential: The balance between dopaminergic and serotonergic activity is a key determinant of a stimulant's abuse liability. Compounds with high DAT potency are often reinforcing, while serotonergic activity can modulate these effects. Empirical testing is required to determine the abuse-related profile of each isomer.
It is imperative that the predictions laid out in this guide are confirmed through rigorous experimental testing as described in the provided protocols. Future research should also investigate whether these compounds act as simple uptake inhibitors (like cocaine) or as transporter substrates that induce release (like amphetamine), as this fundamentally alters their mechanism of action.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs is provided below.
This guide is intended for research and informational purposes only. The compounds discussed may be controlled substances in certain jurisdictions and should be handled in accordance with all applicable laws and regulations.
References
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- emc. (2024). Chlorphenamine 4mg tablets - Summary of Product Characteristics (SmPC).
- PubMed Central. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry.
- Benchchem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- NIH PubChem. (n.d.). (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725.
- PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Wikipedia. (n.d.). Chlorphenamine.
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- PubMed Central. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- Wikipedia. (n.d.). Substituted phenethylamine.
- BLDpharm. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7.
- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- PubMed Central. (n.d.). Overview of Monoamine Transporters.
- Chemsrc. (2025). 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE | 1225523-89-6.
- MDPI. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- PubMed Central. (n.d.). Synthetic Cathinones and amphetamine analogues: What's the rave about?.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
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- ResearchGate. (n.d.). (PDF) Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methylphenyl)propan-2-amine hydrochloride
In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe handling of 2-(2-Methylphenyl)propan-2-amine hydrochloride, a compound for research use. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as an aromatic amine hydrochloride allows us to establish a robust safety protocol based on established principles for this chemical class. The causality behind each recommendation is explained to foster a culture of safety that is both understood and practiced.
Hazard Assessment: Understanding the Adversary
Aromatic amines and their hydrochloride salts are a class of organic compounds that demand respect. Based on data from structurally similar compounds, we must assume that 2-(2-Methylphenyl)propan-2-amine hydrochloride presents the following potential hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[1]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[1]
-
Carcinogenicity and Mutagenicity Concerns: Some aromatic amines are known or suspected carcinogens and mutagens, making it crucial to minimize exposure.[2]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a necessity.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your first and most critical line of defense. It is designed to create a barrier between you and the potential hazard. The minimum required PPE for handling 2-(2-Methylphenyl)propan-2-amine hydrochloride is outlined below.
Eye and Face Protection: A Non-Negotiable Barrier
-
Rationale: The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement: At all times within the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[3]
-
Enhanced Protection: When handling the solid powder (weighing, transferring) or working with solutions in volumes greater than 1 liter, upgrade to chemical splash goggles.[3][4] For operations with a significant splash or spray potential outside of a fume hood, a full-face shield must be worn over safety goggles.[3]
Hand Protection: The Critical Interface
-
Rationale: Your hands are the most likely part of your body to come into direct contact with the chemical. The right glove material is crucial for preventing skin absorption.[5]
-
Selection: Chemically resistant gloves are required. Nitrile gloves are a common and generally effective choice for incidental contact.[4][6]
-
Best Practice: Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart to ensure adequate protection against aromatic amines. Remove gloves using a technique that avoids touching the outer surface with your bare skin and wash your hands thoroughly after removal.[6]
Body Protection: Shielding from Contamination
-
Rationale: Your street clothes offer no protection against chemical spills. A lab coat is essential to protect your skin and clothing.[4][7]
-
Requirement: A flame-resistant lab coat, fully buttoned, is required.[3][4] Ensure it has long sleeves and fits properly.
-
Footwear: Closed-toe shoes are mandatory in the laboratory to protect from spills and dropped objects.[4][7]
Respiratory Protection: Guarding Your Inhalation Pathway
-
Rationale: Fine powders can easily become airborne, creating an inhalation hazard.
-
Primary Control: Whenever possible, handle the solid form of 2-(2-Methylphenyl)propan-2-amine hydrochloride within a certified chemical fume hood to contain any dust.
-
Secondary Control: If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator is necessary.[8] A full-face respirator with appropriate cartridges offers a higher level of protection.[6]
Operational and Disposal Plans
PPE Donning and Doffing Protocol
Proper procedure is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Put on your lab coat and close all buttons.
-
Put on your respirator (if required).
-
Put on eye and face protection.
-
Wash hands and dry them thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using the proper technique.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove your respirator (if worn).
-
Wash your hands thoroughly with soap and water.
-
Summary of PPE for Laboratory Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood or Respirator |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood |
| Conducting Reactions | Safety Glasses (minimum) | Nitrile Gloves | Lab Coat | Fume Hood |
| Cleaning Minor Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Apron | Respirator (if powder) |
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Alert & Assess: Immediately alert others in the area.[9] Assess the extent of the spill and determine if you can handle it safely. For large spills, evacuate and call emergency personnel.
-
Protect Yourself: Don the appropriate PPE for cleanup, which may be more extensive than for routine handling.[10]
-
Contain: For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand.[11] For solid spills, you can gently cover with a damp paper towel to prevent dust from becoming airborne.[9]
-
Clean Up:
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]
Spill Response Workflow
Caption: Workflow for a minor chemical spill response.
Disposal Plan: Cradle to Grave Responsibility
All waste generated from handling 2-(2-Methylphenyl)propan-2-amine hydrochloride, including contaminated PPE and cleanup materials, is considered hazardous waste.
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[13]
-
Containment: Use compatible, sealed, and clearly labeled containers for all waste.[13][14] Store these containers in a designated, well-ventilated area away from heat sources.[8][13]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[13] Never dispose of this chemical or its waste down the drain or in regular trash.[6][13] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[15]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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University of Colorado Boulder. (2025, November 6). Personal Protective Equipment – Lab Safety. Retrieved from [Link]
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National Institutes of Health. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

